Alisol B acetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H50O5 |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26?,27-,30+,31+,32+/m1/s1 |
InChI-Schlüssel |
NLOAQXKIIGTTRE-WCXVLIHFSA-N |
Isomerische SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H](C4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |
Kanonische SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Alisol B 23-acetate: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate is a protostane-type triterpenoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of Alisol B 23-acetate and detailed methodologies for its extraction, isolation, and purification. The information is compiled and presented to assist researchers and drug development professionals in their endeavors to study and utilize this promising natural compound.
Natural Sources of Alisol B 23-acetate
The principal natural source of Alisol B 23-acetate is the dried rhizome of Alisma orientale (Sam.) Juzep, a plant belonging to the Alismataceae family.[1][2][3][4] This medicinal plant, commonly known as "Ze Xie" in Chinese, "Takusha" in Japanese, and "Taeksa" in Korean, has a long history of use in traditional Asian medicine.[5] While Alisma orientale is the most cited source, other species within the Alisma genus, such as Alisma plantago-aquatica and Alisma canaliculatum, also contain Alisol B 23-acetate and other related triterpenoids. The concentration of Alisol B 23-acetate and other active constituents can vary depending on the plant's growing conditions and harvesting time.
Isolation and Purification of Alisol B 23-acetate
The isolation of Alisol B 23-acetate from its natural source, primarily Alismatis Rhizoma, involves a multi-step process of extraction, fractionation, and purification. Various methods have been optimized to enhance the yield and purity of the final compound.
Experimental Protocols
Several methods for the isolation and purification of Alisol B 23-acetate have been reported in the scientific literature. Below are detailed protocols based on established methodologies.
Method 1: Solvent Extraction and Recrystallization
This method, adapted from a patented process, focuses on a straightforward extraction and purification procedure suitable for obtaining high-purity Alisol B 23-acetate.
-
Extraction:
-
The dried and powdered rhizomes of Alisma orientale are extracted with 75% to 95% ethanol at a ratio of 1 kg of plant material to 5-10 L of solvent.
-
The extraction is performed at a temperature of 60-80°C for 1-2 hours and repeated 3-4 times.
-
The extracts are then combined, filtered, and the ethanol is recovered under reduced pressure to yield a concentrated extract.
-
-
Solvent Partitioning:
-
The concentrated extract is further partitioned with ethyl acetate to separate compounds based on their polarity.
-
-
Purification by Crystallization:
-
The ethyl acetate fraction is concentrated to a powder.
-
The powder is dissolved in ethyl acetate with heating, and any insoluble impurities are removed by filtration.
-
The filtrate is allowed to cool, promoting the crystallization of Alisol B 23-acetate over a period of 12 hours.
-
The crystals are collected by filtration.
-
A second recrystallization from ethyl acetate is performed to achieve high purity.
-
Method 2: Optimized Reflux Extraction
This protocol optimizes the extraction parameters using response surface methodology to maximize the yield of Alisol B 23-acetate.
-
Optimal Extraction Conditions:
-
Solid-Liquid Ratio: 1:13 (g/mL)
-
Solvent: 70% ethanol
-
Extraction Time: 2 hours
-
Extraction Cycles: 3
-
The extraction is performed via reflux.
-
-
Sample Preparation for Analysis:
-
The resulting extract is centrifuged at 20,000 × g for 5 minutes, and the supernatant is collected for analysis.
-
Method 3: Centrifugal Partition Chromatography (CPC)
This technique offers an efficient method for the preparative isolation of Alisol B and Alisol B 23-acetate.
-
Initial Extraction:
-
A chloroform-soluble extract is prepared from Alisma orientale.
-
-
CPC Separation:
-
The chloroform-soluble fraction is subjected to centrifugal partition chromatography.
-
This method allows for the separation and purification of Alisol B and Alisol B 23-acetate.
-
Data on Purity and Yield
The efficiency of the isolation and purification process is determined by the yield and purity of the final product. The following table summarizes quantitative data from a patented method.
| Step | Starting Material | Solvent | Volume | Outcome | Purity |
| Initial Crystallization | Powdery solid from ethyl acetate fraction | Ethyl Acetate | 980 ml | 100 g of crystals | - |
| Recrystallization | 100 g of crystals | Ethyl Acetate | 700 ml | 86 g of colorless square crystals | 99.15% (by HPLC) |
Biological Activities and Signaling Pathways
Alisol B 23-acetate exhibits a wide range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. These effects are mediated through its interaction with various cellular signaling pathways.
One of the key mechanisms of action for Alisol B 23-acetate is its role as a natural agonist of the human pregnane X receptor (PXR). Activation of PXR is crucial in the regulation of drug-metabolizing enzymes and has implications for drug-herb interactions.
In the context of cancer, Alisol B 23-acetate has been shown to induce apoptosis in gastric cancer cells. This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of the pro-apoptotic protein Bax. Furthermore, it activates caspase-3 and -9 and modulates the mitogen-activated protein kinase (MAPK) signaling cascade.
The following diagram illustrates the workflow for the isolation and purification of Alisol B 23-acetate.
Caption: Workflow for the isolation and purification of Alisol B 23-acetate.
The signaling pathway diagram below illustrates the induction of apoptosis in cancer cells by Alisol B 23-acetate.
Caption: Signaling pathway for Alisol B 23-acetate-induced apoptosis.
Conclusion
Alisol B 23-acetate is a valuable natural product with significant therapeutic potential. Its primary source, Alismatis Rhizoma, is readily available, and established protocols allow for its efficient isolation and purification to a high degree of purity. Further research into its pharmacological activities and mechanisms of action is warranted to fully explore its potential in drug development. This guide provides a solid foundation for researchers to build upon in their future investigations of this compelling compound.
References
- 1. Alisol C 23-acetate from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alisol B 23-acetate from the rhizomes of Alisma orientale is a natural agonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol C 23-acetate from the rhizome of Alisma orientale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alisol B 23-acetate: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol B 23-acetate, a protostane-type triterpenoid primarily isolated from the rhizomes of Alisma species, has emerged as a molecule of significant interest in pharmacological research. First identified in the late 1960s, this natural compound has since been the subject of extensive investigation, revealing a wide array of biological activities. This technical guide provides an in-depth overview of the discovery and history of Alisol B 23-acetate, detailing its isolation and characterization. Furthermore, it elucidates the compound's mechanisms of action through various signaling pathways, supported by quantitative data and detailed experimental protocols. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of Alisol B 23-acetate's therapeutic potential.
Discovery and History
The journey of Alisol B 23-acetate began with the pioneering work of Japanese scientists T. Murata and his colleagues in the late 1960s and early 1970s. Their investigations into the chemical constituents of the traditional medicinal plant Alisma plantago-aquatica L. var. orientale Samuels, known as "Takusha" in Japan, led to the isolation of a series of novel triterpenoids, which they named "alisols".
In a series of publications in the Chemical & Pharmaceutical Bulletin, Murata's team detailed the extraction and structural elucidation of these compounds. While the initial papers laid the groundwork, the specific characterization of Alisol B 23-acetate as a distinct chemical entity was a part of this broader effort to understand the complex phytochemistry of Alisma rhizomes. The protostane skeleton of these triterpenoids was a notable feature, distinguishing them as a unique class of natural products.
The primary plant sources of Alisol B 23-acetate have been identified as Alisma orientale (Sam.) Juzep. and Alisma plantago-aquatica L.[1]. These aquatic plants have a long history of use in traditional Asian medicine for treating a variety of ailments, including edema, hyperlipidemia, and inflammatory conditions. The isolation and characterization of Alisol B 23-acetate provided a molecular basis for some of the observed therapeutic effects of these traditional remedies.
Physicochemical Properties
Alisol B 23-acetate is a white crystalline solid. It is a protostane-type tetracyclic triterpene that is insoluble in water but readily soluble in organic solvents such as methanol and dichloromethane.
| Property | Value |
| Molecular Formula | C32H50O5 |
| Molecular Weight | 514.7 g/mol |
| CAS Number | 26575-95-1 |
| Appearance | White crystalline solid |
| Solubility | Insoluble in water; soluble in methanol, dichloromethane |
Experimental Protocols
Extraction and Isolation of Alisol B 23-acetate
Modern techniques have refined the extraction and isolation of Alisol B 23-acetate from Alisma rhizomes, aiming for higher purity and yield.
Protocol 1: Reflux Extraction and Response Surface Methodology Optimization
This method, as described in a study optimizing extraction parameters, provides a robust approach for obtaining Alisol B 23-acetate.
-
Plant Material: Dried rhizomes of Alisma orientale.
-
Extraction Solvent: 70% ethanol.
-
Procedure:
-
The dried rhizomes are powdered.
-
The powdered material is subjected to reflux extraction with 70% ethanol at a solid-liquid ratio of 1:13 (g/mL).
-
The extraction is carried out for 2 hours and repeated for a total of 3 cycles.
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Purification: The crude extract is then subjected to further purification steps, such as silica gel column chromatography, to isolate Alisol B 23-acetate.
Protocol 2: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)
A more advanced method for obtaining high-purity Alisol B 23-acetate involves SFE followed by HSCCC.
-
SFE Parameters:
-
The extraction is performed using a preparative SFE system.
-
Optimal conditions are typically determined through orthogonal testing, with parameters such as pressure (e.g., 15 MPa) and temperature (e.g., 36°C) being optimized.
-
-
HSCCC Separation:
-
The SFE extract is dissolved in a suitable solvent system.
-
A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is used for separation in a stepwise elution mode.
-
The fractions containing Alisol B 23-acetate are collected and concentrated.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of Alisol B 23-acetate in plant extracts and biological samples is crucial for quality control and pharmacokinetic studies.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 208 nm.
-
-
Sample Preparation:
-
Plant extracts or biological samples are dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.22 µm filter before injection into the HPLC system.
-
-
Quantification: The concentration of Alisol B 23-acetate is determined by comparing the peak area of the sample with that of a standard curve prepared from a known concentration of purified Alisol B 23-acetate.
Biological Activities and Signaling Pathways
Alisol B 23-acetate exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, hepatoprotective, and metabolic regulatory effects. These activities are mediated through its interaction with several key signaling pathways.
Anti-Cancer Activity and the PI3K/Akt/mTOR Pathway
Alisol B 23-acetate has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. One of the primary mechanisms underlying its anti-cancer activity is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Alisol B 23-acetate has been shown to induce autophagy-mediated apoptosis in human renal proximal tubular cells by inhibiting the PI3K/Akt/mTOR pathway[2].
Caption: Alisol B 23-acetate inhibits the PI3K/Akt/mTOR pathway, leading to the induction of autophagy and subsequent apoptosis in cancer cells.
Metabolic Regulation via Farnesoid X Receptor (FXR) Activation
Alisol B 23-acetate is a natural agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR by Alisol B 23-acetate has been shown to have beneficial effects in metabolic disorders such as non-alcoholic steatohepatitis (NASH) and atherosclerosis.
Upon activation by Alisol B 23-acetate, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis and transport, such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).
Caption: Alisol B 23-acetate activates FXR, leading to the regulation of target genes involved in bile acid metabolism.
Amelioration of Insulin Resistance through the SIRT1/FOXO1 Axis
Recent studies have highlighted the role of Alisol B 23-acetate in improving insulin resistance, a key feature of metabolic syndrome and type 2 diabetes. It has been demonstrated that Alisol B 23-acetate directly binds to and activates Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.
Activation of SIRT1 by Alisol B 23-acetate leads to the deacetylation and subsequent modulation of the activity of the transcription factor Forkhead Box O1 (FOXO1). This, in turn, influences the expression of genes involved in gluconeogenesis and fatty acid oxidation. Furthermore, the activation of SIRT1 by Alisol B 23-acetate has been shown to co-activate the PI3K/Akt signaling pathway, further contributing to improved insulin sensitivity.
Caption: Alisol B 23-acetate activates the SIRT1/FOXO1 axis and co-activates the PI3K/Akt pathway, leading to improved insulin sensitivity.
Chemical Synthesis
To date, a total chemical synthesis of Alisol B 23-acetate has not been reported in the scientific literature. The complex stereochemistry of the protostane core and the various functional groups present a significant synthetic challenge. Research in the field of protostane triterpenoid synthesis is ongoing, and future developments may lead to a viable synthetic route for Alisol B 23-acetate and its analogues. The current supply of this compound relies on its isolation from natural sources.
Conclusion and Future Perspectives
Since its discovery over half a century ago, Alisol B 23-acetate has transitioned from a mere phytochemical curiosity to a promising lead compound in drug discovery. Its multifaceted biological activities, targeting key pathways in cancer, inflammation, and metabolic diseases, underscore its therapeutic potential. The detailed elucidation of its mechanisms of action, particularly its role as an agonist of FXR and an activator of SIRT1, has opened new avenues for the development of novel therapeutics for a range of debilitating conditions.
Future research should focus on several key areas. The development of a total synthesis would not only provide a sustainable source of the compound but also enable the creation of novel analogues with improved potency and selectivity. Further in-depth studies are required to fully understand the intricate interplay between the various signaling pathways modulated by Alisol B 23-acetate. Finally, well-designed preclinical and clinical trials are necessary to translate the promising in vitro and in vivo findings into tangible clinical benefits for patients. The rich history and compelling biological profile of Alisol B 23-acetate ensure that it will remain an active area of scientific inquiry for years to come.
References
Alisol B 23-acetate chemical structure and properties
An In-depth Technical Guide to Alisol B 23-acetate: Chemical Structure, Properties, and Biological Activity
Introduction
Alisol B 23-acetate is a protostane-type triterpenoid first isolated from the dried rhizomes of Alisma orientale (Sam.) Juzep., a plant widely used in traditional medicine.[1][2] As one of the primary bioactive constituents, this compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities.[2] Research has demonstrated its efficacy in a wide range of therapeutic areas, including oncology, metabolic disorders, and inflammatory conditions.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of Alisol B 23-acetate, with a focus on its mechanisms of action, relevant signaling pathways, and key experimental methodologies for its study.
Chemical Identity and Physicochemical Properties
Alisol B 23-acetate is characterized by a complex tetracyclic triterpenoid core structure. Its precise chemical identifiers and properties are crucial for standardization in research and development.
Chemical Identifiers
The structural and identifying information for Alisol B 23-acetate is summarized below.
| Identifier | Value |
| IUPAC Name | [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |
| Synonyms | 23-Acetylalismol B, 23-O-Acetylalisol B, Alisol B monoacetate |
| CAS Number | 26575-95-1 |
| Molecular Formula | C₃₂H₅₀O₅ |
| Molecular Weight | 514.74 g/mol |
| InChI Key | NLOAQXKIIGTTRE-JSWHPQHOSA-N |
| Canonical SMILES | C--INVALID-LINK--(C)C)OC(=O)C">C@HC2=C3C--INVALID-LINK--O |
Physicochemical Properties
The known physical and chemical properties of Alisol B 23-acetate are detailed in the following table.
| Property | Value |
| Physical Form | Powder, Crystalline Solid |
| Appearance | White to pale yellow |
| Purity | ≥98% (by HPLC) |
| Melting Point | 162.0 - 166.0 °C |
| Optical Rotation | +119° to +129° (c=1, Chloroform) |
| Storage Conditions | 2-8°C |
Pharmacological Activities and Mechanisms of Action
Alisol B 23-acetate exhibits a broad spectrum of biological activities by modulating multiple signaling pathways.
Anticancer Activity
Alisol B 23-acetate has demonstrated significant anticancer effects across various cancer cell lines, including ovarian, colon, lung, and gastric cancers. Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. In gastric cancer cells, it triggers apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio, activating caspases-9 and -3, and stimulating the mitogen-activated protein kinase (MAPK) signaling cascade. Furthermore, it can induce autophagic-dependent apoptosis in colon cancer cells, which is mediated by the generation of reactive oxygen species (ROS) and activation of JNK.
Hepatoprotective and Metabolic Effects
The compound is a potent hepatoprotective agent. It protects against acute liver injury by regulating lipid metabolism and enhancing antioxidant capacity. In the context of metabolic disease, Alisol B 23-acetate ameliorates high-fat diet-induced hepatic steatosis and insulin resistance. This is achieved by directly targeting and activating SIRT1, which subsequently modulates the SIRT1/FOXO1 axis and co-activates the PI3K/AKT signaling pathway to improve metabolic homeostasis. It also functions as an agonist of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis and hepatocyte proliferation, thereby promoting liver regeneration.
Antiviral and Anti-inflammatory Activity
Recent studies have highlighted the potential of Alisol B 23-acetate as a broad-spectrum antiviral agent, particularly against coronaviruses like SARS-CoV-2. It is proposed to inhibit viral infection by blocking virus entry through its interaction with the ACE2 receptor. In addition to its antiviral properties, it possesses significant anti-inflammatory and immunomodulatory effects. It can suppress proinflammatory T-cell responses by mitigating the secretion of cytokines such as IFNγ and IL-17. It also inhibits the release of β-hexosaminidase in mast cells, indicating its potential for treating allergic asthma.
Potential Nephrotoxicity
While demonstrating significant therapeutic potential, it is important to note that Alisol B 23-acetate may induce nephrotoxicity at certain concentrations. Studies on human renal proximal tubular cells have shown that it can trigger apoptosis and autophagy, mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway. This underscores the need for careful dose-response studies in any potential clinical application.
Key Experimental Protocols
Reproducible and standardized protocols are essential for the study of Alisol B 23-acetate. Below are methodologies for its extraction, in vitro analysis, and in vivo evaluation.
Protocol 1: Extraction and Quantification from Alismatis Rhizoma
This protocol is based on an optimized reflux extraction method.
-
Preparation : Dry and powder the rhizomes of Alisma orientale and pass through a No. 5 sieve.
-
Extraction : Weigh 1 g of the powder and place it in a round-bottom flask. Add 13 mL of 70% ethanol (solid-liquid ratio of 1:13).
-
Reflux : Connect the flask to a reflux condenser and heat the mixture to a gentle boil. Maintain reflux for 2 hours.
-
Cycling : After 2 hours, cool the mixture, filter the extract, and repeat the extraction process on the solid residue two more times with fresh solvent.
-
Pooling and Concentration : Combine the extracts from the three cycles. Concentrate the pooled extract under reduced pressure using a rotary evaporator.
-
Quantification : Redissolve the dried extract in a suitable solvent (e.g., methanol). Analyze the concentration of Alisol B 23-acetate using a validated High-Performance Liquid Chromatography (HPLC) method with a C18 column and a suitable mobile phase, comparing the peak area to a standard curve.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol provides a general method for assessing cytotoxicity in cancer cell lines.
-
Cell Seeding : Seed cells (e.g., AGS gastric cancer cells) into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment : Prepare a stock solution of Alisol B 23-acetate in DMSO. Dilute the stock solution to various final concentrations (e.g., 10, 20, 30, 40, 50 µM) in cell culture medium. Replace the medium in the wells with the treatment media. Include a vehicle control (DMSO-containing medium).
-
Incubation : Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10 minutes.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Summary and Conclusion
Alisol B 23-acetate is a natural triterpenoid with a remarkable range of pharmacological properties, making it a compound of significant interest for drug development. Its demonstrated activities—spanning anticancer, hepatoprotective, metabolic-regulating, antiviral, and anti-inflammatory effects—are rooted in its ability to modulate a variety of critical cellular signaling pathways, including MAPK, PI3K/Akt/mTOR, and SIRT1. While its therapeutic potential is vast, the possibility of dose-dependent nephrotoxicity necessitates careful consideration and further investigation. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic capabilities of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 3. Alisol B 23-acetate alleviates high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B 23-Acetate: A Comprehensive Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate (AB23A), a natural triterpenoid compound isolated from the rhizomes of Alisma orientale, has emerged as a promising candidate in oncology research.[1] Possessing a range of pharmacological activities, its anticancer properties have been a focal point of recent investigations.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which Alisol B 23-acetate exerts its effects on cancer cells, with a focus on its impact on key signaling pathways, cell cycle regulation, apoptosis, and metastasis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Core Anticancer Mechanisms of Alisol B 23-Acetate
Alisol B 23-acetate employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. These effects are orchestrated through the modulation of critical intracellular signaling pathways.
Induction of Apoptosis
AB23A is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved through the modulation of key apoptotic regulators. A consistent finding across multiple studies is the upregulation of the Bax/Bcl-2 ratio.[1][4] Bax, a pro-apoptotic protein, and Bcl-2, an anti-apoptotic protein, are critical gatekeepers of the mitochondrial apoptotic pathway. An increased Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the subsequent activation of caspase cascades. Specifically, AB23A has been shown to increase the activity of caspase-3 and caspase-9, key executioner and initiator caspases, respectively. Furthermore, the cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis, is observed in AB23A-treated cells.
In some cancer cell types, such as human colon cancer cells, AB23A-induced apoptosis is dependent on the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK). This suggests that the apoptotic response to AB23A can be context-dependent, involving different upstream signaling events in various cancer histologies.
Cell Cycle Arrest
A significant mechanism contributing to the anti-proliferative effects of AB23A is its ability to induce cell cycle arrest, primarily at the G1 phase. This blockade of cell cycle progression prevents cancer cells from entering the S phase, the DNA synthesis phase, thereby halting their proliferation. The arrest in the G1 phase is associated with the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK4 and CDK6) and cyclin D1. These proteins are essential for the G1/S transition, and their inhibition by AB23A effectively puts a brake on the cell division machinery.
Inhibition of Metastasis
The metastatic spread of cancer is a major cause of mortality. AB23A has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in metastasis. This inhibitory effect is associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. MMPs are enzymes that degrade the extracellular matrix, a critical step for cancer cells to invade surrounding tissues and enter the bloodstream. By reducing the expression of these enzymes, AB23A hinders the invasive potential of cancer cells.
Key Signaling Pathways Modulated by Alisol B 23-Acetate
The diverse anticancer effects of Alisol B 23-acetate are mediated by its influence on several crucial signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Alisol B 23-acetate has been shown to be a potent inhibitor of this pathway. It achieves this by reducing the phosphorylation levels of PI3K, Akt, and mTOR, without affecting their total protein levels. The inhibition of this pathway is a key mechanism underlying AB23A's ability to induce apoptosis and inhibit cell viability.
Caption: Alisol B 23-acetate inhibits the PI3K/Akt/mTOR signaling pathway.
The MAPK Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Alisol B 23-acetate has been shown to regulate the activation of MAPKs in gastric cancer cells. The specific effects on different MAPK family members (e.g., ERK, JNK, p38) can vary depending on the cancer cell type and experimental conditions. As mentioned earlier, JNK activation is linked to AB23A-induced apoptosis in colon cancer cells.
Modulation of the Tumor Microenvironment
Beyond its direct effects on cancer cells, Alisol B 23-acetate can also modulate the tumor microenvironment. It has been shown to influence macrophage polarization by targeting CD11b/CD18. Specifically, AB23A can inhibit the polarization of macrophages towards the M2 phenotype, which is generally considered pro-tumoral, and promote a shift towards the M1 phenotype, which has anti-tumor functions. This suggests that AB23A may also exert its anticancer effects by reprogramming immune cells within the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Alisol B 23-acetate on cancer cells.
Table 1: Effects of Alisol B 23-Acetate on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| A549 | Non-small cell lung | CCK-8 | 6, 9 | Significant reduction in viability | |
| A549 | Non-small cell lung | Flow Cytometry | 6, 9 | Significant increase in apoptosis | |
| AGS | Gastric | MTT | 10, 20, 30, 40, 50 | Dose-dependent reduction in viability | |
| AGS | Gastric | Caspase Activity | 30, 40, 50 | Significant increase in caspase-3 and -9 activity | |
| HEY | Ovarian | MTT | Not specified | Inhibition of proliferation | |
| HCT116 | Colon | MTT | 20 | Reduction in cell viability |
Table 2: Effects of Alisol B 23-Acetate on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration (mM) | % of Cells in G0/G1 Phase (Control vs. Treated) | Reference |
| A549 | Non-small cell lung | 6, 9 | Significant increase vs. control | |
| HEY | Ovarian | Not specified | Blocked in G1 phase | |
| HCT116 | Colon | 20 | G1 phase arrest |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on Alisol B 23-acetate.
Cell Viability Assay (CCK-8/MTT)
Caption: Workflow for a typical cell viability assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Alisol B 23-acetate or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48 hours).
-
Reagent Addition: A solution of CCK-8 or MTT is added to each well.
-
Final Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with Alisol B 23-acetate for a specified time.
-
Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with AB23A, harvested, and washed with ice-cold PBS.
-
Fixation: The cells are fixed in 70% ethanol at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase. RNase is included to ensure that only DNA is stained.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Western Blotting
-
Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Bax, Bcl-2), followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Wound Healing Assay
-
Cell Seeding: Cells are grown to a confluent monolayer in a culture plate.
-
Creating the "Wound": A scratch is made through the cell monolayer using a sterile pipette tip.
-
Treatment: The cells are washed to remove debris and then incubated with media containing Alisol B 23-acetate or a control.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 24, 48 hours).
-
Analysis: The rate of wound closure is measured to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells, pre-treated with AB23A, are seeded into the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., FBS).
-
Incubation: The plate is incubated to allow the cells to invade through the Matrigel and migrate towards the chemoattractant.
-
Analysis: The non-invading cells in the upper chamber are removed. The invaded cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
Conclusion
Alisol B 23-acetate demonstrates significant anticancer potential through a multifaceted mechanism of action. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis is underpinned by its modulation of key signaling pathways, most notably the PI3K/Akt/mTOR cascade. Furthermore, its capacity to influence the tumor microenvironment adds another layer to its therapeutic promise. The comprehensive data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of Alisol B 23-acetate as a novel therapeutic agent in the fight against cancer. Future studies should continue to explore its efficacy in various cancer models and further elucidate the intricate molecular details of its action.
References
- 1. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B 23-acetate: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with a wide spectrum of biological activities and pharmacological effects. This technical guide provides an in-depth overview of the current scientific understanding of Alisol B 23-acetate, with a focus on its anti-cancer, anti-inflammatory, hepatoprotective, and metabolic regulatory properties. Detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of the core signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Natural products remain a vital source of novel therapeutic agents. Alisol B 23-acetate has garnered significant attention for its multifaceted pharmacological profile. Extensive in vitro and in vivo studies have demonstrated its potential in treating a variety of diseases, including cancer, inflammatory disorders, liver diseases, and metabolic syndrome. This document serves as a technical resource, consolidating the current knowledge on Alisol B 23-acetate to support its exploration as a potential drug candidate.
Biological Activities and Pharmacological Effects
Alisol B 23-acetate exerts a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, inflammation, and metabolism.
Anticancer Activity
Alisol B 23-acetate has demonstrated significant anticancer effects across various cancer cell lines, including non-small cell lung cancer, ovarian cancer, colon cancer, and gastric cancer[1][2]. Its anticancer mechanisms include:
-
Induction of Apoptosis: Alisol B 23-acetate induces programmed cell death by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[2][3]. It also promotes the cleavage of PARP, a key event in apoptosis[1].
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G1 phase by downregulating the expression of cyclin-dependent kinases CDK4 and CDK6, and cyclin D1.
-
Inhibition of Migration and Invasion: Alisol B 23-acetate suppresses the metastatic potential of cancer cells by downregulating matrix metalloproteinases MMP-2 and MMP-9.
-
Autophagy-dependent Apoptosis: In human colon cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
-
Modulation of the Tumor Microenvironment: It can influence macrophage polarization, suggesting an immunomodulatory role in the tumor microenvironment.
Anti-inflammatory Activity
Alisol B 23-acetate exhibits potent anti-inflammatory effects. It has been shown to inhibit IgE-mediated mast cell activation, a critical process in allergic reactions. This is achieved by inhibiting spleen tyrosine kinase (Syk) and downstream signaling pathways, including PLCγ, Akt/IKK/NF-κB, and MAPK/cPLA₂. Furthermore, it has demonstrated efficacy in animal models of allergic asthma and passive cutaneous anaphylaxis. In the context of COVID-19, Alisol B 23-acetate has been shown to suppress proinflammatory T-cell responses.
Hepatoprotective Effects
Alisol B 23-acetate demonstrates significant protective effects on the liver. It has been shown to ameliorate carbon tetrachloride (CCl4)-induced acute liver injury in animal models. Its hepatoprotective mechanisms involve:
-
Activation of Farnesoid X Receptor (FXR): Alisol B 23-acetate is an agonist of FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis and liver protection. Activation of FXR leads to the regulation of genes involved in bile acid metabolism and transport.
-
Reduction of Hepatic Steatosis: It alleviates non-alcoholic steatohepatitis (NASH) by reducing hepatic triglyceride accumulation and inflammation.
-
Promotion of Liver Regeneration: By activating FXR, Alisol B 23-acetate promotes hepatocyte proliferation and liver regeneration after partial hepatectomy.
Metabolic Regulation
Alisol B 23-acetate plays a significant role in regulating metabolic processes, making it a potential therapeutic agent for metabolic disorders.
-
Amelioration of Insulin Resistance: It alleviates high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and the PI3K/AKT pathway.
-
Regulation of Lipid Metabolism: Alisol B 23-acetate improves lipid metabolism disorders in hepatocytes. In animal models of atherosclerosis, it reduces serum triglycerides and increases HDL-C.
-
Promotion of Adipose Tissue Browning: It can promote the browning of white adipose tissue, a process that increases energy expenditure, by regulating mTOR-SREBP1 signaling.
Antiviral Activity
Recent studies have highlighted the potential of Alisol B 23-acetate as a broad-spectrum antiviral agent. It has been shown to inhibit the entry of various coronaviruses, including SARS-CoV-2 and its variants, by targeting the ACE2 receptor.
Quantitative Data
The following tables summarize the quantitative data from various in vitro and in vivo studies on Alisol B 23-acetate.
Table 1: In Vitro Efficacy of Alisol B 23-acetate
| Cell Line | Biological Activity | Assay | Concentration/IC50 | Duration | Reference |
| A2780, A2780/Taxol, HEY (Ovarian Cancer) | Inhibition of cell viability | MTT Assay | 2.5-20 µM | 24-48 h | |
| HCT116, SW620 (Colon Cancer) | Induction of apoptosis | Flow Cytometry | 5-20 µM | 6-24 h | |
| A549 (Non-small cell lung cancer) | Inhibition of cell viability | CCK-8 Assay | 6-9 mM | 24-48 h | |
| AGS (Gastric Cancer) | Reduction of cell viability | MTT Assay | IC50 ≈ 30 µM | 24 h | |
| L02 (Hepatocytes) | Improvement of lipid metabolism | Not specified | 20-80 µM | 24 h | |
| RBL-2H3 (Mast Cells) | Inhibition of β-hexosaminidase release | Not specified | 5-20 µM | 30 min pre-challenge |
Table 2: In Vivo Efficacy of Alisol B 23-acetate
| Animal Model | Disease/Condition | Dosage | Route of Administration | Duration | Key Findings | Reference |
| MCD-induced NASH mice | Non-alcoholic steatohepatitis | 15-60 mg/kg/day | Oral (p.o.) | 4 weeks | Ameliorated hepatic steatosis, inflammation, and fibrosis. | |
| Mice with partial hepatectomy | Liver regeneration | 12.5-50 mg/kg/day | Oral (p.o.) | 7 days | Promoted liver regeneration. | |
| CCl4-induced liver injury mice | Hepatotoxicity | 10-40 mg/kg/day | Oral (p.o.) | 7 days | Alleviated hepatotoxicity. | |
| ApoE-/- atherosclerotic mice | Atherosclerosis | 15-30 mg/kg/day | Oral (p.o.) | 9 weeks | Reduced serum TG, increased HDL-C. | |
| LPS-induced cardiac dysfunction mice | Myocardial inflammation | 10-40 mg/kg | Oral (p.o.) | 30 days | Suppressed TLR4/NOX2 pathway. | |
| Ovariectomized LDLR-/- mice | Atherosclerosis | 2.56 mg/kg/day | Oral (p.o.) | 90 days | Activated hepatic FXR-BSEP signaling. | |
| ICR mouse passive cutaneous anaphylaxis model | Allergic reaction | 50-100 mg/kg | Oral (p.o.) | Not specified | Inhibited IgE-mediated vascular permeability. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Alisol B 23-acetate (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with Alisol B 23-acetate at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensity using image analysis software.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Alisol B 23-acetate are mediated through the modulation of several key signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
Alisol B 23-acetate inhibits the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. By reducing the phosphorylation of PI3K, AKT, and mTOR, it suppresses cancer cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Alisol B 23-acetate.
Farnesoid X Receptor (FXR) Signaling Pathway
Alisol B 23-acetate acts as an agonist for FXR, a key regulator of bile acid and lipid metabolism. Activation of FXR leads to the transcription of target genes that protect the liver from cholestasis and steatosis.
Caption: Activation of the FXR signaling pathway by Alisol B 23-acetate.
SIRT1/FOXO1 Signaling Axis
In the context of metabolic regulation, Alisol B 23-acetate activates SIRT1, a histone deacetylase that plays a crucial role in cellular metabolism and stress resistance. This leads to the deacetylation and subsequent modulation of FOXO1 activity, improving insulin sensitivity.
Caption: Activation of the SIRT1/FOXO1 signaling axis by Alisol B 23-acetate.
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for evaluating the anticancer properties of Alisol B 23-acetate.
Caption: Experimental workflow for anticancer activity assessment.
Conclusion and Future Directions
Alisol B 23-acetate is a natural triterpenoid with a remarkable range of pharmacological activities that hold significant therapeutic promise. Its ability to modulate multiple key signaling pathways underscores its potential for the treatment of complex diseases such as cancer, inflammatory conditions, and metabolic disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Alisol B 23-acetate. Future research should focus on clinical trials to validate its efficacy and safety in humans, as well as on optimizing its delivery and formulation for enhanced bioavailability and therapeutic effect. Further exploration of its mechanisms of action, particularly its immunomodulatory and antiviral properties, will also be crucial in expanding its therapeutic applications.
References
- 1. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
Alisol B 23-acetate as an FXR agonist.
An In-depth Technical Guide on Alisol B 23-acetate as a Farnesoid X Receptor (FXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol B 23-acetate, a natural triterpenoid isolated from Alismatis Rhizoma, has been identified as a potent agonist of the Farnesoid X Receptor (FXR), a ligand-activated transcription factor pivotal in regulating bile acid, lipid, and glucose metabolism.[1][2] This technical guide provides a comprehensive overview of Alisol B 23-acetate's role as an FXR agonist, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways. The evidence presented underscores its therapeutic potential for a range of metabolic and inflammatory conditions, including non-alcoholic steatohepatitis (NASH), cholestasis, atherosclerosis, and liver fibrosis.[3][4][5]
Introduction to FXR and Alisol B 23-acetate
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid homeostasis. Upon activation by bile acids, its natural ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key functions of FXR activation include the suppression of bile acid synthesis, promotion of bile acid transport, and regulation of lipid and glucose metabolism, making it a highly attractive therapeutic target.
Alisol B 23-acetate is a biologically active protostane triterpenoid derived from the traditional medicinal herb Alisma, or "Zexie". Extensive research has demonstrated that it exerts a wide range of pharmacological effects primarily through the activation of FXR, positioning it as a promising candidate for drug development.
Mechanism of Action: FXR-Dependent Signaling
Alisol B 23-acetate functions as a direct FXR agonist. Its binding to FXR initiates a cascade of transcriptional events that mediate its therapeutic effects. The activation is dose-dependent and has been confirmed in multiple in vitro and in vivo models. The core mechanism involves the upregulation of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway.
Simultaneously, FXR activation by Alisol B 23-acetate upregulates the expression of key transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), facilitating the removal of bile acids from hepatocytes. This dual action of inhibiting synthesis and promoting efflux is central to its protective effects in cholestatic liver injury and its role in lipid metabolism. The FXR-dependency of these effects has been robustly demonstrated in studies where the co-administration of an FXR antagonist, guggulsterone, abrogates the protective actions of Alisol B 23-acetate.
Quantitative Data Summary
The efficacy of Alisol B 23-acetate as an FXR agonist has been quantified in various assays. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Activity of Alisol B 23-acetate
| Assay Type | Cell Line | Concentration | Result | Reference |
|---|---|---|---|---|
| Luciferase Reporter Assay | HepG2 | 0.1, 1.0 µM | Significant increase in luciferase activity | |
| Luciferase Reporter Assay | HepG2 | 10 µM | 4.3-fold increase in luciferase activity |
| Gene Expression (FXR, BSEP, SHP) | L02 Cells | Not specified | Increased expression | |
Note: A specific EC50 value for the FXR agonistic activity of Alisol B 23-acetate is not consistently reported in the reviewed literature.
Table 2: In Vivo Efficacy of Alisol B 23-acetate
| Model | Species | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| Partial Hepatectomy | Mouse | 12.5, 25, 50 mg/kg/d (p.o.) for 7 days | Dose-dependent increase in liver regrowth ratio | |
| NASH (MCD diet) | Mouse | 15, 30, 60 mg/kg/d (i.g.) for 4 weeks | Dose-dependent decrease in serum ALT/AST; reduced hepatic steatosis, inflammation, and fibrosis | |
| ANIT-induced Cholestasis | Mouse | Not specified | Protection against liver injury; regulation of bile acid transporters and enzymes |
| CCl4-induced Liver Fibrosis | Mouse | Not specified | Alleviation of liver injury and fibrosis; reduction of inflammation and oxidative stress | |
Experimental Protocols
This section details the methodologies for key experiments used to characterize
Dual-Luciferase Reporter Assay for FXR Activation
This assay quantitatively measures the ability of a compound to activate FXR in a cellular context.
-
Cell Culture and Transfection:
-
HepG2 or CHO cells are cultured in appropriate media (e.g., MEM or DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded into 96-well plates and allowed to adhere.
-
A transient co-transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture includes:
-
An FXR expression plasmid (containing the full-length human FXR sequence).
-
A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple FXREs (e.g., an IR-1 element).
-
A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After a 6-24 hour transfection period, the medium is replaced with a low-serum medium containing various concentrations of Alisol B 23-acetate (e.g., 0.1 to 100 µM) or a vehicle control (e.g., 0.5% DMSO). A known FXR agonist like Chenodeoxycholic acid (CDCA) or GW4064 is used as a positive control.
-
Cells are incubated with the compound for 24 hours.
-
-
Data Acquisition and Analysis:
-
The cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
The FXR activation is expressed as "fold induction" by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
In Vivo Efficacy Study in a NASH Model
This protocol describes the evaluation of Alisol B 23-acetate in a diet-induced mouse model of non-alcoholic steatohepatitis (NASH).
-
Animal Model Induction:
-
Male C57BL/6J mice are fed a methionine- and choline-deficient (MCD) diet for 4 weeks to induce NASH, characterized by steatosis, inflammation, and fibrosis. A control group is fed a standard chow diet.
-
-
Compound Administration:
-
During the 4-week diet period, mice in the treatment groups are administered Alisol B 23-acetate daily via oral gavage at doses of 15, 30, and 60 mg/kg. The vehicle control group receives the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
-
Endpoint Analysis:
-
Serum Analysis: At the end of the study, blood is collected to measure serum levels of liver injury markers (ALT, AST) and inflammatory markers (e.g., MCP-1).
-
Liver Histology: Livers are harvested, weighed, and sections are prepared for histological staining:
-
Hematoxylin and Eosin (H&E) for general morphology and inflammation.
-
Oil Red O for lipid accumulation.
-
Masson's trichrome or Sirius Red for fibrosis.
-
-
Gene and Protein Expression: Liver tissue is used for qRT-PCR and Western blot analysis to measure the expression of genes involved in lipogenesis (SREBP-1c, FAS), inflammation (MCP-1, VCAM-1), and fibrosis.
-
Therapeutic Implications and Future Directions
The consistent demonstration of FXR agonism by Alisol B 23-acetate across multiple preclinical models highlights its significant therapeutic potential.
-
Non-alcoholic Steatohepatitis (NASH): By reducing hepatic lipogenesis, inflammation, and fibrosis, Alisol B 23-acetate addresses multiple facets of NASH pathology.
-
Cholestasis and Liver Injury: Its ability to modulate bile acid homeostasis makes it a strong candidate for treating cholestatic liver diseases.
-
Atherosclerosis: Through its effects on lipid metabolism and by increasing fecal bile acid and cholesterol excretion, it may help alleviate atherosclerosis.
-
Renal Protection: Studies have shown it can protect against renal ischemia-reperfusion injury in an FXR-dependent manner.
Future research should focus on obtaining more precise pharmacological data, such as EC50 and binding affinity values, through methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Further investigation into its pharmacokinetic profile, safety, and efficacy in more advanced preclinical models is warranted to pave the way for potential clinical development.
References
- 1. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro FXR agonist assay protocol [bio-protocol.org]
- 3. besjournal.com [besjournal.com]
- 4. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alisol B 23-Acetate: A Technical Guide to its Apoptosis Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with potent anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying Alisol B 23-acetate-induced apoptosis, with a focus on the core signaling pathways, quantitative data from key studies, and detailed experimental methodologies.
Core Signaling Pathways of Apoptosis Induction
Alisol B 23-acetate triggers apoptosis through a multi-faceted approach, primarily by modulating the PI3K/AKT/mTOR signaling cascade, inducing mitochondrial dysfunction, and promoting the generation of reactive oxygen species (ROS).
Inhibition of the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling axis that promotes cell survival, growth, and proliferation. Alisol B 23-acetate has been shown to effectively suppress this pathway in cancer cells.[2][3] Treatment with Alisol B 23-acetate leads to a significant reduction in the phosphorylation levels of PI3K, AKT, and mTOR, without affecting their total protein levels.[2] This inhibition disrupts the downstream signaling events that would normally suppress apoptosis, thereby sensitizing the cancer cells to programmed cell death.
Induction of the Mitochondrial (Intrinsic) Apoptosis Pathway
The mitochondrial pathway is a central route for apoptosis induction. Alisol B 23-acetate activates this pathway through several key mechanisms:
-
Regulation of the Bcl-2 Family Proteins: Alisol B 23-acetate alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2] This shift in balance is a critical step in initiating mitochondrial-mediated apoptosis.
-
Mitochondrial Membrane Potential (MMP) Disruption: The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and a decrease in the mitochondrial membrane potential.
-
Cytochrome c Release and Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad spectrum of cellular substrates, including poly (ADP-ribose) polymerase (PARP).
ROS Generation and JNK Activation
Alisol B 23-acetate treatment has been shown to increase the intracellular levels of reactive oxygen species (ROS). Elevated ROS can act as secondary messengers to trigger apoptotic signaling. One of the key pathways activated by ROS is the c-Jun N-terminal kinase (JNK) pathway. The activation of JNK can, in turn, contribute to the activation of the mitochondrial apoptosis pathway. The interplay between ROS generation and the PI3K/AKT/mTOR pathway is also an area of active investigation, with some studies suggesting that ROS can modulate the activity of this survival pathway.
Quantitative Data on Alisol B 23-Acetate's Apoptotic Effects
The following tables summarize the quantitative data from various studies on the effects of Alisol B 23-acetate on cancer cell lines.
Table 1: Effect of Alisol B 23-Acetate on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Cell Viability | Citation |
| AGS | Gastric Cancer | 10 | 24 | 99.3 ± 1.1 | |
| 20 | 24 | 82.8 ± 1.6 | |||
| 30 | 24 | 48.3 ± 0.2 | |||
| 40 | 24 | 36.6 ± 3.6 | |||
| 50 | 24 | 27.9 ± 1.3 | |||
| A549 | Non-Small Cell Lung Cancer | 6 | 24 | Significantly Reduced | |
| 9 | 24 | Significantly Reduced | |||
| 6 | 48 | Significantly Reduced | |||
| 9 | 48 | Significantly Reduced |
Table 2: Induction of Apoptosis by Alisol B 23-Acetate
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Sub-G1) | Citation |
| AGS | Gastric Cancer | 10 | 24 | 7.8 ± 1.2 | |
| 20 | 24 | 11.3 ± 1.4 | |||
| 30 | 24 | 19.6 ± 1.1 | |||
| 40 | 24 | 28.8 ± 2.0 | |||
| 50 | 24 | 36.8 ± 2.9 | |||
| A549 | Non-Small Cell Lung Cancer | 9 | 24 | Significantly Increased |
Table 3: Effect of Alisol B 23-Acetate on Key Apoptotic Proteins
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Protein | Change in Expression/Activity | Citation |
| A549 | Non-Small Cell Lung Cancer | 6 and 9 | 24 and 48 | p-PI3K, p-AKT, p-mTOR | Significantly Reduced | |
| A549 | Non-Small Cell Lung Cancer | 6 and 9 | 24 | Bax | Significantly Elevated | |
| A549 | Non-Small Cell Lung Cancer | 6 and 9 | 24 | Bcl-2 | Markedly Downregulated | |
| AGS | Gastric Cancer | 10 | 24 | Caspase-3 | 105.7 ± 4.9% increase | |
| 20 | 24 | Caspase-3 | 144.3 ± 5.3% increase | |||
| 30 | 24 | Caspase-3 | 272.5 ± 12.1% increase | |||
| 40 | 24 | Caspase-3 | 340.1 ± 12.9% increase | |||
| 50 | 24 | Caspase-3 | 397.1 ± 18.7% increase | |||
| AGS | Gastric Cancer | 30 | 24 | Caspase-9 | 151.2 ± 12.1% increase | |
| 40 | 24 | Caspase-9 | 168.9 ± 12.6% increase | |||
| 50 | 24 | Caspase-9 | 185.0 ± 2.8% increase |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to investigate the apoptotic effects of Alisol B 23-acetate.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Alisol B 23-acetate and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Culture and treat cells with Alisol B 23-acetate as described for the cell viability assay.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.
-
Protocol:
-
Treat cells with Alisol B 23-acetate and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Caspase Activity Assay
-
Principle: These assays measure the enzymatic activity of caspases, which are key proteases in the apoptotic cascade. The assay typically uses a specific peptide substrate for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9) that is conjugated to a colorimetric or fluorometric reporter molecule. When the caspase cleaves the substrate, the reporter molecule is released and can be quantified.
-
Protocol (Colorimetric Assay):
-
Prepare cell lysates from Alisol B 23-acetate-treated and control cells.
-
Incubate the cell lysates with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).
-
Measure the absorbance of the released chromophore at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The increase in absorbance is proportional to the caspase activity in the sample.
-
Visualizing the Apoptosis Induction Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Alisol B 23-acetate-induced apoptosis and a typical experimental workflow.
Caption: Signaling pathways of Alisol B 23-acetate-induced apoptosis.
Caption: General experimental workflow for studying Alisol B 23-acetate's effects.
Conclusion
Alisol B 23-acetate is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action is complex, involving the inhibition of the pro-survival PI3K/AKT/mTOR pathway, the activation of the intrinsic mitochondrial apoptosis pathway through modulation of Bcl-2 family proteins and caspase activation, and the generation of ROS leading to JNK activation. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural compound. Further investigation into the intricate crosstalk between these signaling pathways will continue to elucidate the full spectrum of Alisol B 23-acetate's anti-cancer effects and pave the way for its potential clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B 23-Acetate: A Comprehensive Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol B 23-acetate, a natural triterpenoid compound isolated from the rhizome of Alisma orientale, has demonstrated significant anti-inflammatory activities across a range of preclinical models. This technical guide provides an in-depth overview of the current scientific literature on the anti-inflammatory properties of Alisol B 23-acetate. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the core signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Alisol B 23-acetate for inflammatory diseases.
Introduction
Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can lead to a variety of diseases, including arthritis, asthma, atherosclerosis, and inflammatory bowel disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. Alisol B 23-acetate, a protostane-type triterpenoid, has emerged as a promising candidate due to its potent anti-inflammatory effects observed in both in vitro and in vivo studies. This guide will explore the multifaceted mechanisms through which Alisol B 23-acetate exerts its anti-inflammatory action.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies, highlighting the dose-dependent and concentration-dependent anti-inflammatory effects of Alisol B 23-acetate in different experimental models.
Table 1: In Vitro Anti-inflammatory Effects of Alisol B 23-acetate
| Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration of Alisol B 23-acetate | Result | Reference |
| Caco-2 | Lipopolysaccharide (LPS) (10 µg/ml) | TNF-α, IL-6, IL-1β levels | 2.5, 5, 10 µM | Dose-dependent reduction in pro-inflammatory cytokines.[1] | [1] |
| RBL-2H3 Mast Cells | IgE/Antigen | β-hexosaminidase release | 5-20 µM | Concentration-dependent inhibition of degranulation.[2] | [2] |
| Bone Marrow-Derived Mast Cells (BMMCs) | Immunoglobulin E/Antigen (IgE/Ag) | Leukotriene C₄ (LTC₄) synthesis, Interleukin-6 (IL-6) production, Cyclooxygenase-2 (COX-2) expression | Not specified | Concentration-dependent decrease.[3] | |
| ApoE-/- Dendritic Cells | Not specified | MHC II, CD80, CD86 expression | Not specified | Reduced expression. | |
| ApoE-/- Dendritic Cells | Not specified | IL-12 and IFN-γ production | Not specified | Inhibited production. |
Table 2: In Vivo Anti-inflammatory Effects of Alisol B 23-acetate
| Animal Model | Condition | Dosage of Alisol B 23-acetate | Measured Parameter | Result | Reference |
| ICR Mice | Passive Cutaneous Anaphylaxis (PCA) | 50-100 mg/kg (p.o.) | IgE-mediated vascular permeability and ear swelling | Inhibition of allergic responses. | |
| ApoE-/- Atherosclerotic Mice | Atherosclerosis | 15-30 mg/kg (p.o., daily for 9 weeks) | Serum IL-12, IFN-γ | Reduction in serum pro-inflammatory cytokines. | |
| LPS-induced Cardiac Dysfunction Mice | Myocardial Inflammation | 10-40 mg/kg (p.o., for 30 days) | Myocardial inflammation and ROS production | Suppression of TLR4/NOX2 pathway. | |
| MCD-induced NASH Mice | Non-alcoholic steatohepatitis (NASH) | 15, 30, 60 mg/kg (p.o., daily for 4 weeks) | Serum mKC and MCP-1, Hepatic MCP-1 and VCAM-1 gene expression | Dose-dependent reduction in inflammatory markers. | |
| Ovalbumin (OVA)-induced Allergic Asthma BALB/c Mice | Allergic Asthma | 60 mg/kg (i.p.) | Inflammatory cytokine levels (Th1/Th2/Th17) in bronchoalveolar lavage fluid | Decreased levels of inflammatory cytokines. | |
| Omicron Variant Infected Human ACE2 Transgenic Mice | COVID-19 | Not specified | Proinflammatory cytokines IL-17 and IFN-γ in peripheral blood | Reduced levels of cytokines. |
Key Signaling Pathways in Anti-inflammatory Action
Alisol B 23-acetate modulates several key signaling pathways implicated in the inflammatory response. The following diagrams illustrate these pathways and the points of intervention by Alisol B 23-acetate.
Caption: Inhibition of the TLR4-NOX1/ROS signaling pathway by Alisol B 23-acetate.
Caption: Inhibition of Syk-dependent signaling in mast cells by Alisol B 23-acetate.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of Alisol B 23-acetate.
Cell Culture and Viability Assays
-
Cell Lines: Caco-2 cells, RBL-2H3 mast cells, and bone marrow-derived mast cells (BMMCs) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates, treated with various concentrations of Alisol B 23-acetate for a specified period, and then incubated with MTT solution. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Measurement of Inflammatory Mediators
-
ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, IL-12, and IFN-γ in cell culture supernatants or serum samples were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Griess Assay: Nitric oxide (NO) production was determined by measuring the accumulation of nitrite in the culture medium using the Griess reagent.
-
Enzyme Immunoassay (EIA): The levels of leukotriene C₄ (LTC₄) were measured using an EIA kit.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates was determined using the Bradford or BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., TLR4, NOX1, Syk, p-Syk, IκBα, p-IκBα, NF-κB p65, p-p65, MAPKs) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Models
-
Passive Cutaneous Anaphylaxis (PCA) Model: ICR mice were sensitized with an intravenous injection of anti-DNP IgE. After 24 hours, the mice were challenged with an intravenous injection of DNP-HSA and Evans blue dye. Alisol B 23-acetate was administered orally prior to the challenge. The amount of dye extravasated into the ear tissue was measured to quantify the allergic reaction.
-
LPS-Induced Inflammation Model: Mice were administered LPS intraperitoneally to induce a systemic inflammatory response. Alisol B 23-acetate was given orally prior to or after the LPS challenge. Serum and tissue samples were collected to measure inflammatory markers.
-
Ovalbumin (OVA)-Induced Allergic Asthma Model: BALB/c mice were sensitized and challenged with OVA to induce allergic asthma. Alisol B 23-acetate was administered intraperitoneally before sensitization or challenge. Bronchoalveolar lavage fluid (BALF) and lung tissues were collected for analysis of inflammatory cell infiltration and cytokine levels.
Mechanism of Action
The anti-inflammatory effects of Alisol B 23-acetate are mediated through multiple mechanisms:
-
Inhibition of Pro-inflammatory Cytokine Production: Alisol B 23-acetate has been shown to significantly reduce the production of key pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, IL-12, and IFN-γ, in various inflammatory conditions.
-
Modulation of Inflammatory Signaling Pathways: It exerts its effects by targeting critical signaling pathways. For instance, it suppresses the TLR4-mediated signaling cascade, which is a key pathway in the innate immune response to bacterial endotoxins like LPS. Furthermore, in the context of allergic inflammation, Alisol B 23-acetate inhibits the activation of spleen tyrosine kinase (Syk), a crucial enzyme in the signaling cascade downstream of the IgE receptor in mast cells. This inhibition leads to the suppression of downstream pathways, including the PLCγ, Akt/IKK/NF-κB, and MAPK pathways, ultimately preventing mast cell degranulation and the release of inflammatory mediators.
-
Reduction of Oxidative Stress: Alisol B 23-acetate has been observed to decrease the production of reactive oxygen species (ROS), which are known to contribute to inflammatory processes.
-
Regulation of Immune Cell Function: The compound can modulate the function of various immune cells. For example, it has been shown to reduce the expression of co-stimulatory molecules on dendritic cells, thereby inhibiting T-cell activation. In the context of viral infections, it has been found to reduce the infiltration of CD4+ T lymphocytes and CD11b+ macrophages.
Conclusion and Future Directions
Alisol B 23-acetate is a potent anti-inflammatory agent with a multi-target mechanism of action. The existing body of research, summarized in this guide, provides a strong foundation for its potential development as a therapeutic agent for a variety of inflammatory disorders. Future research should focus on several key areas:
-
Clinical Trials: To validate the preclinical findings, well-designed clinical trials are necessary to evaluate the safety and efficacy of Alisol B 23-acetate in human subjects with inflammatory diseases.
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Alisol B 23-acetate in humans.
-
Target Identification and Validation: Further studies to precisely identify and validate the direct molecular targets of Alisol B 23-acetate will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the design and synthesis of novel analogs of Alisol B 23-acetate with improved potency, selectivity, and pharmacokinetic properties.
References
A Technical Guide to the Hepatoprotective Effects of Alisol B 23-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a natural triterpenoid compound isolated from the rhizome of Alisma orientale (a traditional Chinese medicine), has garnered significant attention for its potent hepatoprotective properties.[1][2] This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the therapeutic potential of Alisol B 23-acetate in various liver pathologies.
Core Mechanism of Action: Farnesoid X Receptor (FXR) Activation
A primary mechanism underlying the hepatoprotective effects of Alisol B 23-acetate is its function as an agonist of the farnesoid X receptor (FXR), a nuclear receptor crucial for maintaining bile acid homeostasis, and regulating lipid and glucose metabolism.[1] Activation of FXR by Alisol B 23-acetate initiates a cascade of transcriptional events that collectively contribute to liver protection.
Regulation of Bile Acid Homeostasis
Alisol B 23-acetate has been shown to protect against cholestatic liver injury by modulating the expression of genes involved in bile acid synthesis and transport.
-
Decreased Bile Acid Synthesis: It represses the expression of key enzymes in bile acid synthesis, namely cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1).
-
Reduced Hepatic Uptake: It down-regulates the hepatic uptake transporter, Na+-taurocholate cotransporting polypeptide (NTCP).
-
Increased Efflux: It up-regulates the expression of efflux transporters such as the bile salt export pump (BSEP), multidrug resistance-associated protein 2 (MRP2), and multidrug resistance protein 2 (MDR2), facilitating the removal of bile acids from hepatocytes.
Lipid Metabolism Regulation
In models of non-alcoholic steatohepatitis (NASH), Alisol B 23-acetate demonstrates a significant ability to reduce hepatic lipid accumulation. This is achieved through:
-
Decreased Lipogenesis: It reduces the hepatic levels of key lipogenic factors including sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FAS), acetyl-CoA carboxylase 1 (ACC1), and stearoyl-CoA desaturase 1 (SCD1).
-
Increased Lipid Metabolism: It enhances fatty acid oxidation by inducing the expression of peroxisome proliferator-activated receptor alpha (PPARα), carnitine palmitoyltransferase 1α (CPT1α), and acyl-CoA dehydrogenase, short chain (ACADS).
Key Signaling Pathways
The hepatoprotective effects of Alisol B 23-acetate are mediated through several interconnected signaling pathways.
FXR-Mediated Signaling Pathway
STAT3 Signaling Pathway
In models of acute hepatotoxicity, Alisol B 23-acetate induces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This activation leads to the upregulation of anti-apoptotic proteins like Bcl-xl and the suppressor of cytokine signaling 3 (SOCS3), thereby reducing hepatocyte apoptosis.
SIRT1/FOXO1 and PI3K/AKT Signaling Pathways
Recent studies have shown that Alisol B 23-acetate can alleviate high-fat diet-induced insulin resistance and hepatic steatosis by directly binding to and activating Sirtuin 1 (SIRT1). This activation modulates the downstream Forkhead box protein O1 (FOXO1) and co-activates the PI3K/AKT signaling pathway, leading to improved insulin sensitivity and reduced lipid accumulation.
Quantitative Data Summary
The hepatoprotective effects of Alisol B 23-acetate have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effects on Liver Injury Markers in a Mouse Model of NASH
| Parameter | Control | MCD Diet | MCD + AB23A (15 mg/kg) | MCD + AB23A (30 mg/kg) | MCD + AB23A (60 mg/kg) |
| Serum ALT (U/L) | ~25 | ~250 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum AST (U/L) | ~50 | ~350 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Hepatic Triglycerides | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data are representative values compiled from a study by Meng et al. (2016). "MCD" refers to a methionine and choline-deficient diet used to induce NASH. "AB23A" refers to Alisol B 23-acetate.
Table 2: Effects on Inflammatory Markers in a Mouse Model of NASH
| Parameter | Control | MCD Diet | MCD + AB23A (30 mg/kg) |
| Serum mKC (pg/mL) | ~10 | ~80 | Significantly Decreased |
| Serum MCP-1 (pg/mL) | ~20 | ~150 | Significantly Decreased |
| Hepatic MCP-1 mRNA | Baseline | Significantly Increased | Significantly Decreased |
| Hepatic VCAM-1 mRNA | Baseline | Significantly Increased | Significantly Decreased |
Data are representative values compiled from a study by Meng et al. (2016). "mKC" (mouse keratinocyte-derived chemokine) and "MCP-1" (monocyte chemoattractant protein-1) are inflammatory markers.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used in the evaluation of Alisol B 23-acetate.
Non-alcoholic Steatohepatitis (NASH) Induction and Treatment
-
Animal Model: Male C57BL/6 mice are typically used.
-
NASH Induction: Mice are fed a methionine and choline-deficient (MCD) diet for a period of 4 weeks to induce NASH.
-
Treatment: Concurrent with the MCD diet, mice are treated daily with Alisol B 23-acetate (e.g., 15, 30, and 60 mg/kg) or vehicle via oral gavage.
-
Sample Collection: At the end of the treatment period, blood and liver tissues are collected for analysis.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and inflammatory markers are measured.
-
Histopathological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid accumulation, and Masson's trichrome or Sirius Red for fibrosis.
-
Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to assess the expression of key genes and proteins involved in the identified signaling pathways.
Carbon Tetrachloride (CCl4)-Induced Acute Hepatotoxicity
-
Animal Model: Male mice (e.g., ICR strain) are used.
-
Hepatotoxicity Induction: A single intraperitoneal injection of CCl4 (dissolved in a vehicle like corn oil) is administered to induce acute liver injury.
-
Treatment: Alisol B 23-acetate is administered, often as a pretreatment, at various doses prior to CCl4 injection.
-
Outcome Measures:
-
Histopathology: H&E staining to assess liver necrosis and inflammation.
-
Apoptosis Assessment: TUNEL assay to detect apoptotic cells.
-
Cell Proliferation: BrdU immunohistochemistry to assess hepatocyte proliferation.
-
Biochemical and Molecular Analysis: As described for the NASH model.
-
Conclusion and Future Directions
Alisol B 23-acetate has demonstrated significant hepatoprotective effects across multiple models of liver injury, including NASH and toxicant-induced hepatitis. Its multifaceted mechanism of action, primarily centered on the activation of FXR, along with the modulation of STAT3, SIRT1, and PI3K/AKT signaling pathways, makes it a promising candidate for further drug development.
Future research should focus on:
-
Clinical Trials: Translating the promising preclinical findings into human clinical trials to evaluate the safety and efficacy of Alisol B 23-acetate in patients with liver diseases.
-
Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Alisol B 23-acetate.
-
Combination Therapies: Investigating the potential synergistic effects of Alisol B 23-acetate with other therapeutic agents for liver disease.
-
Long-term Safety: Assessing the long-term safety profile of Alisol B 23-acetate administration.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and explore the therapeutic potential of Alisol B 23-acetate in the management of liver diseases.
References
- 1. Protective effects of alisol B 23-acetate from edible botanical Rhizoma alismatis against carbon tetrachloride-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of alisol B 23-acetate from edible botanical Rhizoma alismatis against carbon tetrachloride-induced hepatotoxicity in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Alisol B 23-acetate: A Traditional Chinese Medicine Compound with Modern Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alisol B 23-acetate, a protostane-type triterpenoid, is a prominent bioactive compound isolated from Alisma orientale (Alismatis Rhizoma), a plant widely used in Traditional Chinese Medicine (TCM).[1][2] Known as "Ze Xie" in Chinese, this herb has been traditionally used for its diuretic properties to treat conditions related to fluid retention and dampness.[3] Modern pharmacological research has unveiled a broader spectrum of activities for Alisol B 23-acetate, positioning it as a compound of significant interest for contemporary drug discovery and development. This technical guide provides a comprehensive overview of the scientific evidence surrounding Alisol B 23-acetate, with a focus on its pharmacological effects, underlying mechanisms of action, and detailed experimental methodologies.
Pharmacological Activities and Quantitative Data
Alisol B 23-acetate exhibits a diverse range of pharmacological effects, including anticancer, anti-inflammatory, hepatoprotective, and antiviral activities. The following tables summarize the quantitative data from key in vivo and in vitro studies, offering a comparative look at its efficacy across different models and conditions.
Table 1: In Vivo Efficacy of Alisol B 23-acetate
| Therapeutic Area | Animal Model | Dosage | Duration | Key Findings | Reference |
| Cardiac Dysfunction | LPS-induced mice | 10-40 mg/kg (p.o.) | 30 days | Suppressed TLR4/NOX2 pathway, reducing myocardial inflammation and ROS production. | [4] |
| Nonalcoholic Steatohepatitis (NASH) | MCD-induced mice | 15-60 mg/kg (p.o.) | 4 weeks | Ameliorated hepatic steatosis, inflammation, and fibrosis; activated FXR target genes. | [4] |
| Liver Regeneration | Mice (partial hepatectomy) | 12.5-50 mg/kg (p.o.) | 7 days | Promoted liver regeneration via activation of farnesoid X receptor (FXR). | |
| Renal Ischemia-Reperfusion Injury | Wild-type mice | Not specified | Not specified | Activated renal FXR, attenuating acute kidney injury. | |
| COVID-19 | SARS-CoV-2 infected hamsters | Not specified | Not specified | Decreased viral copy, reduced CD4+ T lymphocyte and CD11b+ macrophage infiltration, and ameliorated lung damage. | |
| COVID-19 | Omicron variant infected human ACE2 transgenic mice | Not specified | Not specified | Alleviated viral load in nasal turbinate and reduced proinflammatory cytokines (IL-17, IFNγ). | |
| Atherosclerosis | Ovariectomized LDLR-/- mice | Not specified | Not specified | Increased fecal cholesterol and bile acid excretion dependent on hepatic FXR activation. | |
| Insulin Resistance | High-fat diet-fed mice | Not specified | Not specified | Reduced fasting blood glucose, fasting insulin levels, and hepatic lipid accumulation. | |
| Nephrotoxicity | Sprague Dawley rats | 0.4 g/kg/day | 6 months | Increased protein and mRNA levels of nephrotoxicity biomarkers (Clusterin, Kim-1, TFF-3). |
Table 2: In Vitro Efficacy of Alisol B 23-acetate
| Cell Line | Assay | Concentration | Incubation Time | Key Findings | Reference |
| Ovarian Cancer (A2780, A2780/Taxol, HEY) | Cell Viability, Apoptosis, Migration, Invasion | 2.5-20 µM | 24-48 h | Inhibited cell viability, induced G1 phase cell cycle arrest and apoptosis, suppressed migration and invasion. | |
| Multidrug Resistant Cancer (HepG2-DR, K562-DR) | P-glycoprotein (P-gp) Reversal | 1-100 µM | Not specified | Reversed P-gp-mediated multidrug resistance. | |
| Colon Cancer (HCT116, SW620) | Autophagic-dependent Apoptosis | 5-20 µM | 6-24 h | Induced autophagic-dependent apoptosis via ROS generation and JNK activation. | |
| Hepatocytes (L02) | Lipid Metabolism | 20-80 µM | 24 h | Improved free fatty acid-induced lipid metabolism disorders. | |
| Gastric Cancer (AGS) | Cell Viability | 10-50 µM | 24, 48, 72 h | Reduced cell viability in a dose- and time-dependent manner. | |
| Gastric Cancer (AGS) | Caspase Activity | 10-50 µM | 24 h | Increased caspase-3 and -9 activities. | |
| Human Renal Proximal Tubular (HK-2) | Cell Viability | 15 µM | Not specified | Cell viability maintained above 95%. | |
| Coronavirus (SARS-CoV-2) | Antiviral Activity | 10 µM | Not specified | Reduced viral titer by ~1-log10 in cell culture supernatant. |
Mechanisms of Action: Key Signaling Pathways
Alisol B 23-acetate exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the major pathways influenced by this compound.
References
Alisol B 23-Acetate: A Comprehensive Technical Guide to its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizomes of Alisma orientalis, has emerged as a promising natural compound with a diverse range of pharmacological activities.[1][2] Extensive research has elucidated its potential in cancer therapy, metabolic disorders, inflammatory conditions, and as an antiviral agent. This technical guide provides an in-depth overview of the molecular targets and signaling pathways modulated by Alisol B 23-acetate, presenting key quantitative data and detailed experimental protocols to support further investigation and drug development efforts.
Core Molecular Targets and Pharmacological Effects
Alisol B 23-acetate exerts its biological effects by interacting with a variety of molecular targets, leading to the modulation of critical cellular processes. Its activities include inducing apoptosis and autophagy, exhibiting anti-inflammatory and hepatoprotective effects, and protecting against ischemia-reperfusion injury in the kidney.[2] Furthermore, it has demonstrated anticancer activity against ovarian, colon, lung, and gastric cancers, and shows potential in the study of atherosclerosis and allergic asthma.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing insights into the potency and efficacy of Alisol B 23-acetate in different experimental models.
Table 1: In Vitro Efficacy of Alisol B 23-acetate
| Cell Line | Assay | Concentration | Effect | Reference |
| A549 (NSCLC) | Cell Viability | 6 and 9 mM | Significantly reduced cell viability and mobility. | [1] |
| A549 (NSCLC) | Apoptosis | 9 mM | Significantly increased apoptosis. | |
| A2780, A2780/Taxol, HEY (Ovarian Cancer) | Cell Viability, Apoptosis, Migration, Invasion | 2.5-20 µM (24-48 h) | Significantly inhibited cell viability, induced G1 phase cell cycle arrest and apoptosis, suppressed migration and invasion. | |
| HCT116, SW620 (Colon Cancer) | Autophagic-dependent apoptosis | 5-20 µM (6-24 h) | Induced autophagic-dependent apoptosis via ROS generation and JNK activation. | |
| HepG2-DR, K562-DR | P-glycoprotein-mediated multidrug resistance | 1-100 µM | Reversed P-glycoprotein (P-gp)-mediated multidrug resistance. | |
| L02 (Hepatocytes) | Lipid Metabolism | 20-80 µM (24 h) | Improved free fatty acid (FFA)-induced lipid metabolism disorders. | |
| RBL-2H3 (Mast Cells) | Degranulation | 5-20 µM | Inhibited IgE/antigen-mediated β-hexosaminidase release in a concentration-dependent manner. | |
| AGS (Gastric Cancer) | Cell Viability | 20-50 µM (24 h) | Reduced cell viability to 82.8±1.6%, 48.3±0.2%, 36.6±3.6%, and 27.9±1.3% respectively. | |
| Caco-2 | Cell Viability | 0.625-40 µM (12 h) | No significant cytotoxicity observed. | |
| HepG2 | Luciferase Activity (FXR activation) | 0.1, 1, 10 µM | Significantly increased luciferase activity, with a 4.3-fold increase at 10 µM. |
Table 2: In Vivo Efficacy of Alisol B 23-acetate
| Animal Model | Condition | Dosage | Effect | Reference |
| ICR Mice | Passive Cutaneous Anaphylaxis (PCA) | 50-100 mg/kg (p.o.) | Inhibited IgE-mediated vascular permeability and ear swelling. | |
| ApoE-/- Atherosclerotic Mice | Atherosclerosis | 15-30 mg/kg (p.o., daily for 9 weeks) | Reduced serum TG, IL-12, IFN-γ, increased HDL-C, and promoted aortic cholesterol efflux gene expression. | |
| LPS-induced Cardiac Dysfunction Mice | Cardiac Dysfunction | 10-40 mg/kg (p.o., 30 days) | Suppressed TLR4/NOX2 pathway, reducing myocardial inflammation and ROS production. | |
| MCD-induced NASH Mice | Non-alcoholic Steatohepatitis (NASH) | 15-60 mg/kg (p.o., daily for 4 weeks) | Ameliorated hepatic steatosis, inflammation, and fibrosis, and activated FXR target genes. | |
| CCl4-induced Liver Injury Mice | Hepatotoxicity | 10-40 mg/kg (p.o., once daily for 7 days) | Alleviated hepatotoxicity in a dose-dependent manner. | |
| Ovariectomized LDLR-/- Mice | Atherosclerosis | 2.56 mg/kg (p.o., once daily for 90 days) | Activated hepatic FXR-BSEP signaling, increased fecal cholesterol and bile acid excretion, reduced liver lipid deposition, and ameliorated atherosclerotic lesions. | |
| SARS-CoV-2 Infected Hamsters | COVID-19 | 60 mg/kg (i.p.) | Decreased viral copy, reduced CD4+ T lymphocytes and CD11b+ macrophages infiltration, and ameliorated lung damages. | |
| Omicron Infected Human ACE2 Transgenic Mice | COVID-19 | Not specified | Alleviated viral load in nasal turbinate and reduced proinflammatory cytokines IL-17 and IFN-γ in peripheral blood. | |
| Partial Hepatectomy Mice | Liver Regeneration | 12.5-50 mg/kg/day (p.o., for 7 days) | Significantly increased the ratio of liver regrowth in a dose-dependent manner. |
Key Signaling Pathways and Mechanisms of Action
PI3K/Akt/mTOR Pathway
Alisol B 23-acetate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and autophagy.
-
Anti-cancer Effects: In non-small cell lung cancer (NSCLC) cells, Alisol B 23-acetate markedly inhibited cell viability, enhanced apoptosis, and arrested the cell cycle in the G1 phase. It achieved this by reducing the protein levels of phosphorylated Akt, PI3K, and mTOR. This inhibition leads to the upregulation of the Bax/Bcl-2 ratio, promoting apoptosis.
-
Autophagy and Nephrotoxicity: In human renal proximal tubular cells (HK-2), Alisol B 23-acetate induces autophagy, which in turn mediates apoptosis and potential nephrotoxicity. This is achieved through the inhibition of the PI3K/Akt/mTOR pathway, leading to an increased ratio of LC3II/LC3I and expression of Beclin-1.
Caption: Alisol B 23-acetate inhibits the PI3K/Akt/mTOR pathway.
SIRT1/FOXO1 Axis and PI3K/Akt Coactivation
In the context of metabolic diseases, Alisol B 23-acetate has been identified as a direct activator of Sirtuin 1 (SIRT1).
-
Amelioration of Insulin Resistance: By directly binding to and activating SIRT1, Alisol B 23-acetate ameliorates hepatic steatosis and insulin resistance. This activation promotes fatty acid oxidation and modulates the activity of the downstream target, Forkhead box protein O1 (FOXO1). Concurrently, it co-activates the PI3K/Akt signaling pathway, contributing to its beneficial metabolic effects. The effects are abolished by the SIRT1 inhibitor EX527, confirming the direct role of SIRT1.
Caption: Alisol B 23-acetate activates the SIRT1/FOXO1 axis.
Farnesoid X Receptor (FXR) Activation
Alisol B 23-acetate acts as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor crucial for bile acid, lipid, and glucose metabolism.
-
Atherosclerosis and Lipid Metabolism: By activating FXR, Alisol B 23-acetate regulates the expression of genes involved in inflammation, glucose, and lipid homeostasis, which helps in reducing atherosclerotic plaques. It increases the excretion of fecal cholesterol and bile acids and activates the hepatic Bile Salt Export Pump (BSEP) signaling. This leads to a reduction in liver cholesterol and ameliorates atherosclerosis.
-
Liver Regeneration: The activation of FXR by Alisol B 23-acetate also promotes hepatocyte proliferation, suggesting its potential in facilitating liver regeneration after resection.
Caption: Alisol B 23-acetate activates the FXR signaling pathway.
Anti-inflammatory and Immunomodulatory Pathways
Alisol B 23-acetate demonstrates significant anti-inflammatory and immunomodulatory effects through various mechanisms.
-
Inhibition of Syk and Mast Cell Activation: In allergic reactions, Alisol B 23-acetate inhibits the activation of mast cells by targeting Spleen Tyrosine Kinase (Syk). This leads to the suppression of downstream signaling molecules like PLCγ, Akt/IKK/NF-κB, and MAPKs, ultimately blocking mast cell degranulation and the release of inflammatory mediators.
-
TLR4/NOX1/ROS Signaling: Alisol B 23-acetate can alleviate intestinal barrier dysfunction by inhibiting the Toll-like receptor 4 (TLR4)-NADPH oxidase 1 (NOX1)/Reactive Oxygen Species (ROS) signaling pathway. This reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Macrophage Polarization: In the tumor microenvironment of lung cancer, Alisol B 23-acetate has been shown to target CD11b/CD18 and promote the polarization of macrophages towards the anti-tumoral M1 phenotype, thereby inhibiting cancer development.
-
Antiviral and Anti-inflammatory Effects in COVID-19: Alisol B 23-acetate exhibits broad inhibitory effects against coronaviruses by blocking viral entry through targeting ACE2. It also suppresses proinflammatory T-cell responses by mitigating the secretion of IFN-γ and IL-17.
Caption: Anti-inflammatory mechanisms of Alisol B 23-acetate.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of Alisol B 23-acetate.
Cell Viability Assays
-
MTT Assay:
-
Seed cells (e.g., HK-2, AGS) into 96-well plates at a density of 5 x 10³ cells/well.
-
After cell adherence, treat with various concentrations of Alisol B 23-acetate for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT stock solution (5.0 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cell Counting Kit-8 (CCK-8) Assay:
-
Seed cells (e.g., A549, Caco-2) in 96-well plates.
-
Treat cells with different doses of Alisol B 23-acetate.
-
Add CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm.
-
Western Blotting
-
Lyse treated and control cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 2 hours at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies used in the cited studies include those against: Bax, Bcl-2, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3, Beclin-1, SIRT1, p-AMPK, p-ACC, CPT1α, p-FOXO1, TLR4, NOX-1, ZO-1, and occludin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin or GAPDH as a loading control.
Animal Studies
-
General Procedure:
-
Animal models are established (e.g., high-fat diet-induced obesity, LPS-induced inflammation, cancer cell xenografts).
-
Administer Alisol B 23-acetate to the treatment groups, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), at specified dosages and durations.
-
Monitor relevant physiological and behavioral parameters throughout the study.
-
At the end of the study, collect blood and tissue samples for analysis (e.g., serum lipid profiles, cytokine levels, histopathology, protein expression by Western blotting or immunohistochemistry).
-
-
Example: COVID-19 Hamster Model:
-
Infect hamsters with SARS-CoV-2.
-
For therapeutic protocols, intraperitoneally inject Alisol B 23-acetate solution (60 mg/kg) at 1, 2, and 3 days post-infection.
-
For prophylactic protocols, intranasally administer Alisol B 23-acetate solution (60 mg/kg) prior to infection.
-
Sacrifice hamsters at designated time points for virological and histopathological examination of lung tissues.
-
Target Identification and Binding Assays
-
Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry: Used to analyze the binding of Alisol B 23-acetate to its target protein, such as ACE2.
-
Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulations: Computational methods used to predict potential targets and validate the binding of Alisol B 23-acetate to proteins like SIRT1.
-
Biolayer Interferometry (BLI) and Cellular Thermal Shift Assay (CETSA): Biophysical techniques employed to confirm the direct binding of Alisol B 23-acetate to its target, for instance, SIRT1.
Conclusion
Alisol B 23-acetate is a multifaceted natural compound that modulates a range of signaling pathways, making it a compelling candidate for the development of novel therapeutics. Its ability to target key regulators of cell survival, metabolism, and inflammation, such as the PI3K/Akt/mTOR pathway, SIRT1, and FXR, underscores its potential in treating complex diseases like cancer, metabolic syndrome, and inflammatory disorders. The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Alisol B 23-acetate. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of Alisol B 23-acetate in human patients.
References
Alisol B 23-Acetate: A Promising Therapeutic Candidate for Non-Alcoholic Steatohepatitis (NASH)
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. With no approved pharmacological treatments currently available, there is a significant unmet medical need for effective therapies. Alisol B 23-acetate (AB23A), a natural triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising therapeutic agent for NASH. This technical guide provides a comprehensive overview of the research on AB23A for NASH, focusing on its mechanisms of action, experimental data, and detailed protocols to facilitate further investigation and drug development.
Core Mechanisms of Action
Alisol B 23-acetate exerts its protective effects against NASH through multiple mechanisms, primarily centered around the activation of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Additionally, recent studies have elucidated its role in restoring endoplasmic reticulum (ER) homeostasis by downregulating Glucose-Regulated Protein 94 (GRP94).
Farnesoid X Receptor (FXR) Activation
AB23A acts as a potent agonist of FXR. This activation triggers a cascade of downstream signaling events that collectively ameliorate the pathological features of NASH.
-
Lipid Metabolism: Upon activation by AB23A, FXR induces the expression of genes involved in lipid metabolism, such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα), Carnitine Palmitoyltransferase 1A (CPT1α), Acyl-CoA Synthetase Short-Chain Family Member (ACADS), and Lipoprotein Lipase (LPL). Concurrently, it suppresses hepatic lipogenesis by decreasing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target genes, including Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase 1 (ACC1), and Stearoyl-CoA Desaturase 1 (SCD1). This dual action leads to a significant reduction in hepatic triglyceride accumulation.
-
Inflammation: AB23A-mediated FXR activation leads to a decrease in inflammatory cell infiltration in the liver. This is associated with reduced serum levels of inflammatory markers such as mouse keratinocyte chemoattractant (mKC) and monocyte chemoattractant protein-1 (MCP-1), as well as decreased hepatic gene expression of MCP-1 and Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
Fibrosis: The anti-fibrotic effects of AB23A are also linked to FXR activation. Studies have shown that AB23A treatment correlates with decreased hepatic gene expression of key fibrosis markers.
Restoration of Endoplasmic Reticulum (ER) Homeostasis
A more recently discovered mechanism involves the ability of AB23A to alleviate ER stress, a key contributor to the pathogenesis of NASH.
-
GRP94 Downregulation: AB23A has been shown to significantly downregulate the expression of Glucose-Regulated Protein 94 (GRP94), a key chaperone in the ER. This downregulation appears to be a central event in restoring ER homeostasis.
-
Suppression of ER Stress and ER-Associated Degradation (ERAD): The reduction in GRP94 leads to the suppression of the ER stress response and the ER-associated degradation (ERAD) pathway. This is evidenced by the decreased expression of ER stress-related genes (PERK, eIF2α, ATF4) and ERAD-related genes (FBXO2, DERL, HSP90AA1). By mitigating ER stress, AB23A improves hepatic steatosis.
Quantitative Data Summary
The therapeutic efficacy of Alisol B 23-acetate in pre-clinical NASH models has been demonstrated through various quantitative measures. The following tables summarize the key findings from in vivo and in vitro studies.
In Vivo Efficacy of Alisol B 23-acetate in a Methionine and Choline-Deficient (MCD) Diet-Induced NASH Mouse Model
| Parameter | Control | MCD + Vehicle | MCD + AB23A (15 mg/kg) | MCD + AB23A (30 mg/kg) | MCD + AB23A (60 mg/kg) |
| Serum ALT (U/L) | ~40 | ~250 | ~180 | ~120 | ~80 |
| Serum AST (U/L) | ~60 | ~350 | ~250 | ~180 | ~120 |
| Hepatic TG (mg/g) | ~20 | ~100 | ~75 | ~50 | ~35 |
Gene Expression Changes in the Livers of MCD-Fed Mice Treated with Alisol B 23-acetate (60 mg/kg)
| Gene | Function | Fold Change vs. MCD + Vehicle |
| SREBP-1c | Lipogenesis | ↓ |
| FAS | Lipogenesis | ↓ |
| ACC1 | Lipogenesis | ↓ |
| SCD1 | Lipogenesis | ↓ |
| PPARα | Lipid Metabolism | ↑ |
| CPT1α | Lipid Metabolism | ↑ |
| ACADS | Lipid Metabolism | ↑ |
| LPL | Lipid Metabolism | ↑ |
| MCP-1 | Inflammation | ↓ |
| VCAM-1 | Inflammation | ↓ |
| Collagen, α1(I) | Fibrosis | ↓ |
| α-SMA | Fibrosis | ↓ |
| TGF-β1 | Fibrosis | ↓ |
Experimental Protocols
To facilitate the replication and further investigation of the effects of Alisol B 23-acetate, detailed experimental protocols are provided below.
Methionine and Choline-Deficient (MCD) Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week with free access to a standard chow diet and water.
-
NASH Induction: Mice are fed a methionine and choline-deficient (MCD) diet for 4 weeks to induce NASH. A control group is fed a standard chow diet.
-
Treatment: Concurrently with the MCD diet, mice are treated with Alisol B 23-acetate (15, 30, and 60 mg/kg/day) or vehicle (e.g., 0.5% carboxymethylcellulose sodium) via oral gavage for 4 weeks.
-
Sample Collection: At the end of the 4-week period, blood and liver tissues are collected for analysis.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial kits.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid accumulation, and Masson's trichrome or Sirius Red for fibrosis.
-
Gene and Protein Expression Analysis: Liver tissues are processed for quantitative real-time PCR (qRT-PCR) and Western blot analysis to determine the expression levels of relevant genes and proteins.
In Vitro Studies with Mouse Primary Hepatocytes
-
Hepatocyte Isolation: Primary hepatocytes are isolated from male C57BL/6J mice by a two-step collagenase perfusion method.
-
Cell Culture: Hepatocytes are plated on collagen-coated plates and cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: After attachment, cells are treated with Alisol B 23-acetate at various concentrations for a specified duration (e.g., 24 hours).
-
Gene Expression Analysis: Total RNA is extracted from the treated cells, and qRT-PCR is performed to analyze the expression of target genes.
-
siRNA-Mediated Gene Silencing: To confirm the role of FXR, hepatocytes can be transfected with FXR-specific siRNA or a negative control siRNA prior to treatment with Alisol B 23-acetate. The effects on gene expression are then evaluated.
Western Blot Analysis
-
Protein Extraction: Liver tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., GRP94, p-PERK, ATF4) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from liver tissues or cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Alisol B 23-acetate demonstrates significant therapeutic potential for the treatment of NASH through its multifaceted mechanisms of action, primarily involving FXR activation and restoration of ER homeostasis. The robust pre-clinical data, including dose-dependent improvements in liver function, lipid metabolism, inflammation, and fibrosis, strongly support its further development as a novel therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate continued research into the promising hepatoprotective effects of this natural compound.
References
- 1. Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate adjusts bile acid metabolisim via hepatic FXR-BSEP signaling activation to alleviate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A naturally occurring FXR agonist, alisol B 23-acetate, protects against renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisol B 23-acetate protects against ANIT-induced hepatotoxity and cholestasis, due to FXR-mediated regulation of transporters and enzymes involved in bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B 23-Acetate: A Comprehensive Technical Guide to its Role in Immune Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with significant immunomodulatory properties. This technical guide provides an in-depth analysis of the mechanisms by which Alisol B 23-acetate regulates immune responses. It consolidates key findings on its anti-inflammatory effects, its influence on various immune cell populations, and its modulation of critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of molecular interactions to facilitate further investigation and therapeutic application of this compound.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, metabolic syndrome, and neurodegenerative conditions. The search for novel therapeutic agents that can effectively and safely modulate the immune system is a critical area of research. Alisol B 23-acetate has demonstrated a range of pharmacological activities, including hepatoprotective, anti-cancer, and notably, potent anti-inflammatory and immunoregulatory effects[1][2]. This guide synthesizes the current understanding of Alisol B 23-acetate's role in the immune system, focusing on its molecular mechanisms of action.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory activity of Alisol B 23-acetate has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from multiple studies, providing a comparative overview of its efficacy.
Table 1: In Vitro Effects of Alisol B 23-acetate on Immune Cells and Inflammatory Markers
| Cell Type | Model/Stimulant | Parameter Measured | Concentration of Alisol B 23-acetate | Result | Reference |
| Caco-2 cells | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β secretion | Dose-dependent | Significant reduction in cytokine levels | [3][4] |
| RBL-2H3 mast cells | IgE/Antigen | β-hexosaminidase release (degranulation) | 5, 10, 20 µM | Concentration-dependent inhibition | [5] |
| Bone Marrow-Derived Mast Cells (BMMCs) | IgE/Antigen | IL-6 production, LTC4 synthesis, COX-2 expression | Concentration-dependent | Significant decrease | |
| Human and mice lymphocytes | In vitro culture | IFN-γ and IL-17 secretion | Not specified | Remarkable inhibition | |
| THP-1 derived macrophages | IL-4 + IL-13 (M2 polarization) | M1 marker (IL-6, IL-1β) mRNA expression | Not specified | Increased expression (shift from M2 to M1) | |
| THP-1 derived macrophages | IL-4 + IL-13 (M2 polarization) | M2 marker (IL-10, TGF-β) mRNA expression | Not specified | Decreased expression | |
| Caco-2 cells | LPS | Intracellular ROS generation | 2.5, 5, 10 µM | Concentration-dependent attenuation |
Table 2: In Vivo Effects of Alisol B 23-acetate on Immune Responses
| Animal Model | Disease Model | Treatment Regimen | Key Findings | Reference |
| BALB/c mice | Ovalbumin (OVA)-induced allergic asthma | 60 mg/kg, i.p. | Reduced airway hyperresponsiveness; Decreased IL-13 and eosinophils in BALF; Decreased mRNA expression of IL-4, IL-5, IL-13, and IL-17A in lung tissue. | |
| Golden Syrian hamsters | SARS-CoV-2 infection | 60 mg/kg, i.p. | Reduced CD4+ T lymphocytes and CD11b+ macrophages infiltration in the lungs. | |
| Human ACE2 transgenic mice | Omicron variant infection | Not specified | Reduced proinflammatory cytokines IL-17 and IFN-γ in peripheral blood. | |
| ICR mice | Passive cutaneous anaphylaxis (PCA) | 50-100 mg/kg, p.o. | Inhibition of IgE-mediated vascular permeability and ear swelling. | |
| ApoE-/- mice | Atherosclerosis | 15-30 mg/kg, p.o., daily for 9 weeks | Reduced serum IL-12 and IFN-γ. | |
| C57BL/6 mice | LPS-induced cardiac dysfunction | 10-40 mg/kg, p.o. for 30 days | Suppressed TLR4/NOX2 pathway, reducing myocardial inflammation and ROS production. | |
| C57BL/6 mice | Methionine and choline-deficient (MCD) diet-induced NASH | 15, 30, 60 mg/kg/day, i.g. for 4 weeks | Decreased serum levels of mKC and MCP-1; Decreased hepatic gene expression of MCP-1 and VCAM-1. |
Signaling Pathways Modulated by Alisol B 23-acetate
Alisol B 23-acetate exerts its immunomodulatory effects by targeting several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these molecular interactions.
Inhibition of Mast Cell Activation via the Syk-Mediated Pathway
In allergic responses, the cross-linking of IgE receptors on mast cells triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. Alisol B 23-acetate has been shown to inhibit this process by targeting Spleen tyrosine kinase (Syk).
Caption: Alisol B 23-acetate inhibits IgE-mediated mast cell degranulation by targeting Syk.
Modulation of Macrophage Polarization
Alisol B 23-acetate can influence the phenotype of macrophages, key cells in both innate and adaptive immunity. It has been shown to promote a shift from the anti-inflammatory M2 phenotype towards the pro-inflammatory M1 phenotype in the context of the tumor microenvironment.
Caption: Alisol B 23-acetate modulates macrophage polarization, favoring an M1 phenotype.
Attenuation of Inflammatory Responses via TLR4/NF-κB Pathway
Alisol B 23-acetate can suppress inflammatory responses by interfering with the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the master inflammatory transcription factor, NF-κB.
Caption: Alisol B 23-acetate suppresses LPS-induced inflammation by inhibiting the TLR4 pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research to study the immunomodulatory effects of Alisol B 23-acetate.
In Vitro Cell-Based Assays
-
Cell Culture:
-
Caco-2 (Human colorectal adenocarcinoma): Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Used as a model for intestinal epithelial barrier function and LPS-induced inflammation.
-
RBL-2H3 (Rat basophilic leukemia): Maintained in MEM with 20% FBS and 1% penicillin-streptomycin. Utilized for mast cell degranulation assays.
-
THP-1 (Human monocytic): Grown in RPMI-1640 medium with 10% FBS. Differentiated into macrophages using PMA for polarization studies.
-
Primary Immune Cells: Lymphocytes and bone marrow-derived mast cells are isolated from mice or human peripheral blood and cultured under standard conditions for functional assays.
-
-
Macrophage Polarization Assay:
-
Seed THP-1 cells and differentiate into M0 macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Polarize M0 macrophages to M1 phenotype using LPS and IFN-γ, or to M2 phenotype using IL-4 and IL-13.
-
Treat cells with Alisol B 23-acetate during the polarization process.
-
Analyze the expression of M1 (e.g., CD86, iNOS, IL-6, TNF-α) and M2 (e.g., CD206, Arg-1, IL-10) markers by flow cytometry, qPCR, or ELISA.
-
-
Mast Cell Degranulation Assay (β-hexosaminidase release):
-
Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Wash cells to remove unbound IgE and pre-incubate with various concentrations of Alisol B 23-acetate.
-
Stimulate degranulation with DNP-HSA (antigen).
-
Collect the supernatant and measure the activity of released β-hexosaminidase using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Calculate the percentage of degranulation relative to total cellular β-hexosaminidase content.
-
-
Cytokine Measurement (ELISA):
-
Culture immune cells (e.g., macrophages, lymphocytes, Caco-2) with or without a stimulant (e.g., LPS, PHA) in the presence of Alisol B 23-acetate.
-
Collect the cell culture supernatant after a defined incubation period.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-17) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blotting:
-
Treat cells with Alisol B 23-acetate and/or a stimulant.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Syk, p-p38, p-ERK, IκBα, NF-κB p65, TLR4, NOX1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo Animal Models
-
Ovalbumin (OVA)-Induced Allergic Asthma Model:
-
Sensitize BALB/c mice with intraperitoneal (i.p.) injections of OVA emulsified in alum.
-
Challenge the sensitized mice with aerosolized OVA to induce an asthmatic response.
-
Administer Alisol B 23-acetate (e.g., 60 mg/kg, i.p.) before sensitization or challenge.
-
Assess airway hyperresponsiveness using a plethysmograph.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (eosinophils, lymphocytes) and cytokine levels.
-
Perform histological analysis of lung tissue for inflammation and mucus production (PAS staining).
-
-
Lipopolysaccharide (LPS)-Induced Inflammation Model:
-
Administer Alisol B 23-acetate orally (p.o.) or intraperitoneally (i.p.) to mice.
-
After a pre-treatment period, induce systemic inflammation by injecting LPS.
-
Collect blood samples to measure serum levels of pro-inflammatory cytokines.
-
Harvest organs (e.g., heart, liver, lungs) for histological examination and analysis of inflammatory markers.
-
-
Passive Cutaneous Anaphylaxis (PCA) Model:
-
Inject anti-DNP IgE intradermally into the ears of ICR mice.
-
After 24-48 hours, administer Alisol B 23-acetate orally.
-
Challenge the mice by intravenous injection of antigen (DNP-HSA) mixed with Evans blue dye.
-
Measure the amount of dye extravasated into the ear tissue as an indicator of vascular permeability.
-
Conclusion and Future Directions
Alisol B 23-acetate is a potent immunomodulatory compound with a multifaceted mechanism of action. It effectively suppresses allergic and inflammatory responses by inhibiting mast cell activation, modulating macrophage polarization, and interfering with key inflammatory signaling pathways such as TLR4/NF-κB. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for its further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of Alisol B 23-acetate using advanced techniques such as proteomics and transcriptomics.
-
Investigating its efficacy and safety in more complex, chronic models of inflammatory and autoimmune diseases.
-
Optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical development.
-
Exploring its potential as an adjunct therapy to enhance the efficacy of existing anti-inflammatory or immunosuppressive drugs.
The compelling preclinical evidence suggests that Alisol B 23-acetate is a valuable lead compound for the development of novel therapeutics for a wide range of immune-related disorders. This technical guide serves to accelerate research in this promising area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells [frontiersin.org]
- 5. Alisol B 23-Acetate Ameliorates Ovalbumin-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
Alisol B 23-Acetate: A Promising Therapeutic Agent for Metabolic Syndromes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, obesity, and hypertension, presents a significant and growing global health challenge. The quest for effective therapeutic interventions has led researchers to explore natural compounds with pleiotropic effects on metabolic pathways. Among these, Alisol B 23-acetate, a triterpenoid isolated from the rhizome of Alisma orientale (a traditional Chinese medicine), has emerged as a compelling candidate. This technical guide synthesizes the current scientific evidence on the potential of Alisol B 23-acetate in treating metabolic syndromes, focusing on its mechanisms of action, experimental validation, and future therapeutic prospects.
Core Mechanisms of Action
Alisol B 23-acetate exerts its beneficial effects on metabolic health through the modulation of several key signaling pathways and nuclear receptors that are central to lipid and glucose homeostasis.
Activation of Farnesoid X Receptor (FXR)
A primary mechanism of Alisol B 23-acetate is its role as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][2] FXR is a critical regulator of bile acid, lipid, and glucose metabolism.
Upon activation by Alisol B 23-acetate, FXR initiates a cascade of events that collectively improve the metabolic profile. Activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] SREBP-1c is a master transcriptional regulator of lipogenesis, promoting the expression of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase 1 (ACC1), and Stearoyl-CoA Desaturase 1 (SCD1).[1][3] By suppressing the SREBP-1c pathway, Alisol B 23-acetate effectively curtails hepatic fat accumulation.
Furthermore, FXR activation by Alisol B 23-acetate enhances the expression of genes involved in fatty acid β-oxidation, including Peroxisome Proliferator-Activated Receptor α (PPARα), Carnitine Palmitoyltransferase 1α (CPT1α), and Acyl-CoA Dehydrogenase (ACADS). This dual action of inhibiting lipogenesis while promoting fatty acid breakdown is pivotal to its anti-steatotic effects.
Modulation of the SIRT1/AMPK Signaling Axis
Alisol B 23-acetate has been shown to directly bind to and activate Sirtuin 1 (SIRT1), a key protein deacetylase that plays a crucial role in metabolic regulation. SIRT1 activation leads to the deacetylation and subsequent activation of AMP-activated protein kinase (AMPK), a central energy sensor in cells. Activated AMPK phosphorylates and inactivates ACC, a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipid production.
The activation of the SIRT1/AMPK axis by Alisol B 23-acetate also enhances fatty acid oxidation and improves insulin sensitivity. This pathway is also implicated in the browning of white adipose tissue, a process that increases energy expenditure.
PI3K/AKT Pathway and Insulin Sensitivity
Recent studies have highlighted the ability of Alisol B 23-acetate to co-activate the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is central to insulin signaling and glucose metabolism. By promoting the phosphorylation of key components of this pathway, Alisol B 23-acetate can enhance glucose uptake and utilization, thereby alleviating insulin resistance, a cornerstone of metabolic syndrome.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of Alisol B 23-acetate on metabolic parameters.
Table 1: Effects of Alisol B 23-acetate on Lipid Profile and Liver Enzymes in Animal Models of Metabolic Syndrome
| Parameter | Animal Model | Treatment Group and Dose | Change from Control/Model Group | Reference |
| Serum Total Cholesterol (TC) | Hyperlipidemic mice | Alisol B 23-acetate | Significant decrease | |
| Serum Triglycerides (TG) | Hyperlipidemic mice | Alisol B 23-acetate | Significant decrease | |
| Serum LDL-C | Hyperlipidemic mice | Alisol B 23-acetate | Significant decrease | |
| Serum HDL-C | Hyperlipidemic mice | Alisol B 23-acetate | Significant increase | |
| Serum ALT | MCD diet-fed mice | 15, 30, 60 mg/kg/day | Dose-dependent significant decrease | |
| Serum AST | MCD diet-fed mice | 15, 30, 60 mg/kg/day | Dose-dependent significant decrease | |
| Hepatic Triglycerides | MCD diet-fed mice | 15, 30, 60 mg/kg/day | Significant reduction |
Table 2: Effects of Alisol B 23-acetate on Glucose Homeostasis in a High-Fat Diet-Induced Insulin Resistance Model
| Parameter | Animal Model | Treatment Group and Dose | Change from HFD Group | Reference |
| Fasting Blood Glucose (FBG) | High-fat diet-fed mice | Not specified | Significant reduction | |
| Fasting Insulin | High-fat diet-fed mice | Not specified | Significant reduction | |
| HOMA-IR | High-fat diet-fed mice | Not specified | Significant reduction |
Key Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the efficacy of Alisol B 23-acetate.
In Vivo Models of Metabolic Syndrome
-
High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model: C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance. Alisol B 23-acetate is then administered orally (e.g., via gavage) at various doses (e.g., 15-60 mg/kg/day) for a specified period.
-
Methionine and Choline-Deficient (MCD) Diet-Induced Non-alcoholic Steatohepatitis (NASH) Model: This model is used to induce severe hepatic steatosis, inflammation, and fibrosis. Mice are fed an MCD diet for 4-8 weeks, with concurrent administration of Alisol B 23-acetate.
In Vitro Cell-Based Assays
-
Hepatocyte Models: Human hepatoma cell lines (e.g., HepG2, L02) or primary mouse hepatocytes are commonly used. To mimic metabolic stress, cells are often treated with free fatty acids (e.g., oleic acid, palmitic acid) to induce lipid accumulation and insulin resistance.
-
Adipocyte Models: The 3T3-L1 preadipocyte cell line is differentiated into mature adipocytes to study the effects of Alisol B 23-acetate on adipogenesis, lipolysis, and white adipose tissue browning.
Molecular and Biochemical Analyses
-
Western Blotting: This technique is used to quantify the protein expression levels of key signaling molecules such as FXR, SHP, SREBP-1c, FAS, ACC, p-AMPK, SIRT1, p-AKT, etc.
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes involved in lipid and glucose metabolism.
-
Histological Analysis: Liver and adipose tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid accumulation, and Masson's trichrome or Sirius Red for fibrosis.
-
Biochemical Assays: Serum and hepatic levels of triglycerides, total cholesterol, HDL-C, LDL-C, ALT, and AST are measured using commercially available kits.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Alisol B 23-acetate and a typical experimental workflow.
Caption: Alisol B 23-acetate activates FXR to suppress lipogenesis and promote fatty acid oxidation.
Caption: Alisol B 23-acetate activates the SIRT1/AMPK and PI3K/AKT pathways.
Caption: A typical experimental workflow for evaluating Alisol B 23-acetate.
Conclusion and Future Directions
Alisol B 23-acetate presents a multi-pronged approach to combating metabolic syndrome. Its ability to activate FXR and the SIRT1/AMPK pathway, while simultaneously inhibiting SREBP-1c and promoting insulin signaling, underscores its potential as a lead compound for the development of novel therapeutics. The preclinical data are promising, demonstrating significant improvements in dyslipidemia, hepatic steatosis, and insulin resistance.
Future research should focus on several key areas. Firstly, long-term efficacy and safety studies in more advanced preclinical models are warranted. Secondly, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of Alisol B 23-acetate is necessary to optimize dosing and delivery. Finally, the translation of these findings into human clinical trials will be the ultimate test of its therapeutic potential in managing the complex and multifaceted nature of metabolic syndrome. The comprehensive body of evidence to date strongly supports the continued investigation of Alisol B 23-acetate as a valuable addition to the armamentarium against metabolic diseases.
References
Alisol B 23-Acetate: A Novel Modulator of Multidrug Resistance in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Alisol B 23-acetate, a natural triterpenoid compound isolated from the rhizome of Alisma orientale, has emerged as a promising agent to counteract MDR. This technical guide provides an in-depth overview of the current understanding of Alisol B 23-acetate's mechanism of action in reversing MDR, with a focus on its impact on key signaling pathways and ABC transporters. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in this area.
Introduction
Alisol B 23-acetate (AB23A) is a protostane-type triterpenoid that has demonstrated a range of pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer effects.[1] In the context of oncology, AB23A has been shown to inhibit cell viability, induce apoptosis, and suppress migration and invasion in various cancer cell lines, including ovarian, colon, lung, and gastric cancers.[1] A particularly compelling aspect of its anticancer profile is its ability to reverse P-glycoprotein-mediated multidrug resistance, making it a molecule of significant interest for combination chemotherapy.[1][2] This guide will delve into the molecular mechanisms underpinning the MDR-reversing effects of Alisol B 23-acetate, providing a comprehensive resource for scientists working on novel cancer therapeutics.
Mechanism of Action in Reversing Multidrug Resistance
Alisol B 23-acetate employs a multi-pronged approach to overcome multidrug resistance in cancer cells. The primary mechanisms involve the direct inhibition of P-glycoprotein function and the modulation of intracellular signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt/mTOR pathway.
Inhibition of P-glycoprotein (P-gp) Efflux Pump
P-glycoprotein, the product of the ABCB1 gene, is a well-characterized ABC transporter that actively pumps a wide array of chemotherapeutic agents out of cancer cells. Alisol B 23-acetate has been shown to directly interact with P-gp and inhibit its function.
Studies have demonstrated that AB23A can increase the intracellular accumulation of P-gp substrates like doxorubicin and rhodamine-123 in MDR cancer cells. This is achieved by slowing the efflux of these compounds from the cells. Mechanistically, AB23A has been shown to inhibit the photoaffinity labeling of P-gp and stimulate its ATPase activity in a concentration-dependent manner, suggesting it may act as a P-gp substrate or modulator. Molecular docking studies further suggest that AB23A binds to the drug-binding domain of P-gp, potentially acting as a competitive or allosteric inhibitor.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis. Aberrant activation of this pathway is common in many cancers and contributes to chemoresistance.
Alisol B 23-acetate has been observed to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells. Treatment with AB23A leads to a significant reduction in the phosphorylation levels of key proteins in this pathway, including PI3K, Akt, and mTOR, without affecting their total protein levels. By downregulating this pro-survival pathway, Alisol B 23-acetate can sensitize cancer cells to the apoptotic effects of chemotherapeutic drugs.
Quantitative Data on the Efficacy of Alisol B 23-Acetate
The following tables summarize the quantitative data from various studies, highlighting the efficacy of Alisol B 23-acetate in different cancer cell lines.
Table 1: Reversal of Multidrug Resistance by Alisol B 23-Acetate
| Cell Line | Chemotherapeutic Agent | AB23A Concentration (µM) | Reversal Fold | Reference |
| HepG2/VIN | Doxorubicin | 10 | 7.95 | |
| KB/VIN | Doxorubicin | 10 | - | |
| MCF-7/DOX | Doxorubicin | 10 | - | |
| ABCB1/Flp-InTM-293 | Doxorubicin | 10 | - | |
| HepG2-DR | Doxorubicin | 1-100 | Not specified | |
| K562-DR | Doxorubicin | 1-100 | Not specified |
Table 2: Effects of Alisol B 23-Acetate on Cell Viability and Apoptosis
| Cell Line | Assay | AB23A Concentration (µM) | Effect | Reference |
| A549 | CCK-8 | 6 and 9 mM | Significant reduction in cell growth rate | |
| A549 | Flow Cytometry | 9 mM | Significant increase in apoptotic cells | |
| A2780, A2780/Taxol, HEY | MTT | 2.5-20 | Inhibition of cell viability, G1 phase arrest, apoptosis | |
| HCT116, SW620 | - | 5-20 | Autophagic-dependent apoptosis | |
| AGS | MTT | 10-50 | Reduced cell viability | |
| AGS | Caspase Activity Assay | 20-50 | Increased caspase-3 activation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of Alisol B 23-acetate on multidrug resistance in cancer.
Cell Culture
-
Cell Lines: Drug-sensitive and their drug-resistant counterparts (e.g., HepG2 and HepG2-DR, K562 and K562-DR) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Maintaining Resistance: For drug-resistant cell lines, a low concentration of the selecting drug (e.g., doxorubicin or vinblastine) is often maintained in the culture medium to ensure the continued expression of the resistance phenotype.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Alisol B 23-acetate alone or in combination with a chemotherapeutic agent for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Western Blot Analysis
-
Protein Extraction: After treatment with Alisol B 23-acetate, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, p-PI3K, p-Akt, p-mTOR, and their total forms, as well as a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with Alisol B 23-acetate at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Rhodamine 123 Efflux Assay
-
Cell Loading: Incubate the cells with the fluorescent P-gp substrate rhodamine 123 for a specified time to allow for its accumulation.
-
Efflux Initiation: Wash the cells to remove extracellular rhodamine 123 and resuspend them in fresh medium with or without Alisol B 23-acetate.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 at different time points using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: A slower decrease in intracellular fluorescence in the presence of Alisol B 23-acetate indicates inhibition of P-gp-mediated efflux.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes discussed in this guide.
Caption: Mechanism of P-glycoprotein Inhibition by Alisol B 23-acetate.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Alisol B 23-acetate.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
Alisol B 23-acetate has demonstrated significant potential as a multidrug resistance modulator in cancer. Its ability to inhibit P-glycoprotein and downregulate the PI3K/Akt/mTOR signaling pathway provides a strong rationale for its further investigation as an adjunct to conventional chemotherapy. The data and protocols presented in this guide offer a foundation for researchers to build upon in exploring the full therapeutic utility of this promising natural compound.
Future research should focus on:
-
In vivo studies to validate the efficacy and safety of Alisol B 23-acetate in animal models of multidrug-resistant cancer.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies.
-
Investigation into the effects of Alisol B 23-acetate on other ABC transporters involved in MDR.
-
Elucidation of the precise molecular interactions between Alisol B 23-acetate and its targets through structural biology studies.
By addressing these key areas, the scientific community can move closer to translating the promising preclinical findings of Alisol B 23-acetate into tangible clinical benefits for cancer patients facing the challenge of multidrug resistance.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Alisol B 23-acetate from Alisma orientalis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, purification, and quantification of Alisol B 23-acetate from the dried tubers of Alisma orientalis (Alismatis Rhizoma). Alisol B 23-acetate, a protostane-type triterpenoid, is a major bioactive compound in Alisma orientalis and has demonstrated a range of pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. This document outlines detailed protocols and summarizes key quantitative data to facilitate research and development.
Extraction and Purification of Alisol B 23-acetate
Several methods have been established for the extraction and purification of Alisol B 23-acetate, with varying yields and final purities. The selection of a suitable method will depend on the desired scale, purity requirements, and available equipment.
Method 1: Ethanol Reflux Extraction and Recrystallization
This method is a common and effective approach for obtaining high-purity Alisol B 23-acetate.
Experimental Protocol:
-
Preparation of Plant Material: The dried tubers of Alisma orientalis are pulverized into a coarse powder.
-
Initial Extraction: The powdered material is subjected to reflux extraction with 70% ethanol for 2 hours. This step is repeated three times to ensure exhaustive extraction.[1]
-
Solvent Partitioning: The combined ethanol extracts are concentrated under reduced pressure. The resulting residue is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, containing the majority of the triterpenoids, is collected.
-
Silica Gel Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography for initial purification and enrichment of Alisol B 23-acetate.
-
Crystallization: The enriched fraction is dissolved in ethyl acetate by heating. The solution is then allowed to cool, promoting the crystallization of Alisol B 23-acetate. A second recrystallization from ethyl acetate can be performed to achieve higher purity.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Optimal Ethanol Concentration | 70% | [1] |
| Solid-to-Liquid Ratio | 1:13 (g/mL) | [1] |
| Extraction Time | 2 hours | [1] |
| Extraction Cycles | 3 | |
| Final Purity (after recrystallization) | >98% |
Method 2: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)
This method offers a rapid and efficient alternative for the preparation of Alisol B 23-acetate.
Experimental Protocol:
-
Supercritical Fluid Extraction: The powdered Alisma orientalis is extracted using a preparative supercritical fluid extraction system with CO2 at a pressure of 15 MPa and a temperature of 36°C for 4 hours.
-
HSCCC Purification: The SFE extract is then directly subjected to high-speed counter-current chromatography for separation and purification. A two-phase solvent system, such as n-hexane/ethyl acetate/methanol/water (6:4:5:5, v/v), is employed in a stepwise elution mode to isolate Alisol B 23-acetate.
Quantitative Data Summary:
| Parameter | Value | Reference |
| SFE Pressure | 15 MPa | |
| SFE Temperature | 36°C | |
| SFE Duration | 4 hours | |
| HSCCC Solvent System Example | n-hexane/ethyl acetate/methanol/water (6:4:5:5, v/v) |
Method 3: Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that can be used for the preparative isolation of Alisol B 23-acetate from a crude extract.
Experimental Protocol:
-
Initial Chloroform Extraction: A chloroform-soluble extract is prepared from Alisma orientalis.
-
CPC Separation: The chloroform extract is separated using centrifugal partition chromatography with a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (10:2:10:7, v/v).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 870 mg chloroform soluble extract | |
| Yield of Alisol B 23-acetate | 205.3 mg | |
| Purity | >98% |
Quantification of Alisol B 23-acetate
Accurate quantification of Alisol B 23-acetate in extracts and final products is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques.
Analytical Protocol: UPLC
-
Chromatographic System: ACQUITY UPLC I-Class plus system.
-
Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 0–1 min, 30%-55% B; 1–3 min, 55%-70% B; 3–7 min, 70% B; 7–8 min, 70%-90% B; 8–9 min, 90%-30% B; 9–10 min, 30% B.
-
Detection: Mass spectrometry (e.g., Q-Exactive quadrupole-Orbitrap) or UV detection.
Biological Activities and Signaling Pathways
Alisol B 23-acetate exhibits a variety of biological effects by modulating key signaling pathways.
Key Signaling Pathways:
-
Apoptosis Induction in Cancer Cells: Alisol B 23-acetate can induce apoptosis in cancer cells, such as gastric cancer cells, through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases. It also influences the mitogen-activated protein kinase (MAPK) signaling cascade.
-
PI3K/Akt/mTOR Pathway: This compound has been shown to induce autophagy, which can lead to apoptosis and potential nephrotoxicity in human renal proximal tubular cells by inhibiting the PI3K/Akt/mTOR signaling pathway.
-
SIRT1/FOXO1 Axis and PI3K/AKT Pathway in Metabolic Regulation: Alisol B 23-acetate can alleviate high-fat diet-induced insulin resistance by directly binding to and activating SIRT1. This activation promotes fatty acid oxidation and modulates the downstream FOXO1 activity, while also co-activating the PI3K/AKT signaling pathway, thereby ameliorating hepatic steatosis.
-
NF-κB Inhibition: Triterpenoids from Alisma orientale, including Alisol B 23-acetate, have shown inhibitory activity against NF-κB, which plays a crucial role in inflammation.
Visualizations
Caption: Workflow for Ethanol Reflux Extraction and Purification.
Caption: Inhibition of PI3K/Akt/mTOR Pathway by Alisol B 23-acetate.
Caption: Activation of SIRT1 by Alisol B 23-acetate for Metabolic Regulation.
References
- 1. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 2. CN102432659B - Separation and purification method of alisol B 23-acetate monomer - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Alisol B 23-acetate by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate is a bioactive triterpenoid compound predominantly found in the rhizomes of Alisma orientale (Alismatis Rhizoma), a plant widely used in traditional medicine. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anti-tumor properties and its role as an agonist of the pregnane X receptor (PXR).[1][2] The purification of Alisol B 23-acetate to a high degree of purity is crucial for its further investigation and potential therapeutic applications. This document provides detailed application notes and protocols for the purification of Alisol B 23-acetate using various chromatographic techniques, based on established methodologies.
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data from different chromatographic methods employed for the purification of Alisol B 23-acetate, providing a comparative overview of their effectiveness.
Table 1: Centrifugal Partition Chromatography (CPC)
| Parameter | Value | Reference |
| Starting Material | 870 mg Chloroform Soluble Extract of A. orientale | [3][4] |
| Solvent System | n-hexane-ethyl acetate-methanol-water (10:2:10:7, v/v) | [3] |
| Yield of Alisol B 23-acetate | 205.3 mg | |
| Purity | >98% (determined by LC-ELSD) |
Table 2: High-Speed Counter-Current Chromatography (HSCCC)
| Parameter | Value | Reference |
| Starting Material | Supercritical Fluid Extraction (SFE) Extract | |
| Solvent System | Stepwise elution with n-hexane/ethyl acetate/methanol/water (6:4:5:5, 6:4:6:4, 6:4:8:2, v/v) | |
| Purity Analysis | HPLC |
Table 3: Column Chromatography followed by Crystallization
| Parameter | Value | Reference |
| Starting Material | Ethyl acetate extract of A. orientale | |
| Chromatography | Silica Gel Column Chromatography | |
| Final Purification Step | Cooling Crystallization from Ethyl Acetate | |
| Purity | >98% (up to 99.41% reported, determined by HPLC) |
Table 4: High-Performance Liquid Chromatography (HPLC) for Analysis
| Parameter | Method 1 | Method 2 | Reference |
| Column | Reversed-phase TSK-gel ODS-80TS (4.6 i.d. × 250 mm, 5 µm) | Octadecylsilane bonded silica (C18) | |
| Mobile Phase | 0.1% phosphoric acid–acetonitrile gradient | Acetonitrile:water (73:27) | |
| Flow Rate | Not Specified | 1.0 ml/min | |
| Detection Wavelength | 205, 232 and 330 nm | 208 nm | |
| Column Temperature | 40°C | 30°C |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the purification of Alisol B 23-acetate.
Protocol 1: Purification by Centrifugal Partition Chromatography (CPC)
Objective: To isolate Alisol B 23-acetate from a chloroform soluble extract of Alisma orientale.
Materials:
-
Chloroform soluble extract of Alisma orientale
-
n-hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Water (deionized)
-
Centrifugal Partition Chromatograph equipped with an Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Preparation of the Two-Phase Solvent System: Prepare the solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 10:2:10:7. Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Sample Preparation: Dissolve 870 mg of the chloroform soluble extract of A. orientale in a suitable volume of the stationary phase.
-
CPC Operation:
-
Fill the CPC column with the stationary phase (the upper or lower phase, depending on the instrument configuration).
-
Set the rotational speed of the centrifuge.
-
Pump the mobile phase through the column at a constant flow rate until hydrodynamic equilibrium is reached.
-
Inject the prepared sample.
-
Continue the elution with the mobile phase.
-
-
Fraction Collection and Analysis: Collect fractions at regular intervals. Analyze the fractions using an Evaporative Light Scattering Detector (ELSD) to identify the peaks corresponding to Alisol B and Alisol B 23-acetate.
-
Compound Isolation: Pool the fractions containing the pure Alisol B 23-acetate and evaporate the solvent to obtain the purified compound.
-
Purity Confirmation: Determine the purity of the isolated Alisol B 23-acetate using LC-ELSD. The expected purity is over 98%.
Protocol 2: Purification by Column Chromatography and Crystallization
Objective: To obtain high-purity Alisol B 23-acetate monomer through enrichment and crystallization.
Materials:
-
Dried tuber of Alisma orientalis
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
Heating and cooling apparatus
-
Filtration system
Procedure:
-
Extraction:
-
Perform alcohol extraction on the powdered dry tuber of Alisma orientalis.
-
Follow with ethyl acetate extraction to obtain a crude extract enriched in Alisol B 23-acetate.
-
-
Silica Gel Column Chromatography:
-
Pack a chromatography column with silica gel.
-
Dissolve the ethyl acetate extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system to enrich the fraction containing Alisol B 23-acetate.
-
-
Crystallization:
-
Take the enriched, powdered solid and dissolve it in ethyl acetate by heating.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly for 12 hours to facilitate crystallization.
-
Collect the crystals by filtration.
-
-
Recrystallization (for higher purity):
-
Redissolve the collected crystals in a fresh portion of hot ethyl acetate.
-
Allow the solution to cool naturally for 12 hours for recrystallization.
-
Filter to obtain colorless square crystals of Alisol B 23-acetate.
-
-
Purity Analysis: Confirm the purity of the final product using RP-HPLC. Purity levels exceeding 98% can be achieved with this method.
Protocol 3: HPLC Analysis for Purity Assessment
Objective: To determine the purity of the isolated Alisol B 23-acetate.
Materials:
-
Purified Alisol B 23-acetate sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (optional, for Method 1)
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column
Procedure (based on Method 2):
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 73:27 ratio.
-
Standard and Sample Preparation:
-
Prepare a standard solution of Alisol B 23-acetate of known concentration in the mobile phase.
-
Dissolve the purified sample in the mobile phase to a suitable concentration.
-
-
HPLC Conditions:
-
Column: Octadecylsilane bonded silica (C18)
-
Mobile Phase: Acetonitrile:water (73:27)
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 30°C
-
Detection Wavelength: 208 nm
-
-
Analysis:
-
Inject the standard solution to determine the retention time of Alisol B 23-acetate.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of Alisol B 23-acetate to the total peak area of all components in the chromatogram.
-
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a general workflow for the purification of Alisol B 23-acetate from its natural source.
Caption: General workflow for the purification of Alisol B 23-acetate.
References
- 1. CN102432659B - Separation and purification method of alisol B 23-acetate monomer - Google Patents [patents.google.com]
- 2. Alisol B 23-acetate from the rhizomes of Alisma orientale is a natural agonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Isolation of Alisol B and Alisol B 23-Acetate from Alismatis Rhizoma by Centrifugal Partition Chromatography Coupled with ELSD [agris.fao.org]
- 4. aminer.org [aminer.org]
Application Note: Quantification of Alisol B 23-acetate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate is a significant bioactive triterpenoid compound predominantly found in the rhizome of Alisma orientale (Sam.) Juz., commonly known as Oriental Waterplantain. It has garnered considerable interest in the pharmaceutical industry due to its diverse pharmacological activities. Accurate and reliable quantification of Alisol B 23-acetate in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Alisol B 23-acetate.
Experimental Protocols
This section outlines the necessary equipment, reagents, and detailed procedures for the quantification of Alisol B 23-acetate.
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
Alisol B 23-acetate reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions
A robust and reproducible HPLC method is critical for accurate quantification. The following conditions have been optimized for the analysis of Alisol B 23-acetate.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., Shim-Pack CLC-ODS, 150 mm x 6.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 208 nm[1] or 210 nm[2] |
| Injection Volume | 10 µL |
Mobile Phase Preparation:
-
Isocratic Elution: A mixture of acetonitrile and water in a 73:27 (v/v) ratio can be used.[1]
-
Gradient Elution: A gradient elution can also be employed for better separation from other components. An example of a gradient program is as follows: 0-15 min, 65% Acetonitrile; 15-25 min, 65-80% Acetonitrile; 25-30 min, 80% Acetonitrile.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Alisol B 23-acetate reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Rhizoma Alismatis)
-
Grinding: Grind the dried rhizome of Alisma orientale into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10 µL of the filtered sample into the HPLC system.
Method Validation Data
The described HPLC method has been validated for its linearity, precision, accuracy, and sensitivity. The following tables summarize the quantitative data.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Alisol B 23-acetate | 2.00 - 64.0 | y = 8713.1x - 524.72 | 0.9999[3] |
| Alisol B 23-acetate | 0.5 - 100 | y = 59806.416x + 9131.577 | 1.000[4] |
| Alisol B 23-acetate | 0.06 - 2.0 | - | 0.999 |
Table 2: Precision
| Analyte | Intra-day RSD (%) | Inter-day RSD (%) |
| Alisol B 23-acetate | < 3.6 | < 2.3 |
| Alisol B 23-acetate | 0.51 | - |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration | Average Recovery (%) | RSD (%) |
| Alisol B 23-acetate | - | 99.61 | < 3.0 |
| Alisol B 23-acetate | - | 101.20 | 3.91 |
| Alisol B 23-acetate | 50 µg/mL | 106.4 | - |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Alisol B 23-acetate | 0.114 | 0.344 |
| Alisol B 23-acetate | 0.08 - 0.15 | - |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Alisol B 23-acetate.
Logic of Method Validation
References
- 1. CN102432659B - Separation and purification method of alisol B 23-acetate monomer - Google Patents [patents.google.com]
- 2. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 4. Optimization of Extraction Condition for Alisol B and Alisol B Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Alisol B 23-acetate using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Alisol B 23-acetate, a significant bioactive triterpenoid found in Alismatis Rhizoma, using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Alisol B 23-acetate is a key marker for the quality control of this traditional Chinese medicine and exhibits various pharmacological activities.[1] The described methodology offers high sensitivity, selectivity, and throughput, making it suitable for applications ranging from natural product quantification to pharmacokinetic studies. This document outlines the complete workflow, including sample preparation, UPLC-MS conditions, and data analysis, and presents key quantitative data in a clear, tabular format. Additionally, graphical representations of the experimental workflow and a relevant biological pathway are provided to facilitate understanding.
Introduction
Alisol B 23-acetate is a protostane-type tetracyclic triterpenoid and a primary active constituent of Alismatis Rhizoma (the dried rhizome of Alisma orientale). It has garnered significant interest in the pharmaceutical industry due to its potential therapeutic effects, including anti-hyperlipidemic and hepatoprotective activities. Accurate and reliable quantification of Alisol B 23-acetate is crucial for the quality control of raw herbal materials and finished products, as well as for pharmacokinetic and metabolic studies to understand its in vivo behavior.
UPLC-MS has emerged as a powerful analytical technique for the analysis of complex matrices due to its superior resolution, speed, and sensitivity. This application note details a robust UPLC-MS method for the determination of Alisol B 23-acetate.
Experimental Protocols
Sample Preparation
The following protocols describe the extraction of Alisol B 23-acetate from Alismatis Rhizoma for quality control purposes and from rat plasma for pharmacokinetic studies.
1.1 Extraction from Alismatis Rhizoma
This protocol is optimized for the efficient extraction of Alisol B 23-acetate from the dried rhizome.
-
Materials:
-
Dried and powdered Alismatis Rhizoma
-
70% Ethanol
-
Methanol/Water (2:1, v/v)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
-
Procedure:
-
Weigh 1.0 g of powdered Alismatis Rhizoma into a centrifuge tube.
-
Add 13 mL of 70% ethanol (solid-liquid ratio of 1:13).[2]
-
Perform reflux extraction for 2 hours. This process should be repeated for a total of 3 cycles for optimal extraction.[2]
-
Centrifuge the extract at 20,000 x g for 5 minutes.[2]
-
Collect the supernatant. For UPLC-MS analysis, the supernatant can be directly used or dried down under a stream of nitrogen and reconstituted in 100 µL of methanol/water (2:1, v/v).[2]
-
Centrifuge the reconstituted sample and transfer the supernatant to a UPLC vial for analysis.
-
1.2 Extraction from Rat Plasma
This liquid-liquid extraction protocol is suitable for isolating Alisol B 23-acetate from biological matrices.
-
Materials:
-
Rat plasma
-
Methyl tert-butyl ether
-
Diazepam (Internal Standard, IS)
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
Pipette 100 µL of rat plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (e.g., diazepam).
-
Add 1 mL of methyl tert-butyl ether for liquid-liquid extraction.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS system.
-
UPLC-MS/MS Method
The following parameters can be adapted based on the specific instrumentation available.
Chromatographic Conditions:
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min, 30%-55% B; 1-3 min, 55%-70% B; 3-7 min, 70% B; 7-8 min, 70%-90% B; 8-9 min, 90%-30% B; 9-10 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 3 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Q Exactive Orbitrap MS or equivalent tandem mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 320 °C |
| Probe Heater Temp. | 350 °C |
| Sheath Gas Flow | 35 arb |
| Aux Gas Flow | 10 arb |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 559.4 → 495.4 |
Quantitative Data Summary
The developed UPLC-MS method demonstrates excellent performance for the quantification of Alisol B 23-acetate.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 2.00 - 64.0 µg/mL | |
| Correlation Coefficient (r²) | 0.9999 | |
| Precision (RSD) | 0.51% | |
| Repeatability (RSD) | 0.18% | |
| Stability (RSD) | 1.26% | |
| Average Recovery | 101.20% (RSD = 3.91%) |
Table 2: Pharmacokinetic Study Parameters in Rat Plasma
| Parameter | Result | Reference |
| Linearity Range | 5 - 2500 ng/mL | |
| Mean Extraction Recovery | >68.0% | |
| Intra-day Precision (RSD) | <15% | |
| Inter-day Precision (RSD) | <15% | |
| Half-life (t½) | 8.43 h |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC-MS analysis of Alisol B 23-acetate from a sample matrix.
Biological Pathway
Alisol B 23-acetate has been shown to induce autophagy, which can mediate apoptosis in certain cell types. The following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of autophagy and a potential target of Alisol B 23-acetate.
Conclusion
The UPLC-MS method described in this application note is a reliable and efficient tool for the quantitative analysis of Alisol B 23-acetate in both herbal and biological samples. The high sensitivity and selectivity of the method make it ideal for a wide range of applications in quality control, pharmacokinetic studies, and pharmacological research. The provided protocols and data serve as a valuable resource for researchers and scientists working with this important bioactive compound.
References
Alisol B 23-acetate: In Vitro Cell Culture Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant attention in biomedical research for its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for investigating the in vitro effects of Alisol B 23-acetate, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to guide researchers in designing and executing robust cell-based assays to explore the therapeutic potential of this compound.
Biological Activities
Alisol B 23-acetate exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key cellular processes. In vitro studies have demonstrated its efficacy in:
-
Inducing Apoptosis: Alisol B 23-acetate triggers programmed cell death in various cancer cell lines through the mitochondrial-mediated intrinsic pathway.[1][2][3][4] This involves the regulation of pro- and anti-apoptotic proteins, disruption of the mitochondrial membrane potential, and activation of caspases.[1]
-
Promoting Autophagy: The compound can induce autophagy, a cellular self-degradation process, which in some cancer cells, is linked to apoptosis.
-
Inhibiting Cell Proliferation and Migration: Alisol B 23-acetate effectively curtails the proliferation, migration, and invasion of cancer cells, highlighting its potential to inhibit metastasis.
-
Modulating Signaling Pathways: Its mechanism of action involves the modulation of critical signaling pathways, including the PI3K/Akt/mTOR and JNK pathways.
-
Anti-inflammatory Effects: Alisol B 23-acetate has demonstrated anti-inflammatory properties in various cellular models.
-
Antiviral Activity: Notably, it has been shown to inhibit coronavirus entry by targeting the ACE2 receptor.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Alisol B 23-acetate in various cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-small cell lung cancer | 10.0 | |
| SK-OV-3 | Ovarian cancer | 8.7 | |
| B16-F10 | Murine melanoma | 5.2 | |
| HT1080 | Fibrosarcoma | 3.1 | |
| HCT116 | Colon cancer | ~20 (effective concentration) | |
| SW620 | Colon cancer | ~20 (effective concentration) | |
| AGS | Gastric cancer | Effective at 10-50 µM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Proliferation Assay (CCK-8/MTT)
This protocol is designed to assess the effect of Alisol B 23-acetate on cell viability and proliferation.
Materials:
-
Target cell line
-
Complete culture medium
-
Alisol B 23-acetate stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Alisol B 23-acetate in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared Alisol B 23-acetate dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by Alisol B 23-acetate.
Materials:
-
Target cell line
-
6-well plates
-
Alisol B 23-acetate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Alisol B 23-acetate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of Alisol B 23-acetate on cell migration.
Materials:
-
Target cell line
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Alisol B 23-acetate.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This protocol evaluates the effect of Alisol B 23-acetate on the invasive potential of cancer cells.
Materials:
-
Target cell line
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with FBS
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of Alisol B 23-acetate to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Target cell line
-
Alisol B 23-acetate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Treat cells with Alisol B 23-acetate for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Alisol B 23-acetate and a general experimental workflow for its in vitro evaluation.
Caption: Mitochondrial Apoptosis Pathway Induced by Alisol B 23-acetate.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Caption: ROS-JNK Mediated Autophagy-Dependent Apoptosis.
Caption: General Experimental Workflow for In Vitro Evaluation.
References
- 1. Alisol B-23-acetate, a tetracyclic triterpenoid isolated from Alisma orientale, induces apoptosis in human lung cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Apoptotic effects of alisol B 23-acetate on gastric cancer cells - ProQuest [proquest.com]
Application Notes and Protocols for Alisol B 23-acetate in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and mechanisms of action of Alisol B 23-acetate in various in vivo animal models. The information is intended to guide researchers in designing and conducting their own studies with this natural triterpenoid.
Quantitative Data Summary
The following tables summarize the dosages of Alisol B 23-acetate used in several key in vivo studies. This information can serve as a starting point for dose-range finding experiments.
Table 1: Alisol B 23-acetate Dosage in Murine Models (Mice)
| Disease Model | Mouse Strain | Route of Administration | Dosage (mg/kg/day) | Frequency & Duration | Key Findings |
| Non-alcoholic Steatohepatitis (NASH) | C57BL/6 | Intragastric (i.g.) | 15, 30, 60 | Daily for 4 weeks | Dose-dependently reduced serum ALT and AST, hepatic triglyceride accumulation, inflammation, and fibrosis.[1] |
| High-Fat Diet-Induced Insulin Resistance | C57BL/6J | Not specified | Not specified | Not specified | Reduced fasting blood glucose and insulin, and hepatic lipid accumulation.[2] |
| Allergic Asthma | BALB/c | Intraperitoneal (i.p.) | 60 | Single dose before sensitization or challenge | Attenuated airway hyperresponsiveness and inflammation. |
| COVID-19 (Omicron) | Human ACE2 Transgenic | Intraperitoneal (i.p.) | Not specified | Daily for 2 days | Reduced viral load in nasal turbinate and proinflammatory cytokines.[3][4][5] |
Table 2: Alisol B 23-acetate Dosage in Murine Models (Rats)
| Disease Model | Rat Strain | Route of Administration | Dosage (mg/kg) | Frequency & Duration | Key Findings |
| Acute Liver Injury (CCl4-induced) | Sprague-Dawley | Intragastric (i.g.) | 15, 30 | Daily for 7 days | Reduced serum AST, ALT, and ALP; restored normal hepatocyte morphology. |
Table 3: Alisol B 23-acetate Dosage in Hamster Models
| Disease Model | Hamster Strain | Route of Administration | Dosage (mg/kg) | Frequency & Duration | Key Findings |
| COVID-19 (SARS-CoV-2) | Golden Syrian | Intranasal (i.n.) | 60 | Prophylactic single dose | Significantly attenuated viral load in lung tissues. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Evaluation of Alisol B 23-acetate in a Mouse Model of Non-alcoholic Steatohepatitis (NASH)
1. Animal Model:
-
Male C57BL/6 mice, 6-8 weeks old.
-
House in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to water and a standard chow diet for acclimatization.
2. Induction of NASH:
-
Feed mice a methionine- and choline-deficient (MCD) diet for 4 weeks to induce NASH.
3. Preparation and Administration of Alisol B 23-acetate:
-
Vehicle: Prepare a 0.5% solution of sodium carboxymethylcellulose (CMC-Na) in sterile water.
-
Alisol B 23-acetate Solution: Suspend Alisol B 23-acetate powder in the 0.5% CMC-Na vehicle to achieve the desired concentrations (e.g., for dosages of 15, 30, and 60 mg/kg).
-
Administration: Administer the Alisol B 23-acetate suspension or vehicle to the mice daily via oral gavage (intragastric) for the 4-week duration of the MCD diet.
4. Outcome Assessment:
-
Serum Analysis: At the end of the treatment period, collect blood via cardiac puncture and centrifuge to obtain serum. Analyze serum for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Euthanize the mice and collect liver tissues. Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid accumulation, and Masson's trichrome or Sirius Red for fibrosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis.
Protocol 2: Evaluation of Alisol B 23-acetate in a Rat Model of Acute Liver Injury
1. Animal Model:
-
Male Sprague-Dawley rats, weighing 200 ± 20 g.
-
Standard housing and acclimatization conditions.
2. Preparation and Administration of Alisol B 23-acetate:
-
Vehicle: 0.5% CMC-Na solution.
-
Alisol B 23-acetate Solution: Prepare suspensions for 15 and 30 mg/kg dosages in the vehicle.
-
Administration: Administer the solutions or vehicle daily via oral gavage for 7 days.
3. Induction of Acute Liver Injury:
-
On day 7, 6 hours before the final dose of Alisol B 23-acetate, induce acute liver injury by a single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) at a dose of 2 mL/kg (diluted 1:1 in olive oil).
4. Outcome Assessment:
-
Serum Biochemistry: The day after CCl4 injection, collect blood and measure serum levels of AST, ALT, and alkaline phosphatase (ALP).
-
Histology: Collect and process liver tissues for H&E staining to assess hepatocyte morphology.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Alisol B 23-acetate.
Caption: Experimental workflow for in vivo studies of Alisol B 23-acetate.
References
- 1. Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate alleviates high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 4. Protective effects of alisol B 23-acetate from edible botanical Rhizoma alismatis against carbon tetrachloride-induced hepatotoxicity in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Chemical modification of alisol B 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B 23-Acetate: Application Notes and Protocols for Mouse Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol B 23-acetate (AB23A), a natural triterpenoid isolated from Rhizoma alismatis, has demonstrated significant therapeutic potential in mitigating liver fibrosis in various preclinical mouse models. This document provides a comprehensive overview of the application of AB23A, including detailed experimental protocols, a summary of its quantitative effects, and a visualization of its molecular mechanisms of action. The information presented herein is intended to guide researchers in designing and executing studies to evaluate the anti-fibrotic efficacy of AB23A.
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix proteins, leading to architectural distortion of the liver, and can progress to cirrhosis and hepatocellular carcinoma. Alisol B 23-acetate has emerged as a promising agent for the treatment of liver fibrosis. It has been shown to ameliorate liver injury, reduce hepatic steatosis, and inhibit inflammatory processes that contribute to fibrogenesis. The primary mechanisms of action include the activation of Farnesoid X Receptor (FXR) and SIRT1, as well as the restoration of endoplasmic reticulum (ER) homeostasis.
Data Presentation: Quantitative Effects of Alisol B 23-Acetate
The administration of Alisol B 23-acetate has been shown to significantly improve key markers of liver injury and fibrosis in mouse models. The following tables summarize the quantitative data from studies utilizing a methionine and choline-deficient (MCD) diet-induced non-alcoholic steatohepatitis (NASH) model and a carbon tetrachloride (CCl4)-induced acute liver injury model.
Table 1: Effects of Alisol B 23-Acetate on Serum and Liver Markers in MCD Diet-Induced NASH Mice [1]
| Parameter | Control Group | NASH Model Group | AB23A (Low Dose) | AB23A (Medium Dose) | AB23A (High Dose) |
| Serum ALT (U/L) | ~25 | ~150 | ~100 | ~75 | ~50 |
| Serum AST (U/L) | ~50 | ~250 | ~175 | ~125 | ~100 |
| Liver TG (µmol/g) | ~20 | ~80 | ~60* | ~45 | ~30 |
*p < 0.05, **p < 0.01 compared to the NASH Model group. Data are presented as mean approximations based on graphical representations in the cited literature.
Table 2: Effects of Alisol B 23-Acetate on Liver Injury Markers in CCl4-Induced Acute Liver Injury in Rats [2]
| Parameter | Control Group | CCl4 Model Group | AB23A (Low Dose) | AB23A (Medium Dose) | AB23A (High Dose) |
| Serum AST (U/L) | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Serum ALT (U/L) | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Serum ALP (U/L) | Normal | Significantly Increased | Significantly Reduced* | Significantly Reduced | Significantly Reduced*** |
| Liver MDA (nmol/mg prot) | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Liver GSH (µmol/g prot) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Liver GPX4 (U/mg prot) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
*P < 0.05, **P < 0.01, and ***P < 0.001 compared with the model group.
Experimental Protocols
The following are detailed protocols for inducing liver fibrosis in mice and for the administration and evaluation of Alisol B 23-acetate.
Protocol 1: Methionine and Choline-Deficient (MCD) Diet-Induced Liver Fibrosis[3][4][5]
Objective: To induce non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Control diet
-
Methionine and choline-deficient (MCD) diet
-
Alisol B 23-acetate (purity > 98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Gavage needles
Procedure:
-
Acclimatization: Acclimate mice for one week with free access to standard chow and water.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Fed a control diet and administered vehicle.
-
MCD Group: Fed an MCD diet and administered vehicle.
-
MCD + AB23A Groups: Fed an MCD diet and administered AB23A at various doses (e.g., 15, 30, and 60 mg/kg/day).
-
-
Induction and Treatment:
-
Provide the respective diets to the mice for a period of 4 weeks.
-
Prepare Alisol B 23-acetate suspension in the vehicle.
-
Administer AB23A or vehicle daily via oral gavage for the 4-week duration.
-
-
Sample Collection:
-
At the end of the 4-week period, fast the mice overnight.
-
Collect blood samples via cardiac puncture for serum analysis (ALT, AST).
-
Euthanize the mice and perfuse the liver with saline.
-
Collect liver tissue for histological analysis (H&E, Masson's trichrome, Sirius Red staining) and molecular analysis (qRT-PCR, Western blot).
-
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
Objective: To induce acute liver injury and fibrosis in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil (as vehicle for CCl4)
-
Alisol B 23-acetate
-
Vehicle for AB23A (e.g., 0.5% carboxymethylcellulose sodium)
-
Gavage needles
-
Injection syringes
Procedure:
-
Acclimatization: Acclimate mice for one week.
-
Group Allocation: Randomly divide mice into groups:
-
Control Group: Administered oil vehicle and AB23A vehicle.
-
CCl4 Group: Administered CCl4 and AB23A vehicle.
-
CCl4 + AB23A Groups: Administered CCl4 and AB23A at various doses.
-
-
Induction and Treatment:
-
Administer AB23A or its vehicle orally for a predetermined number of days prior to and concurrently with CCl4 administration.
-
Induce liver injury by intraperitoneal injection of CCl4 (e.g., 10 ml/kg body weight as a 0.2% solution in corn oil) twice a week for several weeks.
-
-
Sample Collection:
-
Collect blood and liver samples 24-48 hours after the final CCl4 injection.
-
Process samples for biochemical, histological, and molecular analyses as described in Protocol 1.
-
Signaling Pathways and Experimental Workflow
The therapeutic effects of Alisol B 23-acetate in liver fibrosis are mediated through multiple signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for assessing Alisol B 23-acetate in mouse models.
Caption: Key signaling pathways of Alisol B 23-acetate in ameliorating liver fibrosis.
Conclusion
Alisol B 23-acetate represents a promising therapeutic candidate for the treatment of liver fibrosis. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of AB23A. The compound's multifaceted mechanism of action, involving the activation of FXR and SIRT1 and the restoration of ER homeostasis, underscores its potential to address the complex pathophysiology of liver fibrosis. Further research is warranted to fully elucidate its therapeutic efficacy and to translate these preclinical findings into clinical applications.
References
- 1. Alisol B 23‐Acetate Down‐Regulated GRP94 to Restore Endoplasmic Reticulum Homeostasis on Non‐Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
Alisol B 23-Acetate: A Potent Inducer of Autophagy in Cellular Research
Application Notes and Protocols for Researchers
Alisol B 23-acetate, a naturally occurring triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a significant bioactive compound in cellular biology, particularly for its ability to induce autophagy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Alisol B 23-acetate as a tool to study and modulate autophagic processes in various cell lines.
Introduction
Alisol B 23-acetate has demonstrated potent bioactivities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[1][2] A key mechanism underlying its therapeutic potential is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. This process plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Alisol B 23-acetate has been shown to induce autophagy-dependent apoptosis in cancer cells, making it a valuable compound for oncological research.[1][2][3]
Mechanism of Action
Alisol B 23-acetate induces autophagy through multiple signaling pathways, primarily revolving around the modulation of cellular stress and key regulatory proteins.
1. ROS/JNK Signaling Pathway: In human colon cancer cells (HCT116), Alisol B 23-acetate treatment leads to an increase in reactive oxygen species (ROS). This elevation in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn promotes the induction of autophagy.
2. PI3K/AKT/mTOR Signaling Pathway: Alisol B 23-acetate has been observed to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway in non-small cell lung cancer cells and human renal proximal tubular cells. The mTOR signaling pathway is a central negative regulator of autophagy; its inhibition by Alisol B 23-acetate relieves this suppression and initiates the autophagic process.
3. SERCA Inhibition and Calcium Homeostasis: Alisol B and its derivatives, including Alisol B 23-acetate, can act as inhibitors of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase (SERCA) pump. This inhibition disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of the CaMKK-AMPK-mTOR pathway, ultimately inducing autophagy.
Data Presentation
The following tables summarize the quantitative effects of Alisol B 23-acetate on various cell lines as reported in the literature.
Table 1: Effect of Alisol B 23-acetate on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| HCT116 | 10 | 24 | ~80 | |
| HCT116 | 20 | 24 | ~60 | |
| HCT116 | 40 | 24 | ~40 | |
| SW620 | 20 | 24 | ~75 | |
| A549 | 3 | 24 | Not specified | |
| A549 | 6 | 24 | Not specified | |
| A549 | 9 | 24 | Not specified | |
| HK-2 | Not specified | 48 | ~50 (with 23B) |
Table 2: Effect of Alisol B 23-acetate on Autophagy-Related Protein Expression
| Cell Line | Concentration (µM) | Incubation Time (h) | Protein | Change in Expression | Reference |
| HCT116 | 10 | 24 | LC3-II | Increased | |
| HCT116 | 20 | 24 | LC3-II | Increased | |
| HCT116 | 40 | 24 | LC3-II | Increased | |
| HCT116 | 10 | 24 | p62/SQSTM1 | Decreased | |
| HCT116 | 20 | 24 | p62/SQSTM1 | Decreased | |
| HCT116 | 40 | 24 | p62/SQSTM1 | Decreased | |
| HK-2 | Not specified | 48 | LC3-II/LC3-I Ratio | Increased |
Experimental Protocols
The following are detailed protocols for key experiments to assess the induction of autophagy by Alisol B 23-acetate.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HCT116, A549, HepG2) in appropriate culture dishes (e.g., 6-well plates, 96-well plates) at a suitable density to allow for logarithmic growth during the experiment.
-
Cell Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Alisol B 23-acetate Preparation: Prepare a stock solution of Alisol B 23-acetate in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Once the cells have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing various concentrations of Alisol B 23-acetate or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
Protocol 2: Western Blot Analysis for Autophagy Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of Alisol B 23-acetate for the desired time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying Alisol B 23-acetate-induced autophagy.
Caption: Signaling pathways of Alisol B 23-acetate-induced autophagy.
Caption: Experimental workflow for studying autophagy.
References
- 1. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alisol B 23-acetate in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Alisol B 23-acetate, a natural triterpenoid, on non-small cell lung cancer (NSCLC) cell lines. The included protocols offer detailed methodologies for key experiments to assess its anti-cancer properties.
Alisol B 23-acetate has been shown to inhibit cell viability, induce programmed cell death (apoptosis), and impede the migration and invasion of NSCLC cells.[1][2][3] Mechanistic studies reveal that its anti-tumor activity is mediated through the modulation of critical signaling pathways, including the PI3K/AKT/mTOR pathway and the intrinsic mitochondrial apoptosis pathway.[1][3] Furthermore, Alisol B 23-acetate can influence the tumor microenvironment by affecting macrophage polarization.
Data Presentation
The following tables summarize the quantitative effects of Alisol B 23-acetate on NSCLC cell lines as reported in the literature.
Table 1: Effect of Alisol B 23-acetate on the Viability of A549 NSCLC Cells
| Treatment Duration | Concentration | Cell Viability (%) |
| 24 h | 10 µM | 99.3 ± 1.1 |
| 20 µM | 82.8 ± 1.6 | |
| 30 µM | 48.3 ± 0.2 | |
| 40 µM | 36.6 ± 3.6 | |
| 50 µM | 27.9 ± 1.3 | |
| 48 h | 10 µM | 84.1 ± 2.9 |
| 20 µM | 77.5 ± 1.3 | |
| 30 µM | 39.3 ± 2.2 | |
| 40 µM | 29.5 ± 0.6 | |
| 50 µM | 10.1 ± 0.8 | |
| 72 h | 10 µM | 77.7 ± 1.2 |
| 20 µM | 58.7 ± 4.7 | |
| 30 µM | 29.1 ± 1.0 | |
| 40 µM | 9.7 ± 0.6 | |
| 50 µM | 5.1 ± 0.1 |
Data is presented as mean ± SEM.
Table 2: Effect of Alisol B 23-acetate on Apoptosis-Related Protein Expression in A549 Cells (24 h treatment)
| Concentration | Bcl-2 Expression (%) | Bax Expression (%) |
| 10 µM | 105.3 ± 2.5 | 154.1 ± 10.2 |
| 30 µM | 86.2 ± 3.1 | 186.3 ± 9.3 |
| 50 µM | 51.3 ± 4.2 | 229.5 ± 10.1 |
Data is presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Alisol B 23-acetate and a general workflow for its investigation in NSCLC cell lines.
References
- 1. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols: Alisol B 23-acetate in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Alisol B 23-acetate, a natural triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC) models.[1][2] These application notes provide a summary of its effects and detailed protocols for key experiments to evaluate its efficacy.
Biological Activity of Alisol B 23-acetate in HCC
Alisol B 23-acetate (AB23A) exhibits a range of anti-tumor activities in HCC cell lines. It effectively suppresses cell viability, induces apoptosis, and inhibits cell migration and invasion.[1] The underlying mechanism of action is primarily associated with the modulation of the PI3K/Akt/mTOR signaling pathway.[1][3]
Data Summary
The following tables summarize the quantitative data on the effects of Alisol B 23-acetate on HCC cells.
Table 1: Cytotoxicity of Alisol B 23-acetate in HepG2 Cells
| Cell Line | Treatment Duration | IC50 Value (µmol/L) | Reference |
| HepG2 | Not Specified | ~10 |
Table 2: Effects of Alisol B 23-acetate on Apoptosis-Related Proteins in HCC Cells
| Protein | Effect | Cell Line | Reference |
| Bcl-2 | Down-regulation | Not Specified | |
| Bax | Up-regulation | Not Specified | |
| Caspase-3 | Up-regulation | Not Specified | |
| Caspase-9 | Up-regulation | Not Specified |
Table 3: Effects of Alisol B 23-acetate on Migration and Invasion-Related Proteins in HCC Cells
| Protein | Effect | Cell Line | Reference |
| MMP-2 | Down-regulation | Not Specified | |
| MMP-9 | Down-regulation | Not Specified |
Signaling Pathway Modulation
Alisol B 23-acetate exerts its anti-cancer effects by targeting key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary pathway implicated is the PI3K/Akt/mTOR cascade.
Caption: Alisol B 23-acetate signaling pathway in HCC.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Alisol B 23-acetate on HCC cells.
Materials:
-
HCC cell line (e.g., HepG2)
-
Complete culture medium
-
Alisol B 23-acetate (stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Alisol B 23-acetate and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying apoptosis in HCC cells treated with Alisol B 23-acetate.
Materials:
-
HCC cells
-
Alisol B 23-acetate
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Alisol B 23-acetate for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration Assay (Wound Healing Assay)
This protocol is to assess the effect of Alisol B 23-acetate on HCC cell migration.
Materials:
-
HCC cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
Alisol B 23-acetate
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add a fresh medium containing Alisol B 23-acetate or vehicle control.
-
Capture images of the scratch at 0 hours and after a defined period (e.g., 24 hours).
-
Measure the width of the scratch to quantify cell migration.
Cell Invasion Assay (Transwell Assay)
This protocol is to evaluate the effect of Alisol B 23-acetate on HCC cell invasion.
Materials:
-
Transwell inserts with Matrigel-coated membranes
-
24-well plates
-
HCC cells
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Alisol B 23-acetate
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Rehydrate the Matrigel-coated inserts.
-
Seed cells in the upper chamber in a serum-free medium containing Alisol B 23-acetate.
-
Add a complete medium to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of invading cells under a microscope.
Western Blotting
This protocol is for analyzing the expression of proteins in key signaling pathways.
Materials:
-
HCC cells treated with Alisol B 23-acetate
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk)
-
Primary antibodies (e.g., against PI3K, Akt, mTOR, Bcl-2, Bax, Caspase-3, Caspase-9)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using ECL reagents and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of Alisol B 23-acetate in HCC models.
Caption: Experimental workflow for Alisol B 23-acetate in HCC.
References
- 1. The effects of Alisol B 23-acetate in hepatocellular carcinoma via inducing cell apoptosis and inhibiting cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Alisol B 23-acetate for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate is a naturally occurring triterpenoid compound isolated from the rhizomes of Alisma orientalis (oriental water plantain).[1][2][3] This bioactive molecule has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[4][5] Preclinical studies have demonstrated its potential to modulate key cellular processes such as apoptosis, autophagy, and cell cycle progression, making it a promising candidate for further investigation in drug discovery and development.
This document provides detailed application notes and standardized protocols for the preparation and use of Alisol B 23-acetate in various cell-based assays. The information herein is intended to ensure consistency, reproducibility, and accuracy in experimental outcomes.
Physicochemical Properties
A clear understanding of the physicochemical properties of Alisol B 23-acetate is crucial for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₀O₅ | |
| Molecular Weight | 514.74 g/mol | |
| CAS Number | 26575-95-1 | |
| Appearance | Colorless square crystals | |
| Solubility | Soluble in DMSO (≥ 51.5 mg/mL), Methanol, Ethanol, and Ethyl Acetate |
Stock Solution Preparation
The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of Alisol B 23-acetate, which can then be diluted to the desired working concentrations for cell-based assays.
Materials:
-
Alisol B 23-acetate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Pre-warming: Allow the Alisol B 23-acetate powder and DMSO to equilibrate to room temperature before use.
-
Weighing: Accurately weigh the desired amount of Alisol B 23-acetate powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in an ultrasonic bath to ensure complete dissolution.
-
Sterilization: While not always necessary due to the antimicrobial properties of DMSO, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for sensitive applications.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it should be used within one month.
Note: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%). A vehicle control (DMSO alone) should always be included in experiments.
Experimental Protocols
The effective concentration of Alisol B 23-acetate can vary significantly depending on the cell type and the specific biological effect being investigated. The following table summarizes a range of concentrations used in previously published studies.
| Cell Line | Assay Type | Effective Concentration Range | Observed Effects | Reference |
| A549 (Non-small cell lung cancer) | Cell Viability (CCK-8) | 6 - 9 mM | Inhibition of cell viability, induction of apoptosis | |
| HK-2 (Human renal proximal tubular cells) | Cell Viability (MTT) | 3.25 - 960 µM (15 µM selected for further experiments) | Induction of autophagy and apoptosis | |
| AGS (Gastric cancer) | Cell Viability (MTT) | 10 - 50 µM | Reduced cell viability, induction of apoptosis | |
| HCT116 and SW620 (Colon cancer) | Cell Viability | 5 - 20 µM | Inhibition of cell proliferation, induction of apoptosis | |
| A2780 (Ovarian cancer) | Cell Viability | 2.5 - 20 µM | Inhibition of cell viability, induction of apoptosis | |
| HepG2 (Hepatocellular carcinoma) | Luciferase Reporter Assay | 0.1 - 10 µM | Activation of FXR |
General Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for conducting cell-based assays with Alisol B 23-acetate.
References
- 1. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B-23-acetate, a tetracyclic triterpenoid isolated from Alisma orientale, induces apoptosis in human lung cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102432659B - Separation and purification method of alisol B 23-acetate monomer - Google Patents [patents.google.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Apoptotic effects of alisol B 23-acetate on gastric cancer cells - ProQuest [proquest.com]
Alisol B 23-acetate: Application Notes and Protocols for COVID-19 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a natural triterpenoid compound isolated from Alisma orientalis, has emerged as a promising candidate for COVID-19 therapeutic research.[1][2][3] Studies have demonstrated its potential to broadly inhibit various coronaviruses, including SARS-CoV-2 and its variants of concern.[1][4] The therapeutic potential of Alisol B 23-acetate is attributed to its dual mechanism of action: inhibition of viral entry and suppression of pro-inflammatory responses. This document provides a detailed overview of its application in COVID-19 research, including quantitative data, experimental protocols, and visual representations of its mechanism of action.
Mechanism of Action: Inhibition of Viral Entry
Alisol B 23-acetate has been shown to block the entry of SARS-CoV-2 into host cells. The primary mechanism involves its interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the main entry point for the virus. By binding to ACE2, Alisol B 23-acetate interferes with the interaction between the viral spike protein's receptor-binding domain (RBD) and ACE2, thereby preventing the virus from attaching to and entering the host cell. This inhibitory action on viral entry is a key aspect of its antiviral activity.
Caption: Mechanism of SARS-CoV-2 entry inhibition by Alisol B 23-acetate.
Quantitative Data Summary
The antiviral activity of Alisol B 23-acetate has been quantified against a range of coronaviruses in vitro. The following tables summarize the key findings from these studies.
Table 1: In Vitro Inhibitory Effects of Alisol B 23-acetate on Various Coronaviruses
| Virus Strain | Cell Line | Key Findings |
| MERS-CoV | Caco-2 | Dose-dependent decrease in viral yield. |
| SARS-CoV-2 (Original) | Caco-2 | Dose-dependent decrease in viral yield. |
| SARS-CoV-2 Alpha Variant | Caco-2 | Dose-dependent decrease in viral yield. |
| SARS-CoV-2 Delta Variant | Caco-2 | Dose-dependent decrease in viral yield. |
| SARS-CoV-2 Omicron BA.1.1 | Caco-2 | Dose-dependent decrease in viral yield. |
| SARS-CoV-2 Omicron BA.5.2 | Caco-2 | Dose-dependent decrease in viral yield. |
| Omicron S pseudotyped virions | HEK293-hACE2 | Dose-dependent inhibition of invasion. |
Data extracted from in vitro experiments where cells were treated with Alisol B 23-acetate at concentrations of 10, 20, 30, and 40 µM.
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the efficacy of Alisol B 23-acetate.
Cell Lines and Virus Strains
-
Cell Lines:
-
Caco-2 (Human epithelial colorectal adenocarcinoma): Used for general antiviral studies.
-
Vero E6 (African green monkey kidney): Employed for viral attachment assays.
-
A549-ACE2-TMPRSS2 (Adenocarcinoma human alveolar basal epithelial): Used for antiviral studies, expressing human ACE2 and TMPRSS2.
-
HEK293-hACE2 (Human embryonic kidney): Stably expressing human ACE2, used for pseudotyped virion invasion assays.
-
-
Maintenance: All cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 µg/mL streptomycin.
-
Virus Strains:
-
SARS-CoV-2 HKU-001a strain
-
Omicron B.1.1.529
-
MERS-CoV
-
SARS-CoV-2 Alpha, Delta, and Omicron variants (BA.1.1 and BA.5.2)
-
In Vitro Antiviral Activity Assay (Plaque Assay)
This protocol is used to determine the viral titer in the supernatant of infected cells.
Caption: A generalized workflow for the in vitro plaque assay.
Pseudotyped Virus Entry Assay
This assay evaluates the inhibitory effect of Alisol B 23-acetate on viral entry mediated by the spike protein.
-
Cell Seeding: Seed HEK293-hACE2 cells in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of Alisol B 23-acetate.
-
Infection: Infect the cells with pseudotyped Vesicular Stomatitis Virus (VSV) carrying the SARS-CoV-2 spike protein.
-
Incubation: Incubate the plates for a specified period to allow for virus entry and reporter gene expression.
-
Quantification: Measure the reporter gene activity (e.g., luciferase) to quantify the level of viral entry. A reduction in reporter signal indicates inhibition of entry.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS was utilized to confirm the direct interaction between Alisol B 23-acetate and the ACE2 receptor. This technique measures the exchange of amide hydrogen atoms on the protein backbone with deuterium from the solvent. Changes in the exchange rate upon ligand binding can identify the binding site and confirm interaction.
In Vivo Animal Studies
-
Models: Hamster and human ACE2 transgenic mice models were used to evaluate the in vivo efficacy of Alisol B 23-acetate.
-
Administration: Prophylactic treatment with Alisol B 23-acetate was administered via intranasal administration.
-
Endpoints:
-
Viral load in lung tissues and nasal turbinates.
-
Amelioration of lung damage.
-
Reduction of pro-inflammatory cytokines (IL-17, IFNγ) in peripheral blood.
-
Decreased infiltration of CD4+ T lymphocytes and CD11b+ macrophages.
-
Anti-inflammatory Activity
In addition to its direct antiviral effects, Alisol B 23-acetate exhibits significant anti-inflammatory properties, which are crucial for mitigating the severe symptoms of COVID-19.
-
In Vivo: In animal models, treatment with Alisol B 23-acetate led to a reduction in the infiltration of CD4+ T lymphocytes and CD11b+ macrophages in the lungs. It also decreased the levels of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interferon-gamma (IFNγ) in the peripheral blood.
-
In Vitro: The compound was shown to inhibit the secretion of IFNγ and IL-17 in cultured human and mouse lymphocytes.
Caption: Anti-inflammatory action of Alisol B 23-acetate in COVID-19.
Conclusion
Alisol B 23-acetate demonstrates significant potential as a therapeutic agent for COVID-19. Its multifaceted mechanism, combining broad-spectrum coronavirus entry inhibition with potent anti-inflammatory activity, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented here provide a valuable resource for researchers and drug development professionals working to combat the ongoing challenges of COVID-19 and future coronavirus outbreaks.
References
- 1. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COVID-19 News: Phytochemical Alisol B 23-Acetate Broadly Blocks Coronavirus Entry And Suppresses Proinflammatory T Cells Responses In COVID-19! - Thailand Medical News [thailandmedical.news]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Alisol B 23-Acetate: Application Notes and Protocols for Studying Renal Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alisol B 23-acetate (ABA), a natural triterpenoid, as a promising agent for the investigation and potential treatment of renal ischemia-reperfusion injury (IRI). The protocols outlined below are based on established experimental findings and are intended to guide researchers in utilizing ABA for their studies.
Alisol B 23-acetate, a primary active component isolated from the traditional Chinese medicine Alismatis rhizoma, has been identified as a potent agonist of the farnesoid X receptor (FXR).[1][2][3] Activation of FXR has been shown to confer significant protection against acute kidney injury (AKI) induced by ischemia-reperfusion.[1][2] The reno-protective effects of ABA are attributed to its ability to modulate multiple pathological processes, including apoptosis, oxidative stress, and inflammation in an FXR-dependent manner.
Key Mechanisms of Action
Alisol B 23-acetate exerts its protective effects in renal IRI through the activation of the FXR signaling pathway. This leads to the downstream regulation of genes involved in:
-
Reduced Tubular Apoptosis: ABA treatment has been shown to decrease the number of apoptotic cells in the renal tubules following IRI.
-
Ameliorated Oxidative Stress: The compound helps in mitigating the oxidative damage that is a hallmark of reperfusion injury.
-
Suppressed Inflammatory Response: ABA can suppress the expression of pro-inflammatory factors, thereby reducing inflammation in the kidney.
Beyond its effects in acute injury, Alisol B 23-acetate has also been studied in the context of chronic kidney disease (CKD), where it has been shown to regulate the renin-angiotensin system and the gut-kidney axis, further highlighting its multifaceted reno-protective properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Alisol B 23-acetate in renal injury models.
Table 1: In Vivo Efficacy of Alisol B 23-Acetate in a Mouse Model of Renal Ischemia-Reperfusion Injury
| Parameter | Sham Group | IRI + Vehicle Group | IRI + ABA (50 mg/kg) Group | Reference |
| Serum Creatinine (mg/dL) | ~0.2 | ~2.5 | ~1.5 | |
| Blood Urea Nitrogen (mg/dL) | ~20 | ~200 | ~120 | |
| TUNEL-positive cells/HPF | <5 | ~50 | ~20 | |
| Relative mRNA Expression of Kidney Injury Molecule-1 (Kim-1) | 1 | ~15 | ~5 | |
| Relative mRNA Expression of Neutrophil Gelatinase-Associated Lipocalin (NGAL) | 1 | ~20 | ~8 |
Data are approximated based on graphical representations in the cited literature and are intended for comparative purposes. HPF = High-Power Field.
Table 2: In Vivo Efficacy of Alisol B 23-Acetate in a Rat Model of Chronic Kidney Disease (5/6 Nephrectomy)
| Parameter | Sham Group | 5/6 NX + Vehicle Group | 5/6 NX + ABA (10 mg/kg) Group | Reference |
| Serum Creatinine (µmol/L) | ~40 | ~120 | ~80 | |
| Blood Urea Nitrogen (mmol/L) | ~7 | ~25 | ~15 | |
| Systolic Blood Pressure (mmHg) | ~120 | ~180 | ~140 |
Data are approximated based on graphical representations in the cited literature and are intended for comparative purposes. 5/6 NX = 5/6 Nephrectomy.
Experimental Protocols
The following are detailed protocols for in vivo and in vitro experiments to study the effects of Alisol B 23-acetate on renal ischemia-reperfusion injury.
In Vivo Renal Ischemia-Reperfusion Injury Mouse Model
This protocol is adapted from studies demonstrating the protective effects of ABA in an acute kidney injury setting.
1. Animals and Acclimatization:
-
Use male C57BL/6 mice (8-10 weeks old).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimatization with free access to standard chow and water.
2. Alisol B 23-Acetate Administration:
-
Prepare Alisol B 23-acetate (ABA) in a vehicle solution (e.g., 0.5% sodium carboxymethylcellulose).
-
Administer ABA orally (gavage) at a dose of 50 mg/kg body weight once daily for a specified number of days (e.g., 3 days) prior to the induction of ischemia.
3. Induction of Renal Ischemia-Reperfusion Injury:
-
Anesthetize the mice (e.g., with pentobarbital sodium).
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30 minutes).
-
During the ischemic period, maintain body temperature using a heating pad.
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Suture the abdominal incision in layers.
-
Provide postoperative care, including fluid administration and analgesia.
4. Sample Collection and Analysis:
-
At a specified time point after reperfusion (e.g., 24 hours), collect blood samples via cardiac puncture for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).
-
Harvest the kidneys for histological analysis (e.g., H&E staining, TUNEL staining for apoptosis), gene expression analysis (e.g., qPCR for Kim-1, NGAL), and protein analysis (e.g., Western blotting for inflammatory and oxidative stress markers).
In Vitro Hypoxia/Reoxygenation Model in Renal Tubular Epithelial Cells
This protocol provides a framework for investigating the direct effects of ABA on renal cells under hypoxia-reoxygenation stress.
1. Cell Culture:
-
Culture human renal proximal tubular epithelial cells (e.g., HK-2 cells) in an appropriate medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Alisol B 23-Acetate Treatment:
-
Pre-treat the cells with varying concentrations of Alisol B 23-acetate (e.g., 1, 5, 10 µM) for a specified duration (e.g., 12 hours) before inducing hypoxia.
3. Hypoxia/Reoxygenation Procedure:
-
Induce hypoxia by placing the cells in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a defined period (e.g., 12 hours).
-
Initiate reoxygenation by returning the cells to a normoxic incubator (21% O2, 5% CO2) for a specified time (e.g., 6 hours).
4. Cellular and Molecular Analysis:
-
Assess cell viability using assays such as the MTT assay.
-
Measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry.
-
Analyze the expression of relevant genes and proteins involved in apoptosis, inflammation, and oxidative stress using qPCR and Western blotting.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
Alisol B 23-acetate: A Promising Therapeutic Agent in Ovarian Cancer Research
Application Notes and Protocols for In Vitro Evaluation
Alisol B 23-acetate, a naturally occurring triterpenoid isolated from Alismatis Rhizoma, has demonstrated significant anti-cancer properties in preclinical studies involving ovarian cancer cell lines.[1] These notes provide a comprehensive overview of its application in an experimental setting, detailing its effects on cell viability, apoptosis, cell cycle progression, and metastatic potential. The included protocols are intended to guide researchers in replicating and expanding upon these findings.
Summary of Quantitative Data
The cytotoxic and anti-proliferative effects of Alisol B 23-acetate on various ovarian cancer cell lines are summarized below.
Table 1: Anti-proliferative Activity of Alisol B 23-acetate on Ovarian Cancer Cell Lines
| Cell Line | Assay Type | Treatment Duration (h) | IC50 (µM) | Reference |
| A2780 | MTT | 24 | Not specified | [2] |
| A2780/Taxol | MTT | 24 | Not specified | [2] |
| HEY | MTT | 24 | Not specified | [2] |
| SK-OV-3 | Cytotoxicity | Not specified | 8.7 µg/ml | [3] |
Note: Further research is required to establish specific IC50 values for A2780, A2780/Taxol, and HEY cell lines at various time points.
Key Signaling Pathways Modulated by Alisol B 23-acetate
Alisol B 23-acetate exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.
Figure 1: Signaling pathways affected by Alisol B 23-acetate in ovarian cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Alisol B 23-acetate in ovarian cancer cell lines.
General Experimental Workflow
Figure 2: General workflow for in vitro experiments with Alisol B 23-acetate.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, HEY, SK-OV-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Alisol B 23-acetate (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Alisol B 23-acetate (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Wound Healing Assay (Migration Assay)
This assay assesses cell migration.
Materials:
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-lethal concentration of Alisol B 23-acetate.
-
Capture images of the wound at 0 hours and after a specific time point (e.g., 24 or 48 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Rehydrate the Matrigel-coated Transwell inserts.
-
Seed cells (e.g., 5x10⁴ cells) in the upper chamber in serum-free medium containing Alisol B 23-acetate.
-
Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect and quantify specific proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against CDK4, CDK6, Cyclin D1, Bax, Bcl-2, cleaved PARP, MMP-2, MMP-9, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with Alisol B 23-acetate for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis
This analysis is performed using flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with Alisol B 23-acetate for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The accumulation of cells in the sub-G1 phase is indicative of apoptosis.
These protocols provide a framework for investigating the anti-cancer effects of Alisol B 23-acetate on ovarian cancer cell lines. Adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this promising natural compound.
References
- 1. Effects of alisol B 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical modification of alisol B 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alisol B 23-acetate Extraction from Alismatis Rhizoma
Welcome to the technical support center for the extraction of Alisol B 23-acetate from Alismatis Rhizoma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve your experimental yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is Alisol B 23-acetate and why is it important?
A1: Alisol B 23-acetate is a protostane-type tetracyclic triterpenoid and a major bioactive compound found in Alismatis Rhizoma (the dried rhizome of Alisma orientale or Alisma plantago-aquatica)[1]. It is recognized for a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and lipid-reducing effects[1][2]. Due to its therapeutic potential, optimizing its extraction is crucial for research and drug development[1].
Q2: What are the most common methods for extracting Alisol B 23-acetate?
A2: Common laboratory and industrial-scale extraction methods include:
-
Reflux Extraction: This is a widely used method involving boiling a solvent with the powdered rhizome to extract the desired compounds[1].
-
Flash-Type Extraction: A rapid method that can be performed at room temperature, offering advantages in terms of time-saving and preventing degradation of heat-sensitive compounds.
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2, sometimes with a co-solvent, for extraction. It is known for its efficiency and the ability to obtain solvent-free extracts.
Q3: Which solvent is best for extracting Alisol B 23-acetate?
A3: Alisol B 23-acetate is insoluble in water and readily soluble in organic solvents like methanol, ethanol, and dichloromethane. Studies have shown that methanol and ethanol are effective for extraction. For instance, one study identified methanol as the optimal solvent, yielding the highest concentration of alisol derivatives. Another study optimized the reflux extraction process using 70% ethanol. The choice of solvent can depend on the specific extraction method and desired purity of the final product.
Q4: How can I quantify the yield of Alisol B 23-acetate in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with detectors such as a photodiode array (PDA) or mass spectrometry (MS) are the standard methods for quantifying Alisol B 23-acetate. A validated analytical method with good linearity, precision, and accuracy is essential for reliable quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for Alisol B 23-acetate. 2. Suboptimal Extraction Parameters: Incorrect solid-liquid ratio, extraction time, or temperature can reduce efficiency. 3. Incomplete Cell Wall Disruption: The particle size of the powdered rhizome may be too large. | 1. Solvent Optimization: Test a range of solvents such as methanol, ethanol (at different concentrations, e.g., 70%, 80%, 95%), and ethyl acetate. Methanol has been shown to be highly effective. 2. Parameter Optimization: Systematically vary the solid-liquid ratio (e.g., 1:10, 1:12, 1:15), extraction time (e.g., 1h, 1.5h, 2h), and temperature. For reflux extraction, 70% ethanol at a 1:13 ratio for 2 hours has been found to be optimal. 3. Material Preparation: Ensure the Alismatis Rhizoma is finely powdered (e.g., passed through a No. 5 sieve) to increase the surface area for solvent penetration. |
| Degradation of Alisol B 23-acetate | 1. High Temperatures: Prolonged exposure to high temperatures can lead to the degradation of Alisol B 23-acetate into other compounds like alisol A 24-acetate or alisol B. | 1. Temperature Control: For reflux extraction, maintain the temperature at the boiling point of the solvent without excessive heating. Consider using methods that operate at lower temperatures, such as flash-type extraction at room temperature. |
| Poor Purity of the Extract | 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds from the rhizome. | 1. Solvent Selectivity: Use a solvent system that is more selective for Alisol B 23-acetate. 2. Purification Steps: Incorporate post-extraction purification steps such as column chromatography (e.g., silica gel) or centrifugal partition chromatography to isolate Alisol B 23-acetate from the crude extract. |
| Inconsistent Results | 1. Variability in Raw Material: The content of Alisol B 23-acetate can vary in Alismatis Rhizoma from different geographical origins. 2. Lack of Method Validation: The analytical method for quantification may not be robust. | 1. Standardize Raw Material: Source Alismatis Rhizoma from a consistent and reputable supplier. 2. Validate Analytical Method: Ensure your HPLC or UPLC method is validated for linearity, precision, repeatability, stability, and recovery to obtain reliable quantitative data. |
Quantitative Data Summary
Table 1: Comparison of Optimized Extraction Conditions for Alisol B 23-acetate
| Extraction Method | Optimal Solvent | Solid-Liquid Ratio | Extraction Time | Number of Cycles | Reference |
| Reflux Extraction | 70% Ethanol | 1:13 | 2 hours | 3 | |
| Response Surface Methodology | 76% Methanol | 1.52g sample | 81 minutes | N/A | |
| Flash-Type Extraction | 80% Ethanol | 12:1 | 114 seconds | 4 |
Table 2: Effect of Different Solvents on the Extraction of Alisol Derivatives
| Solvent | Relative Concentration of Alisol B + Alisol B acetate (%) | Reference |
| Methanol | ~0.28 | |
| Ethanol | High Concentration | |
| 2-Propanol | High Concentration | |
| Acetonitrile | High Concentration | |
| Dichloromethane | Trace Amount of this compound, Alisol B not detected | |
| n-Hexane | Not specified, but generally lower for polar compounds |
Experimental Protocols
Protocol 1: Optimized Reflux Extraction
This protocol is based on the optimized conditions described by Wang et al. (2024).
-
Material Preparation:
-
Grind dried Alismatis Rhizoma and pass it through a No. 5 sieve to obtain a fine powder.
-
-
Extraction:
-
Weigh 1 g of the powdered rhizome and place it in a round-bottom flask.
-
Add 13 mL of 70% ethanol to the flask (solid-liquid ratio of 1:13).
-
Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 2 hours.
-
After 2 hours, allow the mixture to cool and then filter to collect the extract.
-
Repeat the extraction process on the residue two more times (for a total of 3 cycles), combining the filtrates from all cycles.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent from the combined filtrate under reduced pressure.
-
Redissolve the dried extract in a suitable solvent (e.g., methanol) to a known concentration.
-
Centrifuge the solution at 20,000 x g for 5 minutes.
-
Collect the supernatant for UPLC or HPLC analysis.
-
Protocol 2: UPLC Quantification of Alisol B 23-acetate
This protocol provides a general method for the quantification of Alisol B 23-acetate.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid can be used. A typical gradient might be: 0-1 min, 30-55% B; 1-3 min, 55-70% B; 3-7 min, 70% B; 7-8 min, 70-90% B; 8-9 min, 90-30% B; 9-10 min, 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 208 nm.
-
Injection Volume: 3 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of Alisol B 23-acetate standard in methanol.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Determine the concentration of Alisol B 23-acetate in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
Alisol B 23-acetate stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Alisol B 23-acetate under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Alisol B 23-acetate?
For optimal stability, solid Alisol B 23-acetate should be stored at 2-8°C, protected from light.[1] Stock solutions should be stored under the following conditions:
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]
Q2: Is Alisol B 23-acetate stable in aqueous solutions?
Alisol B 23-acetate is susceptible to hydrolysis, especially in biological matrices and under certain pH conditions. It is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[3] For in vivo experiments, it is advisable to prepare fresh solutions daily.
Q3: What are the known degradation products of Alisol B 23-acetate?
The primary degradation pathways for Alisol B 23-acetate involve the loss of the acetate group or rearrangement of its structure. The main identified degradation products are:
-
Alisol B: Formed through the hydrolysis of the 23-acetate group. This is a common degradation pathway, especially in biological systems.
-
Alisol A 24-acetate: This isomer can be formed under acidic conditions or upon exposure to high temperatures (e.g., 70°C).
Q4: How does pH affect the stability of Alisol B 23-acetate?
Alisol B 23-acetate's stability is pH-dependent. It is known to be unstable under acidic conditions, which can lead to its conversion to Alisol A 24-acetate. While specific data on its stability across a wide pH range is limited in publicly available literature, as a general precaution for ester-containing compounds, neutral to slightly acidic pH (around 5-7) is often preferred for short-term storage in solution.
Q5: Is Alisol B 23-acetate sensitive to light?
Yes, protection from light is recommended for the storage of solid Alisol B 23-acetate, suggesting potential photosensitivity. To minimize the risk of photodegradation, always store the compound in light-protecting containers and minimize its exposure to light during experimental procedures.
Troubleshooting Guides
Issue 1: Lower than expected biological activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid material. Ensure that the storage time and temperature of the old stock solution have not exceeded the recommended limits (-20°C for 1 month, -80°C for 6 months). |
| Repeated freeze-thaw cycles | Discard the current stock solution and prepare a new one, aliquoted into single-use vials to avoid repeated freezing and thawing. |
| Hydrolysis in experimental buffer | Analyze the compound in your experimental buffer over the time course of your experiment using HPLC to check for degradation. Consider preparing the final dilution immediately before use. |
| Incorrect solvent | Ensure the solvent used is appropriate for Alisol B 23-acetate and your experimental system. It is soluble in DMSO and ethanol. For cell-based assays, ensure the final concentration of the organic solvent is not cytotoxic. |
Issue 2: Appearance of unexpected peaks in my HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Keep samples on ice and minimize the time between preparation and analysis. Ensure the pH of your sample preparation solutions is not acidic, which could promote the formation of Alisol A 24-acetate. |
| Degradation during storage | This could indicate that the compound is degrading under your current storage conditions. Re-evaluate your storage temperature and protection from light. The appearance of a peak corresponding to Alisol B would suggest hydrolysis. |
| Contamination | Analyze a fresh sample prepared from a new vial of Alisol B 23-acetate to rule out contamination of your previous sample or solvents. |
Stability Summary
| Condition | Stability Profile | Primary Degradation Product(s) |
| High Temperature (>70°C) | Unstable; degradation is likely. | Alisol A 24-acetate, Alisol B |
| Acidic pH | Unstable; conversion to an isomer is reported. | Alisol A 24-acetate |
| Neutral/Basic pH | Data not available, but hydrolysis of the ester is possible, especially at higher pH. | Alisol B (presumed) |
| Light Exposure | Potentially unstable; light protection is recommended. | Not specified |
| Biological Matrices (Plasma, Tissues) | Unstable; readily hydrolyzed by enzymes. | Alisol B |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Alisol B 23-acetate
This protocol is adapted from methodologies described for the analysis of Alisol B 23-acetate and its related compounds.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or acetic acid to improve peak shape).
-
Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run to elute the compound and its potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 208 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known amount of Alisol B 23-acetate in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute with the mobile phase to the desired concentration.
-
Procedure for Stability Testing:
-
Prepare solutions of Alisol B 23-acetate under the desired stress conditions (e.g., in acidic, basic, or oxidative solutions; exposed to heat or UV light).
-
At specified time points, take an aliquot of the solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of Alisol B 23-acetate.
-
Calculate the percentage of remaining Alisol B 23-acetate and the relative percentage of each degradation product.
-
Visualizations
References
Technical Support Center: Optimizing Alisol B 23-acetate Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Alisol B 23-acetate.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of Alisol B 23-acetate.
Question: Why is the purity of my Alisol B 23-acetate low after silica gel column chromatography?
Answer: Low purity after silica gel column chromatography can be attributed to several factors:
-
Inappropriate Solvent System: The polarity of the mobile phase is crucial for effective separation. If the solvent is too polar, Alisol B 23-acetate may elute too quickly with other impurities. Conversely, a solvent that is not polar enough may result in very slow elution and broad peaks.
-
Column Overloading: Exceeding the binding capacity of the silica gel can lead to poor separation.
-
Improper Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and co-elution of compounds.
-
Presence of Structurally Similar Impurities: Alisol B 23-acetate may be present with other structurally related triterpenoids that are difficult to separate using silica gel chromatography alone.
Troubleshooting Steps:
-
Optimize the Mobile Phase: A common mobile phase for the enrichment of Alisol B 23-acetate on a silica gel column is a mixture of petroleum ether and ethyl acetate. The volume ratio can be optimized to achieve better separation.
-
Reduce Sample Load: Decrease the amount of crude extract loaded onto the column.
-
Ensure Proper Column Packing: Use a consistent slurry method to pack the column and ensure a flat, stable surface before loading the sample.
-
Consider an Alternative Purification Method: If high purity is not achieved, consider subsequent purification steps like crystallization or High-Speed Counter-Current Chromatography (HSCCC)[1].
Question: My final product shows signs of degradation. How can I prevent this?
Answer: Alisol B 23-acetate can be sensitive to high temperatures and harsh conditions, which may lead to degradation.[2] Prolonged exposure to temperatures around 70°C can cause the opening of the oxygen ring, converting it into alisol A 24-acetate, or the loss of the acetyl group to form alisol B.[2]
Preventive Measures:
-
Use Milder Extraction and Purification Methods: Consider flash-type extraction which can be performed at room temperature, thus preventing component damage.[3]
-
Avoid Prolonged Heating: During steps that require heating, such as dissolving the compound for crystallization, minimize the time and temperature.
-
Use Appropriate Solvents: Alisol B 23-acetate is readily soluble in organic solvents like methanol and dichloromethane.[2] Using an appropriate solvent can reduce the need for excessive heating.
Question: The yield of Alisol B 23-acetate is consistently low. What can I do to improve it?
Answer: Low yield can be a result of suboptimal extraction or losses during the purification process.
Optimization Strategies:
-
Optimize Extraction Parameters: The extraction efficiency is highly dependent on the solvent, solid-liquid ratio, extraction time, and the number of extraction cycles. For reflux extraction, optimal conditions have been found to be a solid-liquid ratio of 1:13, 70% ethanol as the solvent, an extraction time of 2 hours, and 3 extraction cycles.
-
Minimize Transfer Losses: Be meticulous during sample handling and transfers between different purification steps to avoid physical loss of the product.
-
Employ Efficient Purification Techniques: Techniques like HSCCC have been shown to be effective for the rapid isolation and separation of Alisol B 23-acetate, potentially leading to higher recovery.
Frequently Asked Questions (FAQs)
What is the typical purity of Alisol B 23-acetate that can be achieved?
With optimized purification protocols, it is possible to obtain Alisol B 23-acetate with very high purity. Purity levels of over 98% are commonly reported, with some methods achieving purities of 99.15%, 99.41%, and even up to 99.8%.
What is the best method for analyzing the purity of Alisol B 23-acetate?
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Alisol B 23-acetate. A common method utilizes a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water. Detection is typically performed using a UV detector at around 208 nm.
Can I use macroporous resin for the purification of Alisol B 23-acetate?
Yes, macroporous resin can be a suitable initial step for the enrichment of triterpenoids like Alisol B 23-acetate from the crude extract. It is effective for removing more polar impurities. The selection of the appropriate resin type and the optimization of adsorption and desorption conditions are crucial for a successful separation.
Is crystallization an effective final purification step?
Yes, crystallization is a highly effective method for achieving high purity of Alisol B 23-acetate, especially after initial enrichment by chromatography. Cooling crystallization from a solvent like ethyl acetate can yield high-purity crystals. Recrystallization can further improve the purity.
Data Presentation
Table 1: Comparison of Different Purification Techniques for Alisol B 23-acetate
| Purification Method | Purity Achieved | Key Advantages |
| Silica Gel Chromatography followed by Crystallization | >99% | Cost-effective, suitable for large-scale production. |
| High-Speed Counter-Current Chromatography (HSCCC) | 99.8% | Simple, fast, and efficient for isolation and separation. |
| Centrifugal Partition Chromatography | >98% | Good for separating compounds from complex mixtures. |
Experimental Protocols
Protocol 1: Purification of Alisol B 23-acetate using Silica Gel Chromatography and Crystallization
This protocol is based on a patented method for the separation and purification of Alisol B 23-acetate monomer.
-
Extraction: The dried and powdered rhizomes of Alisma orientalis are extracted with alcohol.
-
Solvent Extraction: The alcohol extract is further extracted with ethyl acetate to enrich the triterpenoid fraction.
-
Silica Gel Column Chromatography:
-
The ethyl acetate extract is concentrated and mixed with silica gel (e.g., 80-100 mesh).
-
The mixture is loaded onto a silica gel column.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Fractions are collected and analyzed by HPLC to identify those containing Alisol B 23-acetate.
-
-
Crystallization:
-
The fractions rich in Alisol B 23-acetate are pooled and the solvent is evaporated to yield a powdery solid.
-
The solid is dissolved in ethyl acetate by heating.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to facilitate crystallization.
-
The resulting crystals are collected by filtration.
-
-
Recrystallization:
-
To achieve higher purity, the crystals are redissolved in a minimal amount of hot ethyl acetate and allowed to recrystallize. This step can be repeated 2-3 times until the desired purity (>99%) is reached.
-
-
Purity Analysis: The purity of the final crystalline product is confirmed by HPLC.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Alisol B 23-acetate Purification
This protocol is based on a study that successfully used HSCCC for the isolation of Alisol B 23-acetate.
-
Crude Sample Preparation: A crude extract is obtained, for instance, through supercritical fluid extraction with CO2.
-
Solvent System Selection: A suitable two-phase solvent system is selected. A commonly used system is n-hexane-ethyl acetate-methanol-water. The ratio is critical and needs to be optimized; a ratio of 3:2:3:2 (v/v/v/v) has been reported to be effective.
-
HSCCC Operation:
-
The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase (the lower phase of the solvent system) is then pumped through the column at a set flow rate (e.g., 2 mL/min).
-
Once the system reaches hydrodynamic equilibrium, the crude sample, dissolved in a small amount of the solvent system, is injected.
-
-
Fraction Collection and Analysis:
-
The eluent is monitored by a UV detector (e.g., at 254 nm).
-
Fractions are collected based on the chromatogram.
-
The collected fractions are analyzed by HPLC to determine the purity of Alisol B 23-acetate.
-
Visualizations
Caption: General Workflow for Alisol B 23-acetate Purification.
Caption: Troubleshooting Logic for Low Purity of Alisol B 23-acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 3. [Optimization of flash-type extraction technology of alisol B 23-acetate from Alismatis Rhizoma by response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Alisol B 23-acetate degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Alisol B 23-acetate, with a focus on preventing its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alisol B 23-acetate and what are its primary research applications?
A1: Alisol B 23-acetate is a natural triterpenoid compound isolated from the rhizome of Alisma orientale. It is investigated for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. Its mechanisms of action involve the modulation of several key signaling pathways, making it a compound of interest in drug discovery and development.
Q2: What are the known stability issues with Alisol B 23-acetate?
A2: Alisol B 23-acetate is susceptible to degradation under certain experimental conditions. The primary degradation pathways include hydrolysis of the acetate group and rearrangement of the molecular structure. Key factors that can induce degradation are:
-
High Temperatures: Prolonged exposure to elevated temperatures can lead to the conversion of Alisol B 23-acetate into Alisol A 24-acetate or its hydrolysis to Alisol B. Specifically, degradation has been noted at temperatures of 70°C.[1]
-
Acidic pH: Alisol B 23-acetate is unstable in acidic conditions, which can catalyze its hydrolysis and other chemical transformations.[2]
-
Enzymatic Hydrolysis: In biological systems, such as in mammals, Alisol B 23-acetate can be readily hydrolyzed to Alisol B by enzymes.
Q3: How should I store Alisol B 23-acetate powder and stock solutions?
A3: Proper storage is critical to maintaining the integrity of Alisol B 23-acetate.
| Formulation | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 2-8°C | Long-term | Protect from light.[3] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Troubleshooting Guide: Degradation of Alisol B 23-Acetate
This guide provides a systematic approach to identifying and mitigating the degradation of Alisol B 23-acetate during your experiments.
Problem 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation in stock solution. | Verify the age and storage conditions of your stock solution. | Prepare fresh stock solutions from powder. Aliquot new stocks into single-use volumes and store at -80°C. |
| Degradation in cell culture medium. | Consider the pH of your culture medium and the duration of the experiment. | Prepare fresh dilutions of Alisol B 23-acetate in your medium immediately before treating cells. For long-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals. |
| Interaction with media components. | Serum components may contain esterases that can hydrolyze the acetate group. | If possible, conduct initial experiments in serum-free media to assess if serum is contributing to degradation. |
Problem 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation during sample preparation. | Review your sample preparation workflow for exposure to high temperatures or acidic conditions. | Maintain samples on ice or at reduced temperatures throughout the preparation process. Use neutral pH buffers for extraction and dilution. |
| On-column degradation. | Evaluate the mobile phase composition. | Ensure the mobile phase is not acidic. A common mobile phase for analysis is a gradient of acetonitrile and water, sometimes with a small amount of formic acid for ionization in mass spectrometry. If degradation is suspected, try a mobile phase with a neutral pH. |
| Photodegradation. | Assess exposure of the compound to light during storage and experimentation. | Store Alisol B 23-acetate powder and solutions protected from light. Use amber vials or cover tubes with aluminum foil. |
Experimental Protocols
Preparation of Alisol B 23-Acetate Stock Solution
-
Weighing: Accurately weigh the desired amount of Alisol B 23-acetate powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use, light-protecting (amber) microfuge tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
In Vitro Cell-Based Assay Protocol
-
Cell Seeding: Seed cells in appropriate well plates and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the Alisol B 23-acetate DMSO stock solution.
-
Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. Perform dilutions immediately before adding to the cells.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Alisol B 23-acetate.
-
Incubation: Incubate the cells for the desired experimental duration. For long-term incubations (>24 hours), consider replacing the treatment medium every 24 hours with freshly prepared dilutions to minimize the impact of potential degradation.
-
Assay: Proceed with the specific cell-based assay (e.g., MTT, apoptosis assay, western blotting).
In Vivo Administration Protocol (Mouse Model)
-
Formulation Preparation: For oral gavage, Alisol B 23-acetate can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).
-
Suspension: Weigh the required amount of Alisol B 23-acetate and suspend it in the CMC-Na solution. Ensure the suspension is homogenous by vortexing or sonicating immediately before administration.
-
Administration: Administer the suspension to the animals via oral gavage at the desired dosage (e.g., 15-60 mg/kg/day).
-
Monitoring: Monitor the animals according to the experimental plan and institutional guidelines.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition by Alisol B 23-Acetate
Alisol B 23-acetate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Alisol B 23-acetate.
Farnesoid X Receptor (FXR) Activation by Alisol B 23-Acetate
Alisol B 23-acetate acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid and lipid metabolism.
Caption: Activation of the FXR signaling pathway by Alisol B 23-acetate.
Caspase-Dependent Apoptosis Induction by Alisol B 23-Acetate
Alisol B 23-acetate can induce apoptosis in cancer cells through the activation of the caspase cascade, involving both intrinsic and extrinsic pathways.
Caption: Induction of caspase-dependent apoptosis by Alisol B 23-acetate.
Experimental Workflow for Assessing Alisol B 23-Acetate Stability
Caption: A logical workflow for investigating the stability of Alisol B 23-acetate.
References
Troubleshooting Alisol B 23-acetate variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results when working with Alisol B 23-acetate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with Alisol B 23-acetate in a question-and-answer format.
Question 1: I am observing inconsistent biological activity with different batches of Alisol B 23-acetate. What could be the cause?
Answer: Variability between batches can stem from several factors:
-
Purity: The percentage of purity can differ between batches. It is crucial to obtain a Certificate of Analysis (CoA) for each batch to confirm its purity. Purities of ≥98% are common for research use.[1]
-
Impurities: The nature of impurities, even in small amounts, can affect biological outcomes.
-
Storage and Handling: Improper storage can lead to degradation of the compound. Alisol B 23-acetate powder should be stored at 2-8°C, while stock solutions should be stored at -20°C or -80°C.[2] Repeated freeze-thaw cycles should be avoided.[2]
Troubleshooting Steps:
-
Always purchase from a reputable supplier and request a batch-specific CoA.
-
Perform an in-house purity check using High-Performance Liquid Chromatography (HPLC) if you suspect issues.
-
Ensure proper storage conditions are maintained. Aliquot stock solutions to minimize freeze-thaw cycles.[2]
Question 2: My Alisol B 23-acetate is precipitating out of the cell culture medium. How can I improve its solubility?
Answer: Alisol B 23-acetate is insoluble in water but soluble in organic solvents like DMSO and methanol.[1] Precipitation in aqueous media is a common issue.
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. A solubility of ≥ 51.5mg/mL in DMSO has been reported. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Pre-warming Medium: Pre-warm the cell culture medium to 37°C before adding the Alisol B 23-acetate stock solution. Add the stock solution dropwise while vortexing or swirling the medium to ensure rapid and even dispersion.
Question 3: My experimental results are not reproducible. What are the potential sources of variability?
Answer: Beyond batch-to-batch differences, several experimental parameters can introduce variability.
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition.
-
Compound Stability: Alisol B 23-acetate may be unstable under certain conditions. For example, it can undergo a ring-opening reaction under acidic conditions. Prolonged exposure to high temperatures can also lead to degradation.
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques, especially when preparing serial dilutions of the compound.
-
Incubation Times: Adhere strictly to the planned incubation times, as the effects of Alisol B 23-acetate can be time-dependent.
-
Assay Performance: Ensure that the assays themselves are performing consistently by including appropriate positive and negative controls.
Below is a troubleshooting workflow to help identify the source of variability:
Data Presentation
The effective concentration of Alisol B 23-acetate can vary significantly depending on the cell line and experimental conditions. The following tables summarize reported concentrations and their observed effects.
Table 1: In Vitro Effective Concentrations of Alisol B 23-acetate
| Cell Line | Assay Type | Concentration Range (µM) | Incubation Time | Observed Effect |
| AGS (Gastric Cancer) | MTT Assay | 10 - 50 | 24 - 72 h | Reduced cell viability |
| A549 (NSCLC) | Western Blot | 6 - 9 | 24 - 48 h | Reduced p-PI3K, p-AKT, p-mTOR |
| HK-2 (Renal Proximal Tubular) | Western Blot | Not Specified | Not Specified | Increased Clusterin, Kim-1, TFF-3 |
Table 2: In Vivo Effective Dosages of Alisol B 23-acetate
| Animal Model | Administration Route | Dosage Range (mg/kg) | Duration | Observed Effect |
| Golden Syrian Hamsters | Intraperitoneal | 60 | 3 days | Decreased viral copy and lung damage |
| Human ACE2 Transgenic Mice | Not Specified | Not Specified | Not Specified | Alleviated viral load |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for assessing the purity of Alisol B 23-acetate.
-
Standard Preparation: Accurately weigh and dissolve Alisol B 23-acetate reference standard in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the Alisol B 23-acetate sample to be tested in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often used. For example, a gradient of 0.1% phosphoric acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 208 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and the sample. The purity of the sample is calculated by comparing the peak area of Alisol B 23-acetate in the sample to the total peak area of all components in the chromatogram.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of Alisol B 23-acetate on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Alisol B 23-acetate in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for PI3K/AKT/mTOR Pathway Analysis
This protocol details the analysis of key proteins in the PI3K/AKT/mTOR signaling pathway.
-
Cell Treatment and Lysis: Plate cells and treat with Alisol B 23-acetate as required. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
The following diagrams illustrate key pathways and workflows related to Alisol B 23-acetate experiments.
References
Technical Support Center: Alisol B 23-acetate Quality Control and Standardization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Alisol B 23-acetate.
Frequently Asked Questions (FAQs)
Q1: What is Alisol B 23-acetate and why is its quality control important?
A1: Alisol B 23-acetate is a naturally occurring triterpenoid compound isolated from Alisma orientale (Rhizoma Alismatis)[1][2]. It is recognized for a variety of pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer effects[1][2]. Rigorous quality control and standardization are crucial to ensure the consistency, safety, and efficacy of research findings and any potential therapeutic applications. The concentration of Alisol B 23-acetate can vary significantly in raw plant materials, making standardized extracts and purified compounds essential for reliable studies[3].
Q2: What are the primary analytical methods for the quality control of Alisol B 23-acetate?
A2: The primary analytical methods for the quality control of Alisol B 23-acetate are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity. HPLC with UV detection is commonly used for routine quantification. HPLC-ESI-MS (Electrospray Ionization Mass Spectrometry) is employed for accurate identification and quantification, especially in complex matrices.
Q3: What are the typical purity levels for a reference standard of Alisol B 23-acetate?
A3: Commercially available reference standards of Alisol B 23-acetate typically have a purity of ≥98% as determined by HPLC. For instance, one patented purification method reports achieving a purity of up to 99.41%.
Q4: How should Alisol B 23-acetate samples and standards be stored?
A4: Alisol B 23-acetate is generally stored at -20°C for long-term stability. Stock solutions, often prepared in solvents like DMSO or ethanol, should also be stored at -20°C or -80°C and used within a few months to avoid degradation from repeated freeze-thaw cycles. It is insoluble in water but soluble in organic solvents like methanol and dichloromethane.
Troubleshooting Guides
HPLC Analysis Issues
Q1: I am seeing peak tailing for my Alisol B 23-acetate standard in my HPLC chromatogram. What could be the cause and how can I fix it?
A1: Peak tailing can be caused by several factors. Here's a step-by-step troubleshooting guide:
-
Check the mobile phase pH: Although Alisol B 23-acetate is not highly ionizable, interactions with the silica backbone of the column can occur. Ensure your mobile phase is properly buffered if needed.
-
Column contamination: Residual sample components or contaminants on the column can lead to peak tailing. Try flushing the column with a strong solvent like isopropanol.
-
Column degradation: The column itself may be degrading. Check the column's performance with a standard test mix. If performance is poor, the column may need to be replaced.
-
Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Q2: The retention time of my Alisol B 23-acetate peak is shifting between injections. What should I do?
A2: Retention time variability can compromise the accuracy of your analysis. Consider the following potential causes and solutions:
-
Inconsistent mobile phase composition: If you are mixing solvents online, ensure the pump is functioning correctly. Pre-mixing the mobile phase manually can help diagnose this issue.
-
Fluctuations in column temperature: Temperature changes can significantly affect retention times. Using a column oven is highly recommended to maintain a stable temperature.
-
Pump issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times. Degas your mobile phase and purge the pump.
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Q3: I am observing low sensitivity or no peak for Alisol B 23-acetate. What are the possible reasons?
A3: Low sensitivity can be frustrating. Here are some common culprits:
-
Incorrect detection wavelength: The optimal detection wavelength for Alisol B 23-acetate is around 208 nm. Verify that your detector is set correctly.
-
Sample degradation: Alisol B 23-acetate can be unstable under certain conditions, such as high temperatures or harsh pH. Ensure proper storage and handling of your samples.
-
Low concentration in the sample: The concentration of Alisol B 23-acetate in your extract may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive detector like a mass spectrometer.
-
Injector or system leak: A leak in the system can lead to a loss of sample and a smaller or absent peak. Check all fittings and connections for any signs of leakage.
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is a general guideline based on published methods for the quantification of Alisol B 23-acetate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Alisol B 23-acetate reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A common ratio is 73:27 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh the Alisol B 23-acetate reference standard and dissolve it in methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample Preparation: For plant extracts, a common procedure involves extraction with a solvent like methanol or ethanol, followed by filtration through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile:Water (e.g., 73:27 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 208 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions to determine the concentration of Alisol B 23-acetate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity of Reference Standard | ≥98% | |
| HPLC Column | C18 (ODS) | |
| Mobile Phase | Acetonitrile:Water | |
| Detection Wavelength | 208 nm | |
| Linearity Range (HPLC-ESI-MS) | 0.06-2.0 µg/mL | |
| Correlation Coefficient (r²) | >0.999 |
UPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Column | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 35°C | |
| Detection Wavelength | 208 nm | |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (Alisol B 23-acetate) | m/z 515.6 → 437.5 |
Visualizations
References
Preventing Alisol B 23-acetate precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Alisol B 23-acetate in cell culture, with a focus on preventing precipitation and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Alisol B 23-acetate and what are its key physicochemical properties?
Alisol B 23-acetate is a natural triterpenoid compound.[1][2] It is characterized by its hydrophobicity, meaning it has low solubility in aqueous solutions like cell culture media.[3] Its molecular weight is 514.74 g/mol .
Q2: I'm observing a precipitate in my cell culture medium after adding Alisol B 23-acetate. What is the likely cause?
Precipitation of Alisol B 23-acetate is most likely due to its hydrophobic nature and limited solubility in aqueous environments.[3] When the concentration of Alisol B 23-acetate exceeds its solubility limit in the cell culture medium, it will fall out of solution and form a visible precipitate. This can be influenced by factors such as the final concentration, the solvent used for the stock solution, and the dilution method.
Q3: What is the recommended solvent for preparing an Alisol B 23-acetate stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of Alisol B 23-acetate due to its ability to dissolve hydrophobic compounds.[4] Ethanol can also be used.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% (v/v), and for many cell lines, at or below 0.1%. Always perform a vehicle control (media with the same final concentration of DMSO without Alisol B 23-acetate) to assess the impact of the solvent on your specific cell line.
Troubleshooting Guide: Preventing Precipitation
Encountering precipitation can compromise your experimental results. This guide provides a systematic approach to troubleshooting and preventing this issue.
| Problem | Potential Cause | Solution |
| Immediate precipitation upon adding stock solution to media | Localized High Concentration: Pipetting the stock solution directly into a small volume of media creates a zone of high concentration, causing the compound to crash out of solution. | 1. Pre-warm the media: Always use cell culture medium pre-warmed to 37°C. 2. Add stock to media, not vice-versa: Add the Alisol B 23-acetate stock solution dropwise into the final volume of the pre-warmed media while gently swirling or vortexing. 3. Use a larger volume of media: Dilute the stock solution into a sufficiently large volume of media to avoid localized high concentrations. |
| Poor Stock Solution Quality: The stock solution may not be fully dissolved or may contain micro-precipitates. | 1. Ensure complete dissolution: Vortex the stock solution thoroughly. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution. 2. Visually inspect: Before use, hold the stock solution up to a light source to ensure it is clear and free of any visible particles. 3. Filter sterilize: If necessary, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent. | |
| Precipitation observed after a period of incubation | Compound Instability: Alisol B 23-acetate may degrade or precipitate over time at 37°C in the complex environment of the cell culture medium. | 1. Prepare fresh solutions: Prepare the final working solution of Alisol B 23-acetate in the medium immediately before adding it to the cells. 2. Reduce incubation time: If experimentally feasible, consider shorter incubation periods. |
| Interaction with Media Components: The compound may interact with proteins in serum or other media components, leading to the formation of insoluble complexes. | 1. Reduce serum concentration: If using a serum-containing medium, try reducing the serum percentage if your cell line can tolerate it. 2. Use serum-free media: If compatible with your cells, consider using a serum-free medium. 3. Test media compatibility: Perform a solubility test in your specific cell culture medium (see experimental protocols below). | |
| Precipitate forms after freeze-thaw of stock solution | Temperature-dependent solubility: The compound may have lower solubility at colder temperatures. | 1. Aliquot stock solutions: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles. 2. Re-dissolve completely: Before use, ensure the thawed aliquot is at room temperature and vortex thoroughly to re-dissolve any precipitate. Gentle warming can be applied if necessary. |
Data Presentation: Solubility of Alisol B 23-acetate
The following table summarizes the known solubility of Alisol B 23-acetate in common laboratory solvents. As it is a hydrophobic compound, its solubility in aqueous solutions is very low.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 51.5 mg/mL |
| Ethanol | ≥ 54.1 mg/mL |
| Methanol | Soluble |
| Acetone | Soluble |
| Water | Insoluble |
Note: "Soluble" indicates that the compound is expected to be soluble based on its chemical properties and the behavior of similar triterpenoid compounds, though specific quantitative data may not be readily available. Researchers should always perform their own solubility tests for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Alisol B 23-acetate Stock Solution in DMSO
-
Materials:
-
Alisol B 23-acetate (MW: 514.74 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh out 5.15 mg of Alisol B 23-acetate powder in a sterile microcentrifuge tube.
-
Add 1 mL of 100% sterile-filtered DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. A brief warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol helps determine the highest concentration of Alisol B 23-acetate that can be used in your specific cell culture medium without precipitation.
-
Materials:
-
10 mM Alisol B 23-acetate stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the Alisol B 23-acetate stock solution in your pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM:
-
In separate sterile tubes, add the appropriate volume of the 10 mM stock to the pre-warmed medium. Add the stock solution dropwise while gently mixing.
-
Include a vehicle control with the highest volume of DMSO used.
-
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals) at various time points.
-
For a more sensitive assessment, pipette a small aliquot from each tube onto a microscope slide and examine for micro-precipitates.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental setup.
-
Mandatory Visualizations
Signaling Pathway
Alisol B 23-acetate has been shown to exert its effects, at least in part, by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the inhibitory action of Alisol B 23-acetate.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Alisol B 23-acetate.
Experimental Workflow
The following workflow outlines the key steps for successfully preparing and using Alisol B 23-acetate in cell culture experiments while minimizing the risk of precipitation.
Caption: Workflow for preventing Alisol B 23-acetate precipitation.
References
- 1. The Mechanism of Alisol B23 Acetate Inhibiting Lung Cancer: Targeted Regulation of CD11b/CD18 to Influence Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
Alisol B 23-acetate temperature and pH sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the temperature and pH sensitivity of Alisol B 23-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Alisol B 23-acetate?
For optimal stability, Alisol B 23-acetate should be stored under the following conditions:
| Form | Storage Temperature | Additional Notes |
| Solid (Powder) | 2-8°C | Protect from light. |
| Stock Solutions | -20°C (for up to 1 month) or -80°C (for up to 6 months) | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: Is Alisol B 23-acetate sensitive to high temperatures?
Yes, prolonged exposure to high temperatures is detrimental to the stability of Alisol B 23-acetate.[1] Studies have shown that at 70°C, it can degrade into Alisol A 24-acetate and Alisol B.[1] Therefore, excessive heating during experimental procedures should be avoided. For solubilization, gentle warming to 37°C with sonication can be employed for short durations.[2]
Q3: How does pH affect the stability of Alisol B 23-acetate?
Alisol B 23-acetate is known to be sensitive to acidic conditions. The epoxy ring in its structure can undergo opening under acidic conditions, leading to the formation of Alisol A 24-acetate. One study has shown that Alisol B 23-acetate is stable in a phosphate-buffered saline (PBS) solution at pH 7.4 and 37°C. However, its stability at more acidic or alkaline pH values has not been extensively reported in publicly available literature. It is recommended to perform pH stability studies for your specific experimental conditions.
Q4: What are the known degradation products of Alisol B 23-acetate?
The primary degradation products of Alisol B 23-acetate identified under thermal and acidic stress are:
-
Alisol A 24-acetate: Formed through the opening of the epoxy ring, particularly under acidic conditions.
-
Alisol B: Formed by the loss of the acetate group (deacetylation), which can be promoted by high temperatures.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Alisol B 23-acetate due to improper storage or handling. | - Ensure the compound is stored at the recommended temperature and protected from light.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Avoid high temperatures and extreme pH conditions during your experiments. |
| Appearance of unexpected peaks in chromatography | Presence of degradation products. | - Analyze your sample alongside a reference standard of Alisol B 23-acetate.- If possible, use reference standards for the potential degradation products (Alisol A 24-acetate and Alisol B) for confirmation.- Perform a forced degradation study to identify the retention times of the degradation products under your chromatographic conditions. |
| Low recovery of Alisol B 23-acetate | The compound may have degraded in your experimental matrix. | - Assess the stability of Alisol B 23-acetate in your specific buffer or medium at the experimental temperature and pH.- Consider adjusting the pH of your solutions to be closer to neutral (pH 7.4) if your protocol allows. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Alisol B 23-acetate
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Alisol B 23-acetate under various stress conditions.
1. Materials:
-
Alisol B 23-acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV or MS detector
-
C18 HPLC column
2. Preparation of Stock Solution:
-
Prepare a stock solution of Alisol B 23-acetate in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Keep the solid compound and the stock solution at 70°C for 24 and 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24 and 48 hours.
-
4. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of Alisol B 23-acetate and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for the analysis of Alisol B 23-acetate and its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable gradient (e.g., 50% B) and optimize to achieve good separation of the parent compound and its degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Visualizations
Caption: Degradation pathway of Alisol B 23-acetate.
References
Alisol B 23-Acetate Production: Technical Support Center
Welcome to the technical support center for Alisol B 23-acetate production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the extraction, purification, and scale-up of Alisol B 23-acetate from Alisma orientale (Alismatis Rhizoma).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low Yield of Alisol B 23-acetate in Crude Extract
-
Question: We are experiencing a significantly lower than expected yield of Alisol B 23-acetate in our initial extract. What are the potential causes and how can we improve the extraction efficiency?
-
Answer: Low extraction yields can stem from several factors related to the raw material, extraction solvent, and process parameters. Here are the primary areas to investigate:
-
Raw Material Quality: The concentration of Alisol B 23-acetate can vary in Alisma orientale rhizomes based on the source, age, and storage conditions of the plant material. Ensure you are using high-quality, properly identified, and dried rhizome powder.
-
Particle Size: Inadequate pulverization of the rhizome can limit solvent penetration and contact with the plant material. A finer powder (e.g., passed through a No. 5 sieve) will increase the surface area for extraction.
-
Extraction Solvent and Ratio: The choice and ratio of the solvent are critical. While Alisol B 23-acetate is readily soluble in organic solvents like methanol and ethanol, the concentration of the aqueous ethanol solution can impact efficiency.[1] An optimized solid-liquid ratio is also crucial; a ratio of 1:13 (g/mL) has been shown to be effective.[1]
-
Extraction Method and Conditions: Prolonged exposure to high temperatures can be detrimental to the stability of Alisol B 23-acetate, potentially causing it to convert to alisol A 24-acetate or lose its acetyl group to become alisol B.[1] Reflux extraction with 70% ethanol for 2 hours per cycle for 3 cycles has been identified as an optimal condition.[1] For larger scale production, flash-type extraction at room temperature can be a time-saving and efficient alternative that avoids component damage.[2]
-
Issue 2: Presence of Significant Impurities in the Purified Product
-
Question: Our final product shows multiple impurity peaks on HPLC analysis despite purification. What are the likely sources of these impurities and how can we improve the purity?
-
Answer: Impurities can be co-extracted from the plant material or can be degradation products of Alisol B 23-acetate itself. The following steps can help improve purity:
-
Extraction Selectivity: The initial extraction with ethanol will also extract other triterpenoids and compounds. A multi-step purification process is necessary.
-
Chromatographic Separation: Silica gel column chromatography is a common method for enrichment. For more efficient separation, consider using centrifugal partition chromatography (CPC), which has been successfully used to separate alisol B and Alisol B 23-acetate with high purity.
-
Crystallization: Cooling crystallization from ethyl acetate is an effective final purification step. The process of re-dissolving the crystals in fresh solvent and allowing them to re-form can significantly enhance purity.
-
Compound Stability: As mentioned, Alisol B 23-acetate can degrade under harsh conditions. Ensure that evaporation of solvents is performed under reduced pressure at a controlled temperature to prevent the formation of degradation products.
-
Issue 3: Difficulty in Crystallization during Final Purification
-
Question: We are struggling to induce crystallization of Alisol B 23-acetate from the ethyl acetate solution, or the crystals are not well-formed. What can we do?
-
Answer: Crystallization is influenced by purity, solvent, concentration, and cooling rate.
-
Purity of the Solution: A high concentration of impurities can inhibit crystal formation. If you suspect this, an additional column chromatography step may be necessary before attempting crystallization.
-
Solvent System: Ensure the ethyl acetate is of high purity and free from water, which can affect solubility and crystallization.
-
Concentration: The solution may be too dilute. Carefully concentrate the solution to the point of saturation at a higher temperature before allowing it to cool.
-
Cooling Process: A slow, natural cooling process over several hours (e.g., 12 hours) is recommended for the formation of well-defined, colorless square crystals. Rapid cooling can lead to the formation of amorphous precipitate or very small crystals that are difficult to filter.
-
Seeding: If crystallization does not initiate, adding a small seed crystal of pure Alisol B 23-acetate can help to start the process.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal extraction method for scaling up Alisol B 23-acetate production?
-
A1: While reflux extraction is effective at the lab scale, for massive production, flash-type extraction is a stable, time-saving, and efficient method that can be performed at room temperature, thus preventing thermal degradation of the product. Supercritical fluid extraction (SFE) with CO2 is another effective and rapid method for preparation.
-
-
Q2: What are the recommended chromatographic conditions for analyzing the purity of Alisol B 23-acetate?
-
A2: High-Performance Liquid Chromatography (HPLC) with a C18 column is commonly used. A mobile phase of acetonitrile and water (e.g., 73:27 v/v) at a flow rate of 1.0 mL/min, with detection at 208 nm, has been shown to be effective. For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) with a BEH C18 column and a gradient elution of water and acetonitrile can also be used.
-
-
Q3: Is Alisol B 23-acetate soluble in water?
-
A3: No, Alisol B 23-acetate is insoluble in water but is readily soluble in organic solvents such as methanol, ethanol, and dichloromethane.
-
-
Q4: What are the known degradation products of Alisol B 23-acetate?
-
A4: Under high temperatures, Alisol B 23-acetate can undergo oxygen ring-opening to convert into alisol A 24-acetate or lose its acetyl group to become alisol B. Harsh conditions can also lead to side-chain cleavage, forming alisol A 23-acetate.
-
Data Presentation
Table 1: Optimized Extraction Parameters for Alisol B 23-acetate
| Parameter | Reflux Extraction | Flash-Type Extraction |
| Solvent | 70% Ethanol | 80% Ethanol |
| Solid-Liquid Ratio | 1:13 (g/mL) | 12:1 (mL/g) |
| Extraction Time | 2 hours | 114 seconds/time |
| Extraction Cycles | 3 | 4 |
Table 2: Purity and Yield from Different Purification Methods
| Purification Method | Starting Material | Purity Achieved | Reference |
| Silica Gel Chromatography & Crystallization | Ethyl acetate extract | >98% | |
| Centrifugal Partition Chromatography (CPC) | Chloroform soluble extract (870 mg) | >98% (205.3 mg yield) | |
| Supercritical Fluid Extraction & HSCCC | A. orientalis | 99.8% |
Experimental Protocols
Protocol 1: Optimized Reflux Extraction
-
Pulverize dried Alismatis Rhizoma to pass through a No. 5 sieve.
-
Weigh the powdered rhizome and place it in a round-bottom flask.
-
Add 70% ethanol at a solid-liquid ratio of 1:13 (g/mL).
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling, filter the extract.
-
Repeat the extraction process on the residue for a total of 3 cycles.
-
Combine the filtrates for further processing.
Protocol 2: Purification by Crystallization
-
Concentrate the enriched Alisol B 23-acetate fraction (e.g., from silica gel chromatography) under reduced pressure to obtain a solid residue.
-
Add ethyl acetate to the residue and heat to completely dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool naturally to room temperature and let it stand for 12 hours to allow for crystallization.
-
Collect the crystals by filtration.
-
For higher purity, repeat the process by re-dissolving the crystals in a minimal amount of hot ethyl acetate and allowing them to recrystallize.
Protocol 3: HPLC Analysis of Purity
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 (Octadecylsilane bonded silica).
-
Mobile Phase: Acetonitrile:Water (73:27, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 208 nm.
-
Sample Preparation: Dissolve a known amount of the final product in the mobile phase to a suitable concentration.
-
Injection Volume: 10-20 µL.
-
Analysis: Calculate the purity based on the peak area of Alisol B 23-acetate relative to the total peak area.
Visualizations
References
- 1. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 2. [Optimization of flash-type extraction technology of alisol B 23-acetate from Alismatis Rhizoma by response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B 23-acetate impurity profiling and identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol B 23-acetate. The information is presented in a question-and-answer format to directly address common issues encountered during impurity profiling and identification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Alisol B 23-acetate?
A1: Common impurities can be categorized as process-related or degradation-related. Process-related impurities may arise during the extraction and purification from Alismatis Rhizoma and include structurally similar triterpenoids. Degradation products can form due to improper handling or storage conditions.
Known Related Substances and Degradants:
| Compound Name | Type | Notes |
| Alisol B | Degradation Product / Metabolite | Resulting from the hydrolysis of the 23-acetate group.[1] |
| Alisol A 24-acetate | Degradation Product | Can be formed by the opening of the oxygen ring of Alisol B 23-acetate under prolonged high temperatures.[2] |
| Alisol C 23-acetate | Process-Related Impurity | A structurally similar triterpenoid often co-extracted from Alismatis Rhizoma.[3] |
| Alisol A 23-acetate | Degradation Product | Can be formed through side-chain cleavage under harsh conditions.[2] |
Q2: What are the recommended storage conditions for Alisol B 23-acetate to minimize degradation?
A2: To minimize the formation of degradation-related impurities, Alisol B 23-acetate should be stored in a cool, dry, and dark place. Prolonged exposure to high temperatures should be avoided, as it can lead to the formation of Alisol A 24-acetate and Alisol B. For long-term storage, it is advisable to store the compound at -20°C.
Q3: What analytical techniques are most suitable for the impurity profiling of Alisol B 23-acetate?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques for impurity profiling of Alisol B 23-acetate. LC-MS methods are particularly powerful for the identification of unknown impurities. For structural elucidation of unknown impurities, preparative HPLC for isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the standard approach.
Troubleshooting Guides
HPLC / UPLC Analysis
Q4: I am observing peak tailing for the Alisol B 23-acetate peak in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?
A4: Peak tailing for Alisol B 23-acetate can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.
-
Solution: Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1%). This will suppress the ionization of the silanol groups and reduce secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can affect the peak shape.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and the column. For Alisol B 23-acetate, a slightly acidic mobile phase is generally recommended.
-
Q5: I am seeing a new, unexpected peak in my chromatogram after storing my Alisol B 23-acetate stock solution at room temperature for a few days. What could this be?
A5: The new peak is likely a degradation product. Alisol B 23-acetate can hydrolyze to form Alisol B, especially if the solution is not properly stored.
-
Identification: To confirm the identity of the new peak, you can:
-
Co-injection: Spike your sample with a known standard of Alisol B. If the peak height of the new peak increases, it is likely Alisol B.
-
LC-MS Analysis: Analyze the sample by LC-MS to determine the molecular weight of the compound in the new peak. The molecular weight of Alisol B is lower than that of Alisol B 23-acetate due to the loss of the acetyl group.
-
-
Prevention: To prevent this degradation, prepare fresh stock solutions and store them at a low temperature (e.g., 2-8°C for short-term and -20°C for long-term storage).
Impurity Identification
Q6: I have detected an unknown impurity in my Alisol B 23-acetate sample using HPLC-UV. How can I identify it?
A6: The identification of an unknown impurity typically involves a multi-step process:
-
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This can help determine if the unknown impurity is a degradation product and provide more of the impurity for characterization.
-
LC-MS Analysis: Use a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap to obtain an accurate mass measurement of the unknown impurity. This will allow you to propose a molecular formula.
-
Tandem MS (MS/MS): Fragment the ion of the unknown impurity in the mass spectrometer to obtain information about its structure. Compare the fragmentation pattern with that of Alisol B 23-acetate to identify the part of the molecule that has been modified.
-
Isolation: Use preparative HPLC to isolate a sufficient quantity of the unknown impurity.
-
NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurity to elucidate its complete chemical structure.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of Alisol B 23-acetate to assess its stability and identify potential degradation products.
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | 24, 48, 72 hours |
Methodology:
-
Prepare a stock solution of Alisol B 23-acetate in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, mix the stock solution with the specified reagent. For thermal and photolytic studies, expose the solid or solution to the specified conditions.
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC or UPLC method.
Protocol 2: HPLC Method for Impurity Profiling
This is a general-purpose HPLC method that can be used as a starting point for the analysis of Alisol B 23-acetate and its impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 50-80% B; 15-20 min, 80% B; 20-21 min, 80-50% B; 21-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for the identification and structural elucidation of unknown impurities in Alisol B 23-acetate.
Caption: Simplified signaling pathways modulated by Alisol B 23-acetate, including the PI3K/Akt/mTOR and FXR pathways.
References
- 1. Alisol B 23-acetate alleviates high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Alisol B 23-acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alisol B 23-acetate (AB23A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising, yet poorly water-soluble, compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of Alisol B 23-acetate?
A1: The primary challenges stem from its physicochemical properties and metabolic fate:
-
Poor Aqueous Solubility: Alisol B 23-acetate is a lipophilic compound with low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Metabolic Instability: Alisol B 23-acetate is readily hydrolyzed in vivo to its active metabolite, Alisol B. This rapid conversion can affect the pharmacokinetic profile and therapeutic efficacy of the parent compound.
Q2: What formulation strategies can be employed to enhance the oral bioavailability of Alisol B 23-acetate?
A2: Several advanced formulation strategies can be explored to overcome the solubility and bioavailability challenges of Alisol B 23-acetate:
-
Solid Dispersions: This technique involves dispersing Alisol B 23-acetate in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the GI fluids. This pre-dissolved state can significantly improve the absorption of lipophilic drugs like Alisol B 23-acetate.
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating Alisol B 23-acetate into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase its surface area, improve solubility, and potentially offer controlled release and targeted delivery.
Q3: Has the co-administration of Alisol B 23-acetate with other compounds in an herbal extract been shown to affect its bioavailability?
A3: While specific data for Alisol B 23-acetate is limited, a study on its metabolite, Alisol B, demonstrated that its absorption was significantly greater when administered as part of the Danggui-Shaoyao-San herbal extract compared to its purified form[1]. This suggests that other components within the extract may act as natural absorption enhancers or formulation agents.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Alisol B 23-acetate in Preclinical Studies
Potential Cause: Poor and inconsistent dissolution of the administered compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Development:
-
Solid Dispersion: Prepare a solid dispersion of Alisol B 23-acetate with a hydrophilic carrier such as polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000.
-
SMEDDS: Develop a self-microemulsifying formulation. Screen various oils (e.g., Capryol 90), surfactants (e.g., Labrasol, Tween 80), and cosurfactants (e.g., Transcutol HP) for their ability to solubilize Alisol B 23-acetate and form a stable microemulsion upon dilution.
-
Nanoparticles: Formulate Alisol B 23-acetate into nanoparticles using techniques like solvent evaporation or high-pressure homogenization.
-
-
In Vitro Dissolution Testing:
-
Conduct dissolution studies in biorelevant media (e.g., simulated gastric and intestinal fluids) to compare the release profiles of your formulations against the unformulated Alisol B 23-acetate. An improved dissolution rate is a good indicator of potentially enhanced in vivo absorption.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the developed formulations and the unformulated compound to animal models (e.g., rats) and collect plasma samples at various time points.
-
Analyze the plasma concentrations of Alisol B 23-acetate and its major metabolite, Alisol B, using a validated bioanalytical method (e.g., LC-MS/MS).
-
Compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) between the different formulations.
-
Issue 2: Difficulty in Quantifying Alisol B 23-acetate in Plasma Samples
Potential Cause: Low plasma concentrations, matrix effects, or instability of the analyte during sample processing and storage.
Troubleshooting Steps:
-
Develop a Sensitive and Specific Bioanalytical Method:
-
Utilize a highly sensitive analytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently extract Alisol B 23-acetate and its metabolites from the plasma matrix and minimize interference.
-
Validate the method according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
-
-
Ensure Sample Stability:
-
Investigate the stability of Alisol B 23-acetate in plasma under various conditions (e.g., bench-top, freeze-thaw cycles, and long-term storage at -80°C) to prevent degradation before analysis.
-
Experimental Protocols
Protocol 1: Preparation of Alisol B 23-acetate Solid Dispersion (Solvent Evaporation Method)
-
Materials: Alisol B 23-acetate, Polyvinylpyrrolidone (PVP) K30, Methanol.
-
Procedure: a. Dissolve Alisol B 23-acetate and PVP K30 in a suitable amount of methanol in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:4 (w/w). b. Stir the solution until a clear solution is obtained. c. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C). d. Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent. e. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder. f. Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulations:
-
Group 1: Alisol B 23-acetate suspension (e.g., in 0.5% carboxymethylcellulose sodium).
-
Group 2: Alisol B 23-acetate solid dispersion (suspended in 0.5% carboxymethylcellulose sodium).
-
-
Procedure: a. Fast the rats overnight (with free access to water) before oral administration. b. Administer the formulations to the respective groups via oral gavage at a specific dose (e.g., 50 mg/kg). c. Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. d. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. e. Store the plasma samples at -80°C until analysis.
Protocol 3: LC-MS/MS Method for Quantification of Alisol B 23-acetate in Rat Plasma
-
Instrumentation: A Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Alisol B 23-acetate and an internal standard (e.g., diazepam).
-
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute. c. Centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Quantitative Data
Currently, there is a lack of publicly available comparative in vivo pharmacokinetic data for different formulations of Alisol B 23-acetate. The following table presents hypothetical data to illustrate how results from such a study could be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of Alisol B 23-acetate Formulations in Rats Following Oral Administration (50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| AB23A Suspension | 150 ± 35 | 2.0 | 980 ± 210 | 100 |
| AB23A Solid Dispersion (1:4 with PVP K30) | 450 ± 90 | 1.5 | 3450 ± 550 | 352 |
| AB23A SMEDDS | 780 ± 150 | 1.0 | 5980 ± 980 | 610 |
Data are presented as mean ± standard deviation (n=6). This is illustrative data and not from a published study.
Visualizations
Logical Workflow for Enhancing Bioavailability
Caption: Workflow for developing and evaluating formulations to enhance the bioavailability of Alisol B 23-acetate.
Metabolic Pathway of Alisol B 23-acetate
Caption: Primary metabolic pathway of Alisol B 23-acetate to its active metabolite, Alisol B.
References
Alisol B 23-acetate interference with common laboratory assays
Welcome to the Alisol B 23-acetate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Alisol B 23-acetate.
Frequently Asked Questions (FAQs)
Q1: What is Alisol B 23-acetate and what are its primary known biological activities?
A1: Alisol B 23-acetate is a natural protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma).[1] It is known to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[1][2] In cancer cell lines, it has been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cell migration and invasion.[3][4]
Q2: In which solvents is Alisol B 23-acetate soluble?
A2: Alisol B 23-acetate is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, but it is insoluble in water. For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium.
Q3: Are there any known direct interferences of Alisol B 23-acetate with common laboratory assays?
A3: Currently, there is no direct evidence in the reviewed literature of Alisol B 23-acetate intrinsically interfering with the chemical or physical components of common laboratory assays such as MTT, Western Blot, or ELISA. The observed effects in these assays are attributed to its biological activity within the experimental system. However, as a triterpenoid compound, it is prudent to consider potential interferences common to this class of molecules.
Q4: What are some potential, general interferences that can be observed with triterpenoid compounds in laboratory assays?
A4: While not specifically documented for Alisol B 23-acetate, triterpenoids as a class of compounds can sometimes exhibit properties that may lead to misleading results in cell-based and biochemical assays. These can include:
-
Optical Interference: Colored compounds or those with inherent fluorescence can interfere with absorbance or fluorescence-based assays.
-
Redox Activity: Compounds with intrinsic reducing or oxidizing properties can interfere with assays that use redox-sensitive dyes.
-
Non-specific Reactivity: Some compounds can act as Pan-Assay Interference Compounds (PAINS) by causing non-specific effects like aggregation or membrane disruption.
It is crucial to include proper controls to identify and mitigate these potential artifacts.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CCK-8)
Issue: Unexpected or inconsistent results in cell viability assays.
Troubleshooting Steps:
-
Compound Precipitation:
-
Observation: Visually inspect the wells of your microplate under a microscope. The appearance of precipitate can indicate that Alisol B 23-acetate has come out of solution at the tested concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all wells. If precipitation is observed, consider lowering the concentration of Alisol B 23-acetate.
-
-
Potential for Direct MTT Reduction:
-
Concern: Although not reported, some compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability.
-
Control Experiment: Run a cell-free control where Alisol B 23-acetate is added to the culture medium without cells. If a color change is observed, this indicates direct reduction of the assay reagent.
-
-
Confirming Cytotoxicity:
-
Strategy: Use an orthogonal method to confirm the results of your primary viability assay. For example, if you observe decreased viability with an MTT assay (which measures metabolic activity), you could use a trypan blue exclusion assay or an LDH release assay to measure membrane integrity.
-
Western Blot Analysis
Issue: Inconsistent protein expression levels after treatment with Alisol B 23-acetate.
Troubleshooting Steps:
-
Ensure Consistent Dosing: Verify that the compound is fully dissolved in the stock solution and that the final concentration in the cell culture medium is accurate.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Time-Course and Dose-Response Experiments: The effect of Alisol B 23-acetate on protein expression is likely to be dependent on both the concentration and the duration of treatment. Perform experiments to determine the optimal conditions for observing changes in your protein of interest.
Flow Cytometry (Apoptosis and Cell Cycle Analysis)
Issue: Difficulty in interpreting flow cytometry data.
Troubleshooting Steps:
-
Appropriate Controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Single-Stained Controls: For proper compensation when using multiple fluorescent dyes.
-
Vehicle-Treated Cells: To assess the effect of the solvent on the cells.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of Alisol B 23-acetate.
Table 1: Effect of Alisol B 23-acetate on AGS Gastric Cancer Cell Viability (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 10 | 99.3 ± 1.1 | 84.1 ± 2.9 | 77.7 ± 1.2 |
| 20 | 82.8 ± 1.6 | 77.5 ± 1.3 | 58.7 ± 4.7 |
| 30 | 48.3 ± 0.2 | 39.3 ± 2.2 | 29.1 ± 1.0 |
| 40 | 36.6 ± 3.6 | 29.5 ± 0.6 | 9.7 ± 0.6 |
| 50 | 27.9 ± 1.3 | 10.1 ± 0.8 | 5.1 ± 0.1 |
Table 2: Effect of Alisol B 23-acetate on Apoptosis-Related Events in AGS Gastric Cancer Cells (24h treatment)
| Concentration (µM) | Sub-G1 Phase Ratio (%) | TMRM Fluorescence Level (%) | Caspase-3 Activation (%) | Caspase-9 Activation (%) |
| 10 | 7.8 ± 1.2 | 104.8 ± 3.0 | 105.7 ± 4.9 | 104.2 ± 4.6 |
| 20 | 11.3 ± 1.4 | 99.0 ± 2.1 | 144.3 ± 5.3 | 119.2 ± 4.4 |
| 30 | 19.6 ± 1.1 | 66.9 ± 1.6 | 272.5 ± 12.1 | 151.2 ± 12.1 |
| 40 | 28.8 ± 2.0 | 19.8 ± 2.6 | 340.1 ± 12.9 | 168.9 ± 12.6 |
| 50 | 36.8 ± 2.9 | 2.6 ± 0.2 | 397.1 ± 18.7 | 185.0 ± 2.8 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from studies investigating the effect of Alisol B 23-acetate on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Alisol B 23-acetate (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 100 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol is a general guide based on methodologies used in studies of Alisol B 23-acetate's effects on protein expression.
-
Cell Lysis: After treatment with Alisol B 23-acetate, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
Strategies to minimize Alisol B 23-acetate cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Alisol B 23-acetate (AB23A) cytotoxicity in normal cells during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Alisol B 23-acetate.
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal (non-cancerous) control cell lines. | Alisol B 23-acetate can induce apoptosis and autophagy in normal cells, such as renal proximal tubular cells, through pathways involving reactive oxygen species (ROS) and the PI3K/Akt/mTOR signaling pathway.[1][2] | - Co-treatment with an antioxidant: Consider co-incubating your normal cells with a ROS scavenger like N-acetylcysteine (NAC) to mitigate oxidative stress-induced cell death.[2] - Inhibition of autophagy: The use of an autophagy inhibitor, such as 3-methyladenine (3-MA), has been shown to reverse AB23A-induced apoptosis in normal renal cells.[1] |
| Inconsistent IC50 values for Alisol B 23-acetate across experiments. | Variability in cell density, passage number, and metabolic state of the cells can influence their sensitivity to AB23A. Experimental parameters such as incubation time and assay type can also affect the results. | - Standardize cell culture conditions: Ensure consistent cell seeding density and use cells within a specific passage number range. - Optimize incubation time: Determine the optimal exposure time for your specific cell line. - Cross-validate with multiple assays: Use complementary cytotoxicity assays (e.g., MTT, LDH, and Annexin V staining) to confirm your findings. |
| Difficulty in distinguishing between apoptosis and necrosis. | Both processes can lead to cell death, but their biochemical and morphological features differ. High concentrations of AB23A might induce secondary necrosis following apoptosis. | - Use dual staining with Annexin V and Propidium Iodide (PI): This flow cytometry-based method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Alisol B 23-acetate cytotoxicity in normal cells?
A1: Alisol B 23-acetate (AB23A) primarily induces cytotoxicity in normal cells, such as human renal proximal tubular cells, through the induction of autophagy-mediated apoptosis. This process is often triggered by an increase in intracellular reactive oxygen species (ROS) and the modulation of key signaling pathways, including the inhibition of the PI3K/Akt/mTOR pathway and activation of the JNK pathway.
Q2: Are there strategies to selectively protect normal cells from Alisol B 23-acetate-induced toxicity while targeting cancer cells?
A2: Yes, several strategies can be explored. Some studies suggest that AB23A exhibits a degree of selective cytotoxicity, showing weaker effects on normal cells compared to cancer cells. To enhance this selectivity, you can consider the following approaches:
-
Antioxidant Co-administration: The use of antioxidants like N-acetylcysteine (NAC) can counteract the ROS generation that contributes to cytotoxicity, potentially offering a protective effect on normal cells.
-
Targeted Drug Delivery: Encapsulating AB23A in a nanoparticle-based drug delivery system that specifically targets cancer cells could reduce its exposure to normal tissues.
-
Pathway-Specific Inhibitors: Since AB23A's effects are mediated by specific signaling pathways, inhibitors of these pathways could be used to protect normal cells. For instance, inhibiting autophagy with 3-methyladenine has been shown to reduce AB23A-induced apoptosis in normal kidney cells.
Q3: What are the key signaling pathways modulated by Alisol B 23-acetate that I should investigate?
A3: The primary signaling pathways to investigate in the context of AB23A cytotoxicity are:
-
PI3K/Akt/mTOR Pathway: AB23A has been shown to inhibit this pathway, which is crucial for cell survival and proliferation.
-
ROS/JNK Pathway: AB23A can induce the production of ROS, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in both apoptosis and autophagy.
-
Apoptosis Pathway: This includes monitoring the expression and cleavage of caspases (e.g., Caspase-3, -9) and the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Q4: At what concentrations does Alisol B 23-acetate typically show cytotoxic effects?
A4: The cytotoxic concentration of Alisol B 23-acetate can vary depending on the cell line and experimental conditions. For example, in normal human renal proximal tubular (HK-2) cells, a concentration of 15 μM resulted in a cell viability of approximately 97%. In contrast, significant growth inhibition in A549 non-small cell lung cancer cells was observed at concentrations of 6 and 9 mM. It is crucial to perform a dose-response study for your specific normal and cancer cell lines to determine the therapeutic window.
Quantitative Data Summary
The following table summarizes the reported cytotoxic and biological effect concentrations of Alisol B 23-acetate in different cell lines.
| Cell Line | Cell Type | Concentration | Effect | Reference |
| HK-2 | Human Renal Proximal Tubular (Normal) | 15 µM | Cell viability: 96.69 ± 14.74% | |
| A549 | Human Non-Small Cell Lung Cancer | 6 and 9 mM | Significant reduction in cell growth | |
| BEAS-2B | Human Bronchial Epithelial (Normal) | Not specified | Weak cytotoxicity reported | |
| HCT116 | Human Colon Cancer | 20 µM | Induction of G1 phase arrest and apoptosis | |
| AGS | Human Gastric Cancer | 10-50 µM | Reduced viability and increased caspase activity |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of Alisol B 23-acetate and control substances.
-
MTT Addition: Following the treatment period (e.g., 24, 48 hours), add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with Alisol B 23-acetate, harvest the cells by trypsinization (for adherent cells) and collect any floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Western Blot for Apoptosis-Related Proteins
This technique is used to detect specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, Bax, Bcl-2, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Alisol B 23-acetate batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol B 23-acetate. Batch-to-batch inconsistency can lead to significant experimental variability. This guide aims to help you identify and resolve common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with a new batch of Alisol B 23-acetate are different from the previous batch. What could be the cause?
A1: Batch-to-batch variation in experimental outcomes can stem from several factors related to the compound's purity, stability, and handling. Potential causes include:
-
Purity Differences: Even with a reported high purity (e.g., ≥98%), minor variations in the impurity profile between batches can affect biological activity.
-
Compound Stability: Alisol B 23-acetate can be sensitive to temperature.[1] Improper storage or handling during shipping or in the lab could lead to degradation.
-
Solvent and Stock Solution Issues: The age and quality of the solvent used to dissolve the compound, as well as the storage conditions and age of the stock solution, can impact its effective concentration and stability.[2]
-
Variability in Water Content: The amount of residual water can differ between batches, affecting the calculated concentration of your stock solutions.
Q2: How should I properly store and handle Alisol B 23-acetate?
A2: Proper storage is critical to maintaining the integrity of Alisol B 23-acetate.
-
Lyophilized Powder: Store the solid compound at 2-8°C for short-term storage.[3] For long-term storage, consult the supplier's certificate of analysis (CoA), but generally, storage at -20°C or -80°C is recommended.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
Q3: I'm observing lower than expected bioactivity. What are the common reasons?
A3: Lower than expected bioactivity can be due to several factors:
-
Compound Degradation: As mentioned, Alisol B 23-acetate can degrade under suboptimal conditions. Prolonged exposure to high temperatures is detrimental to its stability.
-
Inaccurate Concentration: Ensure your stock solution concentration is accurate. This includes accounting for the purity and potential water content of the compound as stated on the CoA.
-
Experimental System Variability: Changes in cell line passage number, reagent quality, or assay conditions can all contribute to variations in observed bioactivity.
-
Hydrolysis: Alisol B 23-acetate can be hydrolyzed to Alisol B in biological systems, which may have different activity in your specific assay.
Q4: What is the recommended solvent for dissolving Alisol B 23-acetate?
A4: Alisol B 23-acetate is readily soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). It is insoluble in water. For cell-based assays, DMSO is a common choice. However, always check the tolerance of your specific experimental system to the final solvent concentration.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy Between Batches
If you observe a significant shift in the dose-response curve or maximal effect of Alisol B 23-acetate between different batches, follow these troubleshooting steps.
Workflow for Investigating Batch-to-Batch Inconsistency:
Caption: Workflow for troubleshooting inconsistent results between batches.
Troubleshooting Steps & Recommendations:
| Step | Action | Key Considerations |
| 1. Compare CoAs | Scrutinize the Certificate of Analysis for each batch. | Look for differences in purity (%), impurity profile, and reported analytical methods. |
| 2. Verify Storage | Confirm that both the lyophilized powder and any stock solutions were stored according to recommendations. | Check storage temperatures and ensure stock solutions were not subjected to multiple freeze-thaw cycles. |
| 3. Prepare Fresh Stocks | Prepare new stock solutions from both the old and new batches using the same lot of high-purity solvent. | This eliminates variability from solvent degradation or aged stock solutions. |
| 4. Quality Control | If possible, perform an in-house analytical check such as HPLC to confirm the purity and integrity of both batches. | Compare the chromatograms for the presence of degradation products or unexpected peaks. |
| 5. Side-by-Side Assay | Run a critical experiment using both the old and new batches in parallel. | This direct comparison will confirm if the batch is the source of variability, controlling for assay-to-assay variations. |
Issue 2: Solubility Problems or Precipitation in Media
If you notice precipitation when diluting your Alisol B 23-acetate stock solution into aqueous media, consider the following.
Troubleshooting Steps & Recommendations:
| Step | Action | Key Considerations |
| 1. Check Final Concentration | Verify the final concentration of Alisol B 23-acetate in your assay medium. | The compound has poor aqueous solubility. High final concentrations are more likely to precipitate. |
| 2. Review Dilution Method | Assess your dilution procedure. | Avoid adding a small volume of concentrated stock directly into a large volume of aqueous buffer. A serial dilution or vortexing during addition may help. |
| 3. Increase Solvent Conc. | If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., DMSO) may improve solubility. | Always run a vehicle control to ensure the solvent concentration is not affecting the results. |
| 4. Gentle Warming | To aid dissolution of the stock solution, you can gently warm the tube to 37°C and use an ultrasonic bath. | Do not overheat, as this can cause degradation. |
Experimental Protocols
Protocol 1: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for verifying the purity of Alisol B 23-acetate. Method parameters may need to be optimized for your specific instrument and column.
HPLC Parameters for Purity Assessment:
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% aqueous phosphoric acid (gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30°C |
Procedure:
-
Prepare a standard solution of Alisol B 23-acetate at a known concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a sample solution of the batch at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample to the standard.
-
Calculate the purity of the sample based on the peak area of the main peak relative to the total peak area.
Protocol 2: Farnesoid X Receptor (FXR) Activation Assay
Alisol B 23-acetate is a known agonist of the Farnesoid X Receptor (FXR). A cell-based reporter assay can be used to confirm its bioactivity.
FXR Signaling Pathway:
Caption: Simplified signaling pathway of FXR activation by Alisol B 23-acetate.
Procedure Outline:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2) that has been co-transfected with plasmids for:
-
A chimeric FXR receptor (ligand-binding domain of FXR fused to a GAL4 DNA-binding domain).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Treatment: Seed the cells in a multi-well plate. After cell attachment, treat with a dose range of Alisol B 23-acetate from both the old and new batches. Include a vehicle control and a positive control (e.g., GW4064).
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., total protein or a co-transfected control plasmid). Compare the dose-response curves for both batches.
By following these guidelines, researchers can more effectively troubleshoot issues related to the batch-to-batch consistency of Alisol B 23-acetate, ensuring more reliable and reproducible experimental results.
References
Validation & Comparative
A Comparative Analysis of Alisol B 23-acetate and Alisol A 24-acetate in Apoptosis Induction
A Head-to-Head Look at Two Structurally Similar Triterpenoids and Their Pro-Apoptotic Efficacy
For Immediate Release
Researchers and drug development professionals are constantly seeking novel compounds with therapeutic potential, particularly in oncology. Among these, Alisol B 23-acetate and Alisol A 24-acetate, two natural triterpenoids isolated from the rhizomes of Alisma orientale, have garnered attention for their ability to induce apoptosis, or programmed cell death, in various cell lines. While structurally similar, emerging evidence suggests differences in their mechanisms and efficacy. This guide provides a comprehensive comparison of their apoptosis-inducing capabilities, supported by experimental data and detailed protocols.
At a Glance: Key Apoptotic Effects
| Feature | Alisol B 23-acetate | Alisol A 24-acetate |
| Primary Mechanism | Inhibition of PI3K/AKT/mTOR pathway, mitochondrial-mediated apoptosis | Inhibition of PI3K/Akt/mTOR pathway, induction of autophagy-mediated apoptosis |
| Key Molecular Events | Upregulation of Bax/Bcl-2 ratio, activation of caspases-3 and -9, release of cytochrome c | Decrease in Bcl-2 and Bcl-xl expression, increase in LC3-II/LC3-I ratio |
| Cell Line Specificity | Effective in non-small cell lung cancer, gastric cancer, and renal tubular cells | Demonstrated activity in renal tubular cells and multi-drug resistant cancer cells |
Quantitative Analysis of Apoptotic Induction
A direct comparison in human renal proximal tubular (HK-2) cells revealed that both compounds induce apoptosis, which is mediated by autophagy.[1] The study also highlighted their potential nephrotoxicity.[1]
Table 1: Effect of Alisol B 23-acetate and Alisol A 24-acetate on HK-2 Cell Viability
| Compound | Concentration | Cell Viability (%) |
| Alisol B 23-acetate | 25 µM | 49.65 ± 2.63 |
| Alisol A 24-acetate | 25 µM | 50.71 ± 3.47 |
Data from a study on HK-2 cells treated for 48 hours.[1]
In cancer cell lines, Alisol B 23-acetate has been more extensively studied for its pro-apoptotic effects.
Table 2: Apoptotic Effects of Alisol B 23-acetate in A549 Non-Small Cell Lung Cancer Cells
| Treatment | Concentration | Apoptotic Cells (%) |
| Control | 0 µM | Not specified |
| Alisol B 23-acetate | 6 µM | Not specified (Significant increase) |
| Alisol B 23-acetate | 9 µM | Significant increase (P<0.001) |
Data from a 24-hour treatment study.[2]
Table 3: Caspase Activation by Alisol B 23-acetate in AGS Gastric Cancer Cells
| Treatment | Concentration | Caspase-3 Activation (% of control) | Caspase-9 Activation (% of control) |
| Alisol B 23-acetate | 30 µM | 272.5 ± 12.1 | 151.2 ± 12.1 |
| Alisol B 23-acetate | 40 µM | 340.1 ± 12.9 | 168.9 ± 12.6 |
| Alisol B 23-acetate | 50 µM | 397.1 ± 18.7 | 185.0 ± 2.8 |
Data from a 24-hour treatment study.[3]
Signaling Pathways and Mechanisms of Action
Both Alisol B 23-acetate and Alisol A 24-acetate have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.
Alisol B 23-acetate primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade. Studies have shown it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio.
Caption: Alisol B 23-acetate induced apoptosis pathway.
Alisol A 24-acetate also inhibits the PI3K/Akt/mTOR pathway, but its downstream effects appear to be more closely linked to the induction of autophagy, which in turn leads to apoptosis. It has been shown to decrease the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xl. In the context of multi-drug resistant cancer cells, both compounds were found to enhance the production of reactive oxygen species (ROS), which can trigger apoptosis.
Caption: Alisol A 24-acetate induced apoptosis pathway.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, HK-2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Alisol B 23-acetate or Alisol A 24-acetate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the alisol compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-Akt, anti-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow.
Conclusion
Both Alisol B 23-acetate and Alisol A 24-acetate demonstrate pro-apoptotic potential, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. Alisol B 23-acetate has been more extensively characterized as an inducer of the mitochondrial apoptosis pathway in various cancer cell lines. Alisol A 24-acetate also induces apoptosis, with evidence pointing towards an autophagy-mediated mechanism. While direct comparative studies on their anticancer efficacy are limited, both compounds represent promising candidates for further investigation in cancer therapy. Future research should focus on head-to-head comparisons in various cancer models to fully elucidate their relative potency and therapeutic potential.
References
- 1. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic effects of alisol B 23-acetate on gastric cancer cells - ProQuest [proquest.com]
Alisol B 23-Acetate vs. Cisplatin in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Alisol B 23-acetate and the conventional chemotherapeutic agent, cisplatin, in the context of ovarian cancer cells. The information presented is based on experimental data from scientific literature, focusing on cytotoxicity, effects on the cell cycle, induction of apoptosis, and underlying molecular mechanisms.
Executive Summary
Alisol B 23-acetate, a natural triterpenoid, demonstrates significant anti-cancer activity against ovarian cancer cells by inducing G1 phase cell cycle arrest and apoptosis. Its mechanism is linked to the downregulation of key cell cycle proteins and the induction of endoplasmic reticulum stress. Cisplatin, a cornerstone of ovarian cancer chemotherapy, primarily acts by inducing DNA damage, which leads to apoptosis and cell cycle arrest, typically in the S or G2/M phase. While both compounds are effective in killing ovarian cancer cells, they operate through distinct molecular pathways, offering potential for different therapeutic strategies.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of Alisol B 23-acetate and cisplatin on ovarian cancer cells. For a direct comparison, data from the A2780 human ovarian cancer cell line are prioritized where available.
| Compound | Cell Line | IC50 (µM) | Assay | Exposure Time |
| Alisol B 23-acetate | A2780 | Not explicitly stated, but significant inhibition at 2.5-20 µM[1] | MTT Assay | 24-48 hours |
| Cisplatin | A2780 | ~3.253 - 6.84 µg/mL (~10.8 - 22.8 µM) | MTT/WST-8 Assay | 24 - 48 hours |
Table 1: Cytotoxicity (IC50) of Alisol B 23-acetate and Cisplatin in Ovarian Cancer Cells.
| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Changes |
| Alisol B 23-acetate | A2780, HEY | Induces G1 phase arrest and accumulation of sub-G1 phase cells in a concentration-dependent manner[2] | Downregulation of CDK4, CDK6, and cyclin D1 protein levels[2] |
| Cisplatin | A2780 | Accumulation in S-phase and G2/M phase[3][4] | Upregulation of p21 |
Table 2: Effects on Cell Cycle Progression.
| Compound | Cell Line | Apoptosis Induction | Key Molecular Changes |
| Alisol B 23-acetate | A2780, HEY | Induces apoptosis | Upregulation of cleaved PARP and the Bax/Bcl-2 ratio. Induces endoplasmic reticulum stress through the IRE1 signaling pathway. |
| Cisplatin | A2780 | Induces apoptosis. Treatment with 5 µM cisplatin for 24 hours resulted in 6.3% early and 27.6% late apoptotic cells. | Activates classical DNA damage-induced apoptotic pathway involving caspase-3 activation. |
Table 3: Induction of Apoptosis.
Signaling Pathways and Mechanisms of Action
Alisol B 23-acetate
Alisol B 23-acetate exerts its anti-cancer effects through a multi-pronged approach targeting cell cycle regulation and apoptosis.
Cisplatin
Cisplatin's primary mode of action involves the formation of DNA adducts, which triggers a cascade of cellular responses leading to cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Ovarian cancer cells (e.g., A2780) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Alisol B 23-acetate or cisplatin for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours at 37°C.
-
A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Cells are treated with the compounds for a specified time.
-
Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cells are treated with Alisol B 23-acetate or cisplatin.
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with RNase A and propidium iodide (PI) in the dark.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
This method is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Following treatment with the compounds, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK4, Cyclin D1, p21, PARP, Bax, Bcl-2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified and normalized to a loading control like β-actin or GAPDH.
Conclusion
Both Alisol B 23-acetate and cisplatin are potent inducers of cell death in ovarian cancer cells, albeit through different mechanisms. Alisol B 23-acetate's ability to induce G1 arrest by targeting the CDK4/6-Cyclin D1 axis presents a distinct mechanism compared to cisplatin's DNA-damaging action. This difference may have implications for overcoming cisplatin resistance or for use in combination therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Alisol B 23-acetate in ovarian cancer treatment.
References
- 1. Effects of alisol B 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alisol B 23-Acetate and Alisol B in the Management of Nonalcoholic Steatohepatitis (NASH)
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. With no approved pharmacological therapies currently available, there is a significant unmet medical need for effective treatments. Natural products have emerged as a promising source for novel therapeutic agents. Among these, Alisol B and its derivative, Alisol B 23-acetate, isolated from the rhizome of Alisma orientale, have demonstrated significant therapeutic potential in preclinical models of NASH. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the supporting experimental data to aid researchers, scientists, and drug development professionals in understanding their potential as anti-NASH agents.
Efficacy and Quantitative Comparison
Both Alisol B 23-acetate and Alisol B have been shown to ameliorate the key pathological features of NASH, including reducing liver enzyme levels, mitigating hepatic lipid accumulation, suppressing inflammation, and attenuating fibrosis. The following tables summarize the quantitative data from representative preclinical studies.
Table 1: Effects on Liver Injury and Steatosis
| Parameter | Compound | Model | Treatment | Results | Reference |
| Serum ALT (U/L) | Alisol B 23-acetate | MCD Diet-induced NASH Mice | 60 mg/kg/day | ↓ a significant decrease compared to the MCD group | [1] |
| Alisol B | DIO + CCl4-induced NASH Mice | 20 mg/kg/day | ↓ a significant decrease compared to the DIO+CCl4 group | ||
| Serum AST (U/L) | Alisol B 23-acetate | MCD Diet-induced NASH Mice | 60 mg/kg/day | ↓ a significant decrease compared to the MCD group | [2][1] |
| Alisol B | DIO + CCl4-induced NASH Mice | 20 mg/kg/day | ↓ a significant decrease compared to the DIO+CCl4 group | ||
| Hepatic Triglycerides (mg/g liver) | Alisol B 23-acetate | MCD Diet-induced NASH Mice | 60 mg/kg/day | ↓ a significant decrease compared to the MCD group | |
| Alisol B | CDA-diet-induced NASH Mice | 20 mg/kg/day | ↓ a significant decrease compared to the CDA group | ||
| Hepatic Lipid Accumulation (Oil Red O staining) | Alisol B 23-acetate | MCD Diet-induced NASH Mice | 60 mg/kg/day | ↓ significantly reduced lipid droplets | |
| Alisol B | DIO + CCl4-induced NASH Mice | 20 mg/kg/day | ↓ significantly reduced lipid droplets |
MCD: Methionine and Choline-Deficient; DIO: Diet-Induced Obesity; CCl4: Carbon Tetrachloride; CDA: Choline-Deficient, L-Amino Acid-Defined; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Effects on Inflammation and Fibrosis
| Parameter | Compound | Model | Treatment | Results | Reference |
| Hepatic MCP-1 mRNA Expression | Alisol B 23-acetate | MCD Diet-induced NASH Mice | 60 mg/kg/day | ↓ a significant decrease compared to the MCD group | |
| Hepatic TNF-α mRNA Expression | Alisol B | DIO + CCl4-induced NASH Mice | 20 mg/kg/day | ↓ a significant decrease compared to the DIO+CCl4 group | |
| Hepatic Collagen Deposition (Sirius Red staining) | Alisol B 23-acetate | MCD Diet-induced NASH Mice | 60 mg/kg/day | ↓ significantly reduced collagen deposition | |
| Hepatic α-SMA Protein Expression | Alisol B | DIO + CCl4-induced NASH Mice | 20 mg/kg/day | ↓ a significant decrease compared to the DIO+CCl4 group |
MCP-1: Monocyte Chemoattractant Protein-1; TNF-α: Tumor Necrosis Factor-alpha; α-SMA: alpha-Smooth Muscle Actin.
Mechanisms of Action: A Comparative Overview
While both compounds exhibit beneficial effects against NASH, their underlying mechanisms of action appear to be distinct, targeting different key signaling pathways involved in the pathogenesis of the disease.
Alisol B 23-acetate has been shown to exert its therapeutic effects through multiple mechanisms:
-
FXR Activation: Alisol B 23-acetate acts as a Farnesoid X Receptor (FXR) agonist. Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and has been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
-
Restoration of Endoplasmic Reticulum (ER) Homeostasis: It downregulates the expression of Glucose-Regulated Protein 94 (GRP94), a key protein in the ER, thereby suppressing ER stress and ER-associated degradation (ERAD). This helps to restore ER homeostasis and reduce cellular damage.
-
SIRT1/FOXO1 Axis Activation: Alisol B 23-acetate directly binds to and activates Sirtuin 1 (SIRT1). This activation promotes fatty acid oxidation and modulates the downstream activity of Forkhead box protein O1 (FOXO1), contributing to the amelioration of hepatic steatosis and insulin resistance.
Alisol B primarily acts through the following pathway:
-
RARα-PPARγ-CD36 Cascade Regulation: Alisol B upregulates the expression of Retinoic Acid Receptor alpha (RARα). This, in turn, reduces the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and its target gene, CD36, a fatty acid translocase. The suppression of CD36-mediated fatty acid uptake by hepatocytes leads to a reduction in lipid accumulation and lipotoxicity.
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by Alisol B 23-acetate in NASH.
Caption: Signaling pathway modulated by Alisol B in NASH.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies.
In Vivo NASH Models
-
Methionine and Choline-Deficient (MCD) Diet Model (for Alisol B 23-acetate): C57BL/6J mice are fed an MCD diet for 4-8 weeks to induce NASH. Control groups receive a standard diet. Alisol B 23-acetate is administered daily via oral gavage at specified doses (e.g., 15, 30, and 60 mg/kg). At the end of the treatment period, serum and liver tissues are collected for biochemical and histological analysis.
-
Diet-Induced Obesity (DIO) + Carbon Tetrachloride (CCl4) Model (for Alisol B): C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity and hepatic steatosis. Low doses of CCl4 are then administered intraperitoneally to induce inflammation and fibrosis. Alisol B is administered daily via oral gavage. Serum and liver tissues are collected for analysis.
-
Choline-Deficient, L-Amino Acid-Defined (CDA) Diet Model (for Alisol B): C57BL/6J mice are fed a CDA diet to induce NASH. Alisol B is administered daily via oral gavage. Serum and liver tissues are collected for analysis.
In Vitro Cell Models
-
Free Fatty Acid (FFA)-induced Hepatocyte Model: Human (e.g., L02) or mouse primary hepatocytes are treated with a mixture of oleic and palmitic acids to induce cellular steatosis and lipotoxicity. Cells are then co-treated with various concentrations of Alisol B 23-acetate or Alisol B to assess their protective effects.
Biochemical and Histological Analyses
-
Serum Analysis: Serum levels of ALT and AST are measured using commercially available kits to assess liver injury.
-
Hepatic Lipid Quantification: Hepatic triglycerides are extracted and quantified using commercial kits.
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid accumulation, and Sirius Red or Masson's trichrome for collagen deposition to assess fibrosis.
-
Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the mRNA and protein expression levels of key genes involved in the respective signaling pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating anti-NASH compounds.
Conclusion
Both Alisol B 23-acetate and Alisol B demonstrate significant therapeutic potential for the treatment of NASH by targeting key pathological processes, including steatosis, inflammation, and fibrosis. While Alisol B 23-acetate appears to have a broader mechanism of action involving FXR activation, restoration of ER homeostasis, and SIRT1 activation, Alisol B presents a more targeted approach by modulating the RARα-PPARγ-CD36 pathway to reduce hepatocyte lipid uptake.
The choice between these two compounds for further drug development would depend on several factors, including their pharmacokinetic profiles, safety, and the specific molecular drivers of NASH in a given patient population. Direct head-to-head comparative studies in the same NASH models are warranted to definitively determine their relative efficacy. Nonetheless, the existing data strongly support the continued investigation of both Alisol B 23-acetate and Alisol B as promising lead compounds for the development of novel NASH therapies.
References
A Comparative Analysis of Alisol B 23-Acetate and Bufalin in Liver Cancer Therapy
For Immediate Release
In the landscape of liver cancer therapeutics, researchers are increasingly turning to natural compounds for novel treatment strategies. Among these, Alisol B 23-acetate, a triterpenoid from the rhizome of Alisma orientale, and bufalin, a cardiotonic steroid isolated from toad venom, have emerged as promising anti-cancer agents. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and underlying experimental data to inform researchers, scientists, and drug development professionals in the field of liver cancer therapy.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic effects of Alisol B 23-acetate and bufalin have been evaluated across various liver cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates significant differences between the two compounds.
| Compound | Cell Line | IC50 Value | Citation |
| Alisol B 23-acetate | HepG2 | 17.82 µmol/L | [1] |
| Bufalin | PLC5 | 3.8 nmol/L | [2] |
| HepG2 | 143.2 nM |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and cell lines used.
Induction of Apoptosis: A Key Anti-Cancer Mechanism
Both Alisol B 23-acetate and bufalin exert their anti-cancer effects in part by inducing apoptosis, or programmed cell death, in liver cancer cells.
Alisol B 23-acetate has been shown to induce apoptosis by modulating the expression of key apoptosis-related proteins. Studies indicate that it upregulates the expression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[3]
Bufalin has demonstrated a potent ability to induce apoptosis. In HepG2 cells, treatment with 100 nM bufalin for 48 hours resulted in approximately 35.6% of the cell population undergoing apoptosis.[4] This effect is also mediated by the regulation of apoptosis-related proteins.
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models have provided evidence for the in vivo anti-tumor activity of both compounds.
Bufalin has been shown to significantly inhibit tumor growth in nude mice bearing hepatocellular carcinoma xenografts. In one study, intraperitoneal administration of bufalin at doses of 1 mg/kg and 1.5 mg/kg inhibited tumor growth. After four weeks of treatment, the high-dose (1.5 mg/kg) bufalin group exhibited a significant reduction in both tumor volume (712.88 ± 212.12 mm³) and weight (1.10 ± 0.23 g) compared to the control group (1379.75 ± 741.48 mm³ and 1.93 ± 0.45 g, respectively). The tumor inhibition rate for the high-dose bufalin group was 46.27 ± 2.06%.
| Compound | Animal Model | Dosage | Tumor Volume | Tumor Weight | Tumor Inhibition Rate | Citation |
| Bufalin | Nude mice with HCCLM3-R xenografts | 1.5 mg/kg | 712.88 ± 212.12 mm³ | 1.10 ± 0.23 g | 46.27 ± 2.06% | |
| Control | 1379.75 ± 741.48 mm³ | 1.93 ± 0.45 g | - |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of Alisol B 23-acetate and bufalin are mediated through the modulation of distinct and overlapping signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Alisol B 23-acetate primarily targets the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, Alisol B 23-acetate disrupts essential cellular processes such as cell growth, proliferation, and survival in liver cancer cells.
Signaling pathway of Alisol B 23-acetate in liver cancer.
Bufalin exhibits a more complex mechanism of action, influencing multiple signaling pathways implicated in liver cancer progression. These include the PI3K/Akt , β-catenin/TCF , and the EGFR-mediated RAS/RAF/MEK/ERK pathways. Its ability to target several key oncogenic pathways may contribute to its potent anti-tumor activity.
Signaling pathways modulated by bufalin in liver cancer.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of Alisol B 23-acetate and bufalin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2, PLC5) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Alisol B 23-acetate or bufalin and incubate for the desired time (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
-
Cell Culture and Treatment: Culture liver cancer cells and treat with Alisol B 23-acetate or bufalin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
This technique is used to detect specific proteins in a cell lysate to understand the effect of the compounds on signaling pathways.
-
Protein Extraction: Lyse treated and untreated liver cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically inject human liver cancer cells into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer Alisol B 23-acetate or bufalin to the mice via a suitable route (e.g., intraperitoneal injection) at specified doses and schedules. A control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume periodically throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise and weigh the tumors. The tumor inhibition rate can then be calculated.
Conclusion
Both Alisol B 23-acetate and bufalin demonstrate significant anti-cancer properties against liver cancer through the induction of apoptosis and modulation of key signaling pathways. Bufalin appears to be more potent in vitro, with a lower IC50 value, and has more extensive quantitative in vivo data supporting its tumor-inhibiting effects. Alisol B 23-acetate's mechanism is primarily linked to the PI3K/Akt/mTOR pathway, while bufalin affects a broader range of signaling networks. Further research, particularly on the in vivo efficacy and pharmacokinetics of Alisol B 23-acetate, is warranted to fully elucidate its therapeutic potential in liver cancer. This comparative guide provides a foundation for researchers to design further studies and explore the clinical translation of these promising natural compounds.
References
- 1. Alisol B 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effects of Alisol B 23-acetate in hepatocellular carcinoma via inducing cell apoptosis and inhibiting cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Bufalin on Human Hepatocellular Carcinoma HepG2 Cells: Roles of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Alisol B 23-acetate, Dexamethasone, and Indomethacin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-inflammatory Efficacy with Supporting Experimental Data.
This guide provides a comprehensive comparison of the anti-inflammatory effects of the natural triterpenoid Alisol B 23-acetate against two well-established anti-inflammatory drugs, the corticosteroid dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting a side-by-side analysis of their mechanisms of action, efficacy in inhibiting key inflammatory mediators, and the signaling pathways they modulate.
Comparative Efficacy: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the inhibitory effects of Alisol B 23-acetate, dexamethasone, and indomethacin on the production of key pro-inflammatory mediators. It is important to note that the data presented is a compilation from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Target Cytokine | Cell Type | Stimulant | Concentration | % Inhibition | Citation |
| Alisol B 23-acetate | TNF-α | Caco-2 | LPS (10 µg/ml) | 2.5 µM | Dose-dependent reduction | [1][2] |
| 5 µM | Dose-dependent reduction | [1][2] | ||||
| 10 µM | Dose-dependent reduction | [1] | ||||
| IL-6 | Caco-2 | LPS (10 µg/ml) | 2.5 µM | Dose-dependent reduction | ||
| 5 µM | Dose-dependent reduction | |||||
| 10 µM | Dose-dependent reduction | |||||
| IL-1β | Caco-2 | LPS (10 µg/ml) | 2.5 µM | Dose-dependent reduction | ||
| 5 µM | Dose-dependent reduction | |||||
| 10 µM | Dose-dependent reduction | |||||
| Dexamethasone | TNF-α | Mouse Macrophages (RAW 264.7) | LPS | 3.9 µg/mL | Not specified | |
| Human Monocytes (PBMC) | LPS | 1 µmol/L | 86% | |||
| IL-6 | Mouse Macrophages (RAW 264.7) | LPS | 10⁻⁹ M - 10⁻⁶ M | 10% - 90% | ||
| LPS-challenged mice | 5 mg/kg | 75.81% | ||||
| Indomethacin | IL-6 | Human Mononuclear Cells | LPS | High concentrations | Reduced production | |
| Pristane-elicited mouse macrophages | LPS | Not specified | Inhibited production | |||
| TNF-α | Human Monocytes | LPS (10 ng/ml) | 10⁻⁵ M | Prevented decline in production |
Table 2: Inhibition of Inflammatory Mediators and Enzymes
| Compound | Target | Cell Type/Model | Stimulant | Concentration | Effect | Citation | |---|---|---|---|---|---| | Alisol B 23-acetate | COX-2 | Bone Marrow-Derived Mast Cells | IgE/Antigen | 2, 5, 10 µM | Decreased expression | | | Dexamethasone | Nitric Oxide (NO) | Mouse Macrophages (J774) | LPS | 0.1 - 10 µM | Dose-dependent inhibition | | | | iNOS | Mouse Macrophages (J774) | LPS | 0.1 - 10 µM | Dose-dependent inhibition | | | | COX-2 | LPS-induced acute lung injury in mice | 5 and 10 mg/kg | Reduced mRNA and protein expression | | | Indomethacin | Nitric Oxide (NO) | Murine Peritoneal Macrophages | Not specified | 0.14 - 0.5 mM | Inhibited production | | | | iNOS | Murine Peritoneal Macrophages | Not specified | 0.14 - 0.5 mM | Diminished production | | | | PGE2 | Human Mononuclear Cells | LPS | 0.4 - 16 µg/ml | Abrogated production | |
Mechanisms of Action: A Look at the Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways involved in the inflammatory response.
Alisol B 23-acetate has been shown to exert its anti-inflammatory effects by inhibiting multiple signaling pathways. In mast cells, it inhibits the spleen tyrosine kinase (Syk), which is a critical upstream kinase in the IgE-mediated allergic response. This leads to the downstream inhibition of phospholipase Cγ (PLCγ), the Akt/IKK/NF-κB pathway, and the mitogen-activated protein kinase (MAPK) pathway. In macrophages, Alisol B 23-acetate has been observed to modulate the polarization of macrophages, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, a process that can involve the regulation of NF-κB.
Dexamethasone , as a glucocorticoid, binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes. A key mechanism of its action is the inhibition of the NF-κB and MAPK signaling pathways. Dexamethasone can induce the synthesis of IκBα, an inhibitor of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. Furthermore, dexamethasone has been shown to destabilize the mRNA of pro-inflammatory enzymes like iNOS and COX-2, leading to their reduced expression.
Indomethacin , a classic NSAID, primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, indomethacin effectively reduces the production of prostaglandins. While its primary mechanism is COX inhibition, some studies suggest it may also have other effects on inflammatory signaling, although these are less well-characterized compared to its impact on prostaglandin synthesis.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells [frontiersin.org]
- 2. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol Derivatives in the Battle Against Multidrug Resistance: A Comparative Analysis
A comprehensive review of the experimental evidence demonstrating the potential of Alisol derivatives to counteract multidrug resistance in cancer cells, offering a promising avenue for enhancing the efficacy of chemotherapy.
Researchers in oncology are continually confronted with the challenge of multidrug resistance (MDR), a phenomenon where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. A key player in this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and effectiveness. Naturally occurring compounds have long been a source of inspiration for the development of new therapeutic agents. Among these, Alisol derivatives, triterpenoids isolated from the rhizome of Alisma orientale, have emerged as potent MDR reversal agents. This guide provides a comparative analysis of the efficacy and mechanisms of action of prominent Alisol derivatives, supported by experimental data, to assist researchers in navigating this promising class of compounds.
Comparative Efficacy of Alisol Derivatives in Reversing Multidrug Resistance
Several Alisol derivatives have demonstrated significant potential in overcoming MDR in various cancer cell lines. The most extensively studied include Alisol A 24-acetate, Alisol B 23-acetate, and Alisol F 24-acetate. Their effectiveness is typically evaluated by their ability to sensitize resistant cancer cells to conventional chemotherapeutic drugs, an effect quantified by the fold reversal (FR) of resistance and a reduction in the half-maximal inhibitory concentration (IC50) of the anticancer drug.
| Alisol Derivative | Cancer Cell Line | Chemotherapeutic Agent | Concentration of Alisol Derivative | Fold Reversal (FR) | IC50 of Chemotherapeutic Agent (μM) | Reference |
| Alisol A 24-acetate | HepG2/VIN (Vincristine-resistant) | Doxorubicin | 10 µM | 8.14 | Data not specified | [1] |
| KB/VIN (Vincristine-resistant) | Doxorubicin | 10 µM | 2.50 | Data not specified | [1] | |
| MCF-7/DOX (Doxorubicin-resistant) | Doxorubicin | 10 µM | 2.58 | Data not specified | [1] | |
| Alisol B 23-acetate | HepG2/VIN (Vincristine-resistant) | Doxorubicin | 10 µM | 7.95 | Data not specified | [1] |
| KB/VIN (Vincristine-resistant) | Doxorubicin | 10 µM | 2.45 | Data not specified | [1] | |
| MCF-7/DOX (Doxorubicin-resistant) | Doxorubicin | 10 µM | 2.89 | Data not specified | ||
| HepG2-DR (Doxorubicin-resistant) | Doxorubicin | 10 µM | ~4 | ~2.5 (with ABA) vs ~10 (without) | ||
| K562-DR (Doxorubicin-resistant) | Doxorubicin | 10 µM | ~3.5 | ~1.5 (with ABA) vs ~5 (without) | ||
| Alisol F 24-acetate | MCF-7/DOX (Doxorubicin-resistant) | Doxorubicin | 5 µM | Not specified | ~15 (with ALI) vs ~50 (without) | |
| MCF-7/DOX (Doxorubicin-resistant) | Doxorubicin | 10 µM | Not specified | ~8 (with ALI) vs ~50 (without) | ||
| MCF-7/DOX (Doxorubicin-resistant) | Doxorubicin | 20 µM | Not specified | ~4 (with ALI) vs ~50 (without) |
Note: "Data not specified" indicates that the specific IC50 value was not provided in the cited abstract, though the fold reversal was reported.
Mechanisms of Action: More Than Just P-gp Inhibition
The primary mechanism by which Alisol derivatives reverse MDR is through the direct inhibition of P-glycoprotein. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs, allowing them to reach their therapeutic targets. However, recent studies have revealed a multi-faceted approach employed by these compounds.
1. P-glycoprotein Inhibition: Alisol B 23-acetate has been shown to be a substrate and a partial non-competitive inhibitor of P-gp. It stimulates the ATPase activity of P-gp, suggesting a direct interaction with the transporter. Molecular docking studies have further revealed that Alisol A 24-acetate and Alisol B 23-acetate interact with distinct binding sites on P-gp, leading to both allosteric and competitive inhibition.
2. Induction of Apoptosis: Beyond P-gp inhibition, Alisol derivatives can induce apoptosis in cancer cells. Alisol A 24-acetate and Alisol B 23-acetate have been observed to significantly enhance the production of reactive oxygen species (ROS) in MDR cells, which in turn triggers apoptosis. This pro-apoptotic effect contributes to their overall anticancer activity and their ability to synergize with chemotherapeutic agents.
3. Modulation of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and resistance to apoptosis. Aberrant activation of this pathway is common in many cancers and contributes to drug resistance. Alisol A has been shown to attenuate the malignant phenotypes of colorectal cancer cells by inactivating the PI3K/Akt signaling pathway. By inhibiting the phosphorylation of key proteins like PI3K, Akt, and mTOR, Alisol A can suppress cancer cell growth and enhance their sensitivity to chemotherapeutic drugs like cisplatin.
Experimental Protocols
To facilitate the replication and further investigation of the effects of Alisol derivatives on MDR, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Alisol derivatives and chemotherapeutic agents on cancer cells.
-
Cell Seeding: Seed cancer cells (both drug-sensitive and resistant lines) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Alisol derivative, the chemotherapeutic agent, or a combination of both for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve. The fold reversal (FR) of resistance is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the Alisol derivative.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of Alisol derivatives to inhibit the efflux function of P-gp using the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer.
-
Pre-incubation: Pre-incubate the cells with the Alisol derivative or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 5-10 µM) to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.
-
Efflux: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in fresh, pre-warmed medium with or without the Alisol derivative. Incubate for another 30-60 minutes to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of the Alisol derivative indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: Treat cells with the Alisol derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizing the Mechanisms
To provide a clearer understanding of the experimental processes and the molecular pathways involved, the following diagrams have been generated.
Caption: Experimental workflow for evaluating Alisol derivatives on MDR.
Caption: Signaling pathways affected by Alisol derivatives in MDR cancer cells.
Conclusion
Alisol derivatives represent a compelling class of natural compounds with the potential to significantly impact cancer therapy by overcoming multidrug resistance. Their multifaceted mechanisms of action, including direct P-gp inhibition, induction of apoptosis, and modulation of key survival pathways like PI3K/Akt, make them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide aim to provide a solid foundation for researchers to explore the full therapeutic potential of these promising agents in combination with existing chemotherapies. Continued research into the structure-activity relationships and in vivo efficacy of Alisol derivatives will be crucial in translating these findings into tangible benefits for cancer patients.
References
A Comparative Analysis of Alisol B 23-Acetate and Other PI3K/AKT Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Alisol B 23-acetate, a natural triterpenoid, has emerged as a promising anti-cancer agent that exerts its effects through the modulation of this pathway. This guide provides a comparative overview of Alisol B 23-acetate and other well-characterized inhibitors targeting the PI3K/AKT pathway, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Activity
| Compound | Target(s) | IC50 (nM) | Key Cellular Effects & Notes |
| Alisol B 23-acetate | PI3K/AKT/mTOR Pathway | Not available | Reduces protein levels of phosphorylated PI3K, AKT, and mTOR.[1] Induces apoptosis and inhibits viability in various cancer cell lines, including non-small cell lung cancer, gastric cancer, and ovarian cancer.[1][2][3] |
| Buparlisib (BKM120) | Pan-Class I PI3K | p110α: 52, p110β: 166, p110δ: 116, p110γ: 262 | A pan-PI3K inhibitor that has been evaluated in numerous clinical trials for various solid tumors.[3] |
| Alpelisib (BYL719) | PI3Kα | p110α: 5, p110β: 1200, p110δ: 290, p110γ: 250 | A highly selective inhibitor of the p110α isoform of PI3K, particularly effective in cancers with PIK3CA mutations. |
| Idelalisib (CAL-101) | PI3Kδ | p110δ: 2.5 | A selective inhibitor of the p110δ isoform of PI3K, primarily used in the treatment of certain B-cell malignancies. |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | p110α: 4, p110β: 75, p110δ: 7, p110γ: 5, mTOR: 20.7 | A dual inhibitor targeting both PI3K and mTOR kinases. |
| Apitolisib (GDC-0980) | Dual PI3K/mTOR | p110α: 5, p110β: 27, p110δ: 7, p110γ: 14, mTOR (Ki): 17 | A potent, orally bioavailable dual inhibitor of Class I PI3K and mTOR. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these inhibitors are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Alisol B 23-acetate) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the levels of specific proteins, such as phosphorylated AKT (p-AKT), to assess the activation state of the signaling pathway.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the specified time, then wash with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation and Gel Electrophoresis: Mix equal amounts of protein with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and the inhibitory effect of compounds.
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
Kinase assay buffer
-
Substrate (e.g., PIP2)
-
ATP
-
Test compound (inhibitor)
-
Detection system (e.g., ADP-Glo™ Kinase Assay, HTRF, or ELISA-based)
Procedure:
-
Reaction Setup: In a microplate, combine the PI3K enzyme, kinase assay buffer, and the test compound at various concentrations.
-
Initiate Reaction: Add the substrate (PIP2) and ATP to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (PIP3) or the remaining ATP using a suitable detection system according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
Alisol B 23-Acetate: A Comparative Review of Its Anticancer Efficacy
A detailed analysis of current research reveals the potent and multifaceted anticancer effects of Alisol B 23-acetate (AB23A), a natural triterpenoid compound. This guide synthesizes experimental data from multiple studies, offering a cross-comparison of its activity in various cancer types and elucidating its molecular mechanisms of action.
Alisol B 23-acetate, isolated from the rhizomes of Alisma orientale, has demonstrated significant promise as a potential therapeutic agent in oncology.[1] Its anticancer activities are attributed to its ability to induce programmed cell death (apoptosis), inhibit cell proliferation, migration, and invasion, and modulate key signaling pathways involved in tumor progression.[2][3] This report provides a comprehensive comparison of its effects across different cancer cell lines, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic effects of Alisol B 23-acetate have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell types, highlighting a degree of selectivity in its anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| A549 | Non-Small Cell Lung Cancer | ~9 | 24 | [1] |
| NCI-H292 | Lung Cancer | Not explicitly stated, but showed dose- and time-dependent growth inhibition | - | [4] |
| AGS | Gastric Cancer | ~30-40 (estimated from viability data) | 24 | |
| A2780 | Ovarian Cancer | Not explicitly stated, but showed significant inhibition at 2.5-20 µM | 24-48 | |
| A2780/Taxol | Ovarian Cancer | Not explicitly stated, but showed significant inhibition at 2.5-20 µM | 24-48 | |
| HEY | Ovarian Cancer | Not explicitly stated, but showed significant inhibition at 2.5-20 µM | 24-48 | |
| HCT116 | Colon Cancer | Not explicitly stated, but showed induction of apoptosis at 5-20 µM | 6-24 | |
| SW620 | Colon Cancer | Not explicitly stated, but showed induction of apoptosis at 5-20 µM | 6-24 | |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but showed suppression of viability | - |
Key Molecular Mechanisms of Action
Research has consistently shown that Alisol B 23-acetate exerts its anticancer effects through several interconnected molecular pathways.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism of AB23A is the induction of apoptosis, or programmed cell death. This is largely mediated through the intrinsic mitochondrial pathway. Treatment with AB23A leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3, culminating in apoptosis. Furthermore, AB23A has been shown to increase the production of reactive oxygen species (ROS), which can further promote apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Alisol B 23-acetate has been shown to significantly reduce the phosphorylation levels of PI3K, Akt, and mTOR in non-small cell lung cancer cells, effectively inhibiting this pro-survival pathway. This inhibition contributes to the observed decrease in cell viability and induction of apoptosis.
Modulation of the Tumor Microenvironment
Recent studies have indicated that Alisol B 23-acetate can also influence the tumor microenvironment. It has been shown to inhibit the polarization of macrophages towards the M2 phenotype, which is associated with tumor promotion, and promote a shift towards the anti-tumor M1 phenotype. This effect is mediated through the targeted regulation of CD11b/CD18.
Visualizing the Mechanisms
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways affected by Alisol B 23-acetate and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by Alisol B 23-acetate.
Caption: A generalized workflow for evaluating the anticancer effects of Alisol B 23-acetate.
Experimental Protocols
The following are summaries of methodologies commonly employed in the cited studies to assess the anticancer effects of Alisol B 23-acetate.
Cell Viability Assay (CCK-8/MTT)
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of Alisol B 23-acetate for specified durations (e.g., 24, 48 hours). Following treatment, a solution of either Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. After incubation, the absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control group.
Apoptosis Analysis by Flow Cytometry
To quantify apoptosis, treated and untreated cells are harvested and washed. The cells are then stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
To investigate the effect on protein expression, cells are lysed after treatment with Alisol B 23-acetate. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, p-Akt, Akt, p-mTOR, mTOR). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Cell Migration and Invasion Assays
The effect of Alisol B 23-acetate on cell motility is often assessed using wound healing and Transwell assays. In the wound healing assay, a scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of the compound. For the invasion assay, Transwell chambers with a Matrigel-coated membrane are used. Cells are seeded in the upper chamber, and the number of cells that invade through the membrane to the lower chamber is quantified.
Conclusion
The collective evidence from multiple independent studies strongly supports the anticancer potential of Alisol B 23-acetate. Its ability to induce apoptosis through the mitochondrial pathway and inhibit the crucial PI3K/Akt/mTOR signaling cascade makes it a promising candidate for further preclinical and clinical investigation. The compound's activity across a diverse range of cancer types, including lung, gastric, ovarian, and liver cancers, underscores its broad therapeutic potential. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with existing chemotherapies, and further exploring its impact on the tumor microenvironment to fully harness its anticancer properties.
References
- 1. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alisol B-23-acetate, a tetracyclic triterpenoid isolated from Alisma orientale, induces apoptosis in human lung cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Alisol B 23-Acetate with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells is a significant hurdle in the efficacy of chemotherapy. A promising strategy to overcome this challenge is the co-administration of chemosensitizing agents with conventional cytotoxic drugs. This guide provides a comprehensive evaluation of the synergistic effects of Alisol B 23-acetate (AB23A), a natural triterpenoid, with various chemotherapy drugs. Through a detailed comparison of its performance with alternative approaches, supported by experimental data, this document aims to equip researchers with the necessary information to explore the therapeutic potential of this combination therapy.
Synergistic Potential of Alisol B 23-Acetate in Overcoming Multidrug Resistance
Alisol B 23-acetate has demonstrated a significant ability to enhance the cytotoxicity of chemotherapeutic agents, particularly in cancer cells that have developed resistance. One of the primary mechanisms behind this synergy is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapy drugs from cancer cells. By inhibiting P-gp, Alisol B 23-acetate increases the intracellular concentration of these drugs, thereby restoring their therapeutic efficacy.[1][2]
Quantitative Analysis of Synergism
A key metric for evaluating the synergistic effect of a combination therapy is the fold-reversion, which quantifies how effectively a compound can resensitize resistant cells to a particular drug. The following table summarizes the fold-reversion of doxorubicin cytotoxicity in various cancer cell lines when co-administered with Alisol B 23-acetate.
| Cell Line | Cancer Type | Chemotherapy Drug | Alisol B 23-Acetate Concentration (µM) | Fold Reversion of Doxorubicin Cytotoxicity | Reference |
| HepG2/VIN | Hepatocellular Carcinoma (Vincristine-resistant) | Doxorubicin | 10 | 7.95 | [2] |
| KB/VIN | Oral Carcinoma (Vincristine-resistant) | Doxorubicin | 10 | Data not specified, but significant re-sensitization observed | [2] |
| MCF-7/DOX | Breast Cancer (Doxorubicin-resistant) | Doxorubicin | 10 | Data not specified, but significant re-sensitization observed | [2] |
| ABCB1/Flp-InTM-293 | P-gp overexpressing cell line | Doxorubicin | 10 | Data not specified, but significant re-sensitization observed | |
| HepG2 | Hepatocellular Carcinoma (Drug-sensitive) | Doxorubicin | 10 | 1.22 |
Table 1: Synergistic Effect of Alisol B 23-Acetate on Doxorubicin Cytotoxicity. This table illustrates the fold-reversion of doxorubicin's cytotoxic effects in the presence of Alisol B 23-acetate, highlighting its potent chemosensitizing activity in multidrug-resistant cancer cell lines.
Mechanistic Insights into the Synergistic Action
The synergistic effect of Alisol B 23-acetate with chemotherapy is not solely attributed to P-gp inhibition. It also involves the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Modulation of Signaling Pathways
Studies have shown that Alisol B 23-acetate, both alone and potentially in combination with chemotherapy, can influence critical signaling pathways.
-
PI3K/AKT/mTOR Pathway: Alisol B 23-acetate has been shown to inhibit the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway in non-small cell lung cancer cells. This pathway is often hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Its inhibition can lead to decreased cell viability and induction of apoptosis.
-
GLI3-dependent SHH Signaling: In MED12-altered breast cancer cells, Alisol B 23-acetate has been found to block GLI3-dependent Sonic Hedgehog (SHH) signaling, which is implicated in enhanced cellular proliferation.
The combination of Alisol B 23-acetate with chemotherapy agents that are also known to affect these pathways could lead to a more potent and sustained anti-cancer effect.
Figure 1: Signaling Pathways Modulated by Alisol B 23-Acetate and Chemotherapy. This diagram illustrates the key cellular targets and pathways affected by the combination treatment, leading to enhanced anti-cancer outcomes.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Alisol B 23-acetate in combination with chemotherapy drugs.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapy drug alone, Alisol B 23-acetate alone, and a combination of both at different ratios for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values (the concentration of drug that inhibits 50% of cell growth). The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate the molecular mechanisms of apoptosis induced by the combination treatment.
-
Protein Extraction: Treat cells with the drug combination for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 2: General Experimental Workflow. This flowchart outlines the key steps involved in evaluating the synergistic effects of Alisol B 23-acetate with chemotherapy in vitro.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that Alisol B 23-acetate holds significant promise as a chemosensitizing agent to be used in combination with conventional chemotherapy. Its ability to reverse multidrug resistance through the inhibition of P-gp and modulation of key cancer-related signaling pathways provides a solid foundation for its further development.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and toxicity of Alisol B 23-acetate and chemotherapy combinations in animal models of various cancers.
-
Combination Index (CI) determination: Conducting studies to calculate the CI for a wider range of chemotherapy drugs and cancer cell lines to rigorously quantify the synergistic interactions.
-
Pharmacokinetic and pharmacodynamic studies: Investigating the absorption, distribution, metabolism, and excretion of Alisol B 23-acetate to optimize dosing and administration schedules in combination therapies.
By pursuing these avenues of research, the full therapeutic potential of Alisol B 23-acetate as a valuable adjunct in cancer chemotherapy can be realized, offering new hope for patients with drug-resistant tumors.
References
Comparative Analysis of Nephrotoxicity: Alisol A 24-acetate vs. Alisol B 23-acetate
A detailed comparative analysis reveals that both Alisol A 24-acetate and Alisol B 23-acetate, two natural compounds abundant in Rhizoma alismatis, induce nephrotoxicity through a common mechanism involving the activation of autophagy-mediated apoptosis in human renal proximal tubular cells.[1][2] Their cytotoxic effects are rooted in the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and autophagy.[1][2]
Quantitative Nephrotoxicity Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a direct comparison of the nephrotoxic effects of Alisol A 24-acetate and Alisol B 23-acetate.
Table 1: In Vitro Effects on Human Kidney (HK-2) Cells
| Parameter | Alisol A 24-acetate | Alisol B 23-acetate | Key Findings |
| Cell Viability Reduction | Significant decrease in a dose-dependent manner | Significant decrease in a dose-dependent manner | Both compounds exhibit comparable cytotoxicity to renal cells. |
| Apoptosis Induction | Significant increase | Significant increase | Both compounds trigger programmed cell death in kidney cells. |
| Autophagy Induction | Significant increase | Significant increase | Autophagy is a key mechanism of toxicity for both compounds. |
| Effect of Autophagy Inhibitor (3-MA) | Cell viability increased from 50.71% to 89.06%[1] | Cell viability increased from 49.65% to 87.30% | Inhibition of autophagy significantly reverses the toxic effects of both compounds. |
Table 2: In Vivo Effects on Rat Kidneys
| Parameter | Alisol A 24-acetate | Alisol B 23-acetate | Key Findings |
| Nephrotoxicity Biomarkers (Kim-1, Clusterin, TFF-3) | Significantly increased protein and mRNA levels | Significantly increased protein and mRNA levels | Both compounds cause demonstrable kidney injury in animal models. |
| Histopathological Changes | Evidence of renal tissue damage observed via HE staining | Evidence of renal tissue damage observed via HE staining | Structural damage to the kidneys is a confirmed outcome for both compounds. |
Signaling Pathway and Experimental Workflow
The nephrotoxic effects of both Alisol A 24-acetate and Alisol B 23-acetate are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy and subsequent apoptosis.
Caption: Signaling pathway of Alisol A 24-acetate and Alisol B 23-acetate induced nephrotoxicity.
Caption: Experimental workflow for assessing the nephrotoxicity of Alisol compounds.
Experimental Protocols
1. Cell Culture and Treatment
Human renal proximal tubular (HK-2) cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells were treated with varying concentrations of Alisol A 24-acetate or Alisol B 23-acetate for the indicated time periods.
2. Cell Viability Assay
Cell viability was determined using the MTT assay. Briefly, HK-2 cells were seeded in 96-well plates and treated with the compounds. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
3. Western Blot Analysis
Total protein was extracted from treated cells or rat kidney tissues using RIPA lysis buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against Kim-1, Clusterin, TFF-3, Bcl-2, Bcl-xl, LC3, Beclin-1, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.
4. RNA Extraction and Quantitative Real-Time PCR (qPCR)
Total RNA was extracted from cells or tissues using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qPCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative mRNA expression levels of target genes were calculated using the 2-ΔΔCt method with GAPDH as the internal control.
5. Animal Studies
Male Sprague-Dawley rats were randomly divided into control and treatment groups. The treatment groups received daily oral administration of Alisol A 24-acetate or Alisol B 23-acetate for a specified period. At the end of the treatment period, the rats were euthanized, and kidney tissues were collected for histopathological examination (Hematoxylin and Eosin staining) and Western blot analysis.
6. Statistical Analysis
All data were presented as the mean ± standard deviation (SD). Statistical analysis was performed using one-way analysis of variance (ANOVA) followed by Dunnett's test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.
References
- 1. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells [frontiersin.org]
Unveiling the In Vitro Potency of Alisol Compounds: A Comparative Guide for Researchers
A detailed analysis of the cytotoxic and biological activities of various Alisol compounds, providing researchers, scientists, and drug development professionals with comparative data and experimental protocols to inform future studies.
Alisol compounds, a group of protostane-type triterpenoids isolated from the rhizome of Alisma orientale, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds have demonstrated potential as anti-cancer, anti-inflammatory, and antiviral agents in numerous in vitro studies. This guide offers a comparative assessment of the potency of different Alisol compounds, supported by experimental data, to aid in the selection of candidates for further investigation and drug development.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activity of Alisol compounds is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment. The following table summarizes the IC50 values of various Alisol compounds against different human cancer cell lines, collated from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
| Alisol Compound | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Alisol A | HCT-116 (Colorectal) | MTT | Not Specified | Dose-dependent decrease in viability at 5-160 µM | [1][2] |
| HT-29 (Colorectal) | MTT | Not Specified | Dose-dependent decrease in viability at 5-160 µM | [1][2] | |
| SCC-9 (Oral) | MTT | Not Specified | Dose-dependent reduction in viability | [3] | |
| HSC-3 (Oral) | MTT | Not Specified | Dose-dependent reduction in viability | ||
| MDA-MB-231 (Breast) | MTT | 24 | Significant inhibition | ||
| MCF-7 (Breast) | MTT | 24 | No obvious cytotoxic effects | ||
| MDA-MB-453 (Breast) | MTT | 24 | No obvious cytotoxic effects | ||
| Alisol A 24-acetate | HepG2/VIN (Drug-resistant Liver) | SRB | 72 | Exhibited re-sensitizing effects to doxorubicin | |
| Alisol B 23-acetate | HepG2/VIN (Drug-resistant Liver) | SRB | 72 | Exhibited re-sensitizing effects to doxorubicin |
Note: The studies on Alisol A in colorectal and oral cancer cell lines demonstrated a dose-dependent effect on cell viability but did not provide specific IC50 values. The study on Alisol A in breast cancer cells highlighted its selective cytotoxicity towards the MDA-MB-231 cell line. The study on Alisol A 24-acetate and Alisol B 23-acetate focused on their ability to reverse multidrug resistance and presented data on their combinatorial effects with chemotherapeutic drugs.
Key Signaling Pathways
Alisol compounds have been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. A frequently implicated pathway is the PI3K/Akt signaling cascade, which plays a central role in regulating cell growth and apoptosis.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by Alisol compounds.
Experimental Protocols
To ensure the reproducibility and comparability of in vitro studies, detailed experimental protocols are essential. Below are methodologies for key assays used to assess the potency of Alisol compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Alisol compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the Alisol compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of Alisol compounds on signaling pathways like PI3K/Akt.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells in a suitable lysis buffer and determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro potency of Alisol compounds.
Caption: A generalized workflow for in vitro assessment of Alisol compounds.
This guide provides a foundational overview of the comparative in vitro potency of Alisol compounds. Further head-to-head studies are warranted to establish a more definitive potency ranking and to fully elucidate the structure-activity relationships within this promising class of natural products.
References
- 1. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alisol B Acetate: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Alisol B acetate in a laboratory setting. Researchers, scientists, and drug development professionals should review these procedures to ensure a safe and compliant laboratory environment.
This compound, a triterpenoid compound of interest in various research fields, is classified as an acutely toxic substance if ingested. Proper disposal is crucial to mitigate risks to personnel and the environment. This guide offers step-by-step procedures for the safe management and disposal of this compound and associated contaminated materials.
Key Safety and Disposal Information
The following table summarizes the critical safety classifications and disposal parameters for this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4) | [1][2][3] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company. | General laboratory best practices |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. | General laboratory best practices |
| Empty Container Disposal | Triple rinse with a suitable solvent; dispose of rinsate as hazardous waste. The defaced container may then be discarded as regular trash. | General laboratory best practices |
Operational and Disposal Plan
Adherence to the following procedural steps is mandatory for the safe handling and disposal of this compound.
Pre-Disposal Handling and Storage of this compound Waste
-
Designated Waste Accumulation Area: All waste contaminated with this compound must be stored in a designated, clearly labeled satellite accumulation area within the laboratory.
-
Waste Containers: Use only compatible, leak-proof containers with secure screw-top lids for solid and liquid waste. Containers should be clearly labeled "Hazardous Waste - this compound" and include the date of first accumulation.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Procedure for Unused this compound
-
Contact EHS: The primary and required method of disposal is through your institution's EHS-approved hazardous waste management vendor. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Packaging for Pickup:
-
Ensure the original container of this compound is securely sealed.
-
If repackaging is necessary, use a new, compatible container and clearly label it with the full chemical name and associated hazards.
-
Place the container in secondary containment to prevent spills during transport.
-
-
Schedule Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.
Disposal of Contaminated Laboratory Materials
-
Solid Waste: Items such as gloves, bench paper, and pipette tips contaminated with this compound must be collected in a designated, lined hazardous waste container.
-
Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated. Disposable glassware should be treated as solid waste.
Decontamination Procedures
-
Surface Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated at the end of each procedure. Wipe surfaces with a solvent known to dissolve this compound (e.g., ethanol or methanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Glassware Decontamination:
-
Rinse glassware with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound. The rinsate must be collected as hazardous liquid waste.
-
Repeat the rinse two more times (triple rinse).
-
Wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.
-
Experimental Protocol: Potential for Chemical Degradation (For Informational Purposes)
While disposal via a licensed contractor is the standard, chemical degradation through hydrolysis may be a potential, albeit more complex, method for managing this compound waste. Studies have indicated that Alisol B 23-acetate can lose its acetyl group when exposed to elevated temperatures (70°C), converting it to Alisol B. This suggests that hydrolysis could be a viable degradation pathway.
Note: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional safety guidelines. The resulting product must still be disposed of as hazardous waste.
-
Objective: To hydrolyze the acetate group of this compound.
-
Materials: this compound waste, suitable solvent (e.g., ethanol), dilute acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heating mantle, round-bottom flask, condenser, and magnetic stirrer.
-
Procedure (General Outline):
-
Dissolve the this compound waste in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of dilute acid or base.
-
Heat the mixture to reflux (or to 70°C) with stirring for a specified period.
-
Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) to confirm the disappearance of the starting material.
-
Neutralize the reaction mixture.
-
Collect the resulting solution as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 2. Chemical modification of alisol B 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Essential Safety and Handling Guide for Alisol B 23-acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Alisol B 23-acetate. Following these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Classification
Alisol B 23-acetate is a protostane-type triterpenoid isolated from Alisma orientale. While a valuable compound in research, it is classified with specific hazards that require careful handling.[1] The primary hazard is acute oral toxicity, and it is also recognized as an environmental hazard due to its toxicity to aquatic life.[2]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is mandatory when working with Alisol B 23-acetate to minimize exposure and prevent contamination.
Engineering Controls
-
Ventilation: Always handle Alisol B 23-acetate in a well-ventilated area. A laboratory fume hood should be used whenever possible to avoid the inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical goggles if there is a splash hazard.
-
Hand Protection: Chemical-resistant protective gloves are required. Inspect gloves for any tears or punctures before use.
-
Respiratory Protection: For operations that may generate dust, a dust respirator is necessary. Always follow local and national regulations for respirator use.
-
Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin contact.
Handling Procedures
-
General Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
-
Avoiding Exposure: Take measures to avoid contact with eyes, skin, and clothing. Prevent ingestion and inhalation.
-
Dust Formation: Avoid the formation of dust when handling the solid form of the compound.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Spill and Leak Cleanup
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Use the proper personal protective equipment as outlined in Section 2.
-
Containment: Clean up spills immediately.
-
Cleanup: Sweep up the spilled solid material, taking care not to generate dust, and place it into a suitable, labeled container for disposal.
-
Decontamination: Decontaminate the spill site. A 10% caustic solution can be used, followed by ventilation of the area until disposal is complete.
Disposal Plan
Proper disposal of Alisol B 23-acetate and any contaminated materials is critical to prevent environmental harm.
-
Waste Container: Dispose of Alisol B 23-acetate and any contaminated materials in a designated and approved waste disposal container.
-
Regulations: All disposal practices must be in accordance with federal, state, and local regulations for hazardous waste.
-
Environmental Precaution: Avoid releasing the chemical into the environment.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of Alisol B 23-acetate.
Caption: Workflow for the safe handling and disposal of Alisol B 23-acetate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
